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  • Product: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
  • CAS: 154927-04-5

Core Science & Biosynthesis

Foundational

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde physical properties

An In-depth Technical Guide on the Physical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Introduction 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted heterocyclic compound belonging to t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, making its derivatives, such as this one, valuable intermediates in medicinal chemistry and drug discovery. The presence of an aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the synthesis of diverse molecular libraries for biological screening. This guide provides a comprehensive overview of the known and predicted physical properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 154927-04-5), along with detailed experimental protocols for their determination and characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of this compound's physicochemical profile.

Chemical Structure and Core Properties

The structural integrity and properties of a molecule are foundational to its application in research and development. The key identifiers and structural representation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde are provided below.

Caption: Chemical structure of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. It is important to note that the majority of the available data for this specific compound are computationally predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Property Value Source
CAS Number 154927-04-5 [1]
Molecular Formula C₈H₁₂N₂O [1]
Molecular Weight 152.19 g/mol [1]
Physical State Liquid (Predicted) -
Boiling Point 247.3 ± 28.0 °C at 760 mmHg (Predicted) [1]
Melting Point Not available -
Density 1.1 ± 0.1 g/cm³ (Predicted) [1]
Flash Point 103.4 ± 24.0 °C (Predicted) [1]
Refractive Index 1.530 (Predicted) [1]

| LogP | 0.73 (Predicted) |[1] |

Experimental Determination of Physical Properties

For novel or sparsely characterized compounds, experimental determination of physical properties is a critical step for validation and use in further applications. The following section details standard, reliable protocols for measuring key physical parameters.

G cluster_0 Workflow for Physical Property Determination start Obtain Purified Sample mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Micro-Reflux Method) start->bp sol Solubility Assessment (Qualitative & Quantitative) start->sol end Compile Data Sheet mp->end bp->end sol->end

Caption: General workflow for experimental property determination.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to depress and broaden the melting range.[1][2]

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[3]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.

  • Heating: Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[2]

  • Observation: Carefully observe the sample through the magnifying eyepiece.

  • Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Micro-Reflux Method)

For liquid samples, especially when only small quantities are available, the micro-reflux method provides an accurate boiling point measurement.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above a gently boiling liquid, providing a stable and accurate reading of the boiling point.[4][5]

Protocol:

  • Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.

  • Positioning: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[4]

  • Heating: Turn on the stirrer to ensure gentle, even heating. Gradually heat the block.

  • Observation: Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls. Adjust the heating so that this reflux ring is stable at the level of the thermometer bulb.[4]

  • Recording: Once the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification (recrystallization), and formulation.[6][7] A systematic approach is often used, starting with common laboratory solvents of varying polarities.

Principle: The "like dissolves like" rule is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6][8] Solubility can be assessed qualitatively or quantitatively.

Qualitative Solubility Protocol:

  • Preparation: Add approximately 20-30 mg of the compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.

  • Mixing: Agitate the mixture vigorously for 1-2 minutes.

  • Observation: Observe if the solid completely dissolves. If it does, the compound is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."

  • pH Effects (for aqueous solubility): For compounds with acidic or basic functional groups, solubility in aqueous solutions can be pH-dependent.[7][9] Test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if acidic or basic groups are present that can form more soluble salts.[10]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

G cluster_1 Workflow for Spectroscopic Analysis sample Prepare Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Correlate Data & Confirm Structure nmr->analysis ir->analysis ms->analysis

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[11][12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[13]

  • Data Processing: Process the raw data (Fourier transform, phase and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[14]

Expected Spectral Data (Predicted): Based on the structure and data from analogous compounds, the following signals are anticipated for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet around δ 9.5-10.0 ppm.

    • Pyrazole ring proton (H-4): A singlet around δ 6.5-7.0 ppm.

    • N-methyl protons (-NCH₃): A singlet around δ 3.8-4.1 ppm.

    • Isopropyl methine proton (-CH(CH₃)₂): A septet around δ 3.0-3.5 ppm.

    • Isopropyl methyl protons (-CH(CH₃)₂): A doublet around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Aldehyde carbonyl (C=O): δ 180-190 ppm.

    • Pyrazole C-5 (attached to isopropyl): δ 155-165 ppm.

    • Pyrazole C-3 (attached to aldehyde): δ 145-155 ppm.

    • Pyrazole C-4: δ 105-115 ppm.

    • N-methyl carbon (-NCH₃): δ 35-40 ppm.

    • Isopropyl methine carbon (-CH): δ 25-30 ppm.

    • Isopropyl methyl carbons (-CH₃): δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16]

Protocol:

  • Sample Preparation: As the compound is predicted to be a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract contributions from atmospheric CO₂ and water.[17]

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[17]

Expected Characteristic Absorption Bands:

  • ~2970-2870 cm⁻¹: C-H stretching from the isopropyl and methyl groups.

  • ~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).[13]

  • ~1680-1700 cm⁻¹: Strong C=O stretching from the conjugated aldehyde.[13]

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns.[18][19]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[20]

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[21]

  • Data Analysis: Analyze the resulting mass spectrum.

Expected Mass Spectrum Data:

  • Molecular Ion Peak [M]⁺: For the molecular formula C₈H₁₂N₂O, the expected molecular ion peak will be at an m/z value corresponding to its monoisotopic mass (152.09).[1]

  • Major Fragments: Common fragmentation pathways for pyrazoles can include cleavage of the ring. A prominent fragment is often observed corresponding to the loss of the isopropyl group ([M-43]⁺).

Conclusion

This technical guide provides a detailed overview of the physical and spectroscopic properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. While experimentally verified data for this specific molecule is limited, the provided predicted values and comprehensive experimental protocols offer a robust framework for its handling, characterization, and application in a research setting. The methodologies described herein represent standard, validated procedures in organic chemistry that will enable researchers to confidently determine the necessary physical parameters and confirm the structural identity of this versatile synthetic intermediate.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • El Camino College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Calgary. BOILING POINT DETERMINATION. Available at: [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points. Available at: [Link]

  • University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Available at: [Link]

  • University of Calgary. Micro-boiling point measurement. Available at: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

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  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Available at: [Link]

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  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

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  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Available at: [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • University of Central Florida. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • University of Missouri. Fourier transform infrared spectroscopy. Available at: [Link]

  • Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube. Available at: [Link]

  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

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  • University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • PubChem. 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde. Available at: [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available at: [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Available at: [Link]

  • PubChem. 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characteristics of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the expected spectral data for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectral data for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While experimental spectra for this specific molecule are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive framework based on the spectral data of analogous structures and fundamental spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrazole derivatives.

Introduction

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in drug discovery and development. The pyrazole nucleus is a privileged scaffold, appearing in a wide array of pharmaceuticals with diverse biological activities. The specific substitution pattern of an isopropyl group at the 5-position, a methyl group at the 1-position, and a carbaldehyde at the 3-position imparts distinct physicochemical properties that influence its reactivity and potential as a synthetic intermediate. Accurate spectral characterization is paramount for unambiguous structure elucidation and purity assessment.

Molecular Structure and Key Features

The structural framework of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is pivotal to understanding its spectral behavior. The molecule consists of a five-membered aromatic pyrazole ring, substituted with a methyl group on one nitrogen atom, an isopropyl group, and a carbaldehyde functional group. The conjugation of the aldehyde with the pyrazole ring is a key feature that will influence its spectroscopic properties.

Caption: Molecular structure of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H9.8 - 10.0Singlet-1H
Pyrazole-H46.5 - 6.7Singlet-1H
Isopropyl-CH3.0 - 3.3Septet~7.01H
N-Methyl-H3.8 - 4.0Singlet-3H
Isopropyl-CH₃1.2 - 1.4Doublet~7.06H

Expertise & Experience: The downfield chemical shift of the aldehydic proton is characteristic and is due to the electron-withdrawing nature of the carbonyl group. The pyrazole ring proton is expected to be a singlet due to the absence of adjacent protons. The isopropyl group will exhibit a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups. The N-methyl group will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C5150 - 155
Pyrazole C3140 - 145
Pyrazole C4110 - 115
Isopropyl CH25 - 30
N-Methyl C35 - 40
Isopropyl CH₃20 - 25

Trustworthiness: The predicted chemical shifts are based on the analysis of similar pyrazole derivatives.[1][2] The carbonyl carbon of the aldehyde is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the substituents.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.

NMR Sample Preparation and Acquisition Workflow A Sample Preparation B Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). A->B C Transfer to a 5 mm NMR tube. B->C D Data Acquisition C->D E Acquire ¹H and ¹³C spectra on a ≥300 MHz spectrometer. D->E F Use solvent signal for field-frequency lock. E->F G Data Processing and Analysis F->G H Apply Fourier transform, phase correction, and baseline correction. G->H I Integrate peaks and determine chemical shifts and coupling constants. H->I

Caption: A standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium, two bands
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (aldehyde)1680 - 1700Strong
C=N stretch (pyrazole ring)1580 - 1620Medium
C=C stretch (pyrazole ring)1450 - 1550Medium

Authoritative Grounding: The strong absorption in the 1680-1700 cm⁻¹ range is a clear indicator of the carbonyl group of the aldehyde, with the frequency lowered due to conjugation with the pyrazole ring.[3][4] The presence of two medium intensity bands in the 2700-2900 cm⁻¹ region is characteristic of the C-H stretch of an aldehyde.[5][6]

Experimental Protocol: IR Spectroscopy

IR Spectroscopy Workflow A Sample Preparation B Prepare a thin film on a salt plate (for liquids) or a KBr pellet (for solids). A->B C Data Acquisition B->C D Record the spectrum using an FTIR spectrometer. C->D E Data Analysis D->E F Identify and assign characteristic absorption bands. E->F

Caption: A typical workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Molecular Ion: For C₉H₁₂N₂O, the expected monoisotopic mass is approximately 164.0950 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 164.

Predicted Fragmentation Pattern

The fragmentation of pyrazole derivatives is influenced by the substituents on the ring.[7]

m/z Predicted Fragment Description
164[M]⁺Molecular Ion
149[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
135[M - CHO]⁺Loss of the formyl radical
121[M - C₃H₇]⁺Loss of the isopropyl group
93[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide

Expertise & Experience: The most likely initial fragmentations involve the loss of substituents. The loss of a methyl radical from the isopropyl group is a common fragmentation pathway. The loss of the entire isopropyl group or the formyl radical are also expected.

Predicted Mass Spectrometry Fragmentation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde M [M]⁺ m/z = 164 F1 [M - CH₃]⁺ m/z = 149 M->F1 - CH₃ F2 [M - CHO]⁺ m/z = 135 M->F2 - CHO F3 [M - C₃H₇]⁺ m/z = 121 M->F3 - C₃H₇ F4 [M - C₃H₇ - CO]⁺ m/z = 93 F3->F4 - CO

Caption: Key predicted fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry

Mass Spectrometry Workflow A Sample Introduction B Introduce a dilute solution via direct infusion or after GC/LC separation. A->B C Ionization B->C D Utilize Electron Ionization (EI) or Electrospray Ionization (ESI). C->D E Data Analysis D->E F Identify molecular ion and major fragmentation patterns. E->F

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data, ensuring scientific integrity in synthesis and drug development endeavors.

References

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. (2021-01-01). [Link]

  • 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • IR: aldehydes. University of Calgary. [Link]

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  • 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde | C7H9IN2O | CID 154881885. PubChem. [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

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  • Mass spectrum of 1H-Pyrazole-1carbothioamide, 3,5-dimethyl- with Retention Time (RT)= 3.436. ResearchGate. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

CAS Number: 154927-04-5 Prepared by: Gemini, Senior Application Scientist Introduction 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole derivative that holds significant promise as a versatile bu...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 154927-04-5

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] This is attributed to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions. The aldehyde functionality at the 3-position of this particular molecule serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization.[2] This guide provides a comprehensive technical overview of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, including its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and potential applications in drug development, with a particular focus on its role as a precursor for kinase inhibitors.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the analysis of its structural motifs and data from closely related pyrazole derivatives.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
CAS Number 154927-04-5
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solidBased on similar pyrazole carbaldehydes.[3]
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low aqueous solubility is expected.General characteristic of substituted pyrazoles.
Boiling Point Not determined.
Melting Point Not determined.
Spectroscopic Characterization

The following spectroscopic data are predicted based on standard principles and data from analogous pyrazole structures. These serve as a guide for the characterization of synthesized 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.90s1HAldehyde CHO
~6.80s1HPyrazole H-4
~4.00sept1HIsopropyl CH
~3.90s3HN-CH₃
~1.35d6HIsopropyl C(CH₃)₂

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0Aldehyde C=O
~155.0Pyrazole C-5
~145.0Pyrazole C-3
~110.0Pyrazole C-4
~55.0Isopropyl CH
~38.0N-CH₃
~22.0Isopropyl CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2870MediumC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1550MediumC=N stretch (pyrazole ring)
~1470MediumC=C stretch (pyrazole ring)

The IR spectrum of a pyrazole carbaldehyde is characterized by a strong carbonyl absorption.[4][5]

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns for pyrazoles often involve the loss of N₂ and HCN from the heterocyclic ring.[6][7] Fragmentation of the isopropyl group (loss of a methyl radical, m/z = 137) is also anticipated.

Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

The most common and efficient method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an electron-rich heterocyclic ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The synthesis of the target compound would proceed in two conceptual steps: the synthesis of the 1-methyl-5-isopropylpyrazole precursor, followed by its formylation.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation Hydrazine_derivative Methylhydrazine Diketone 4-Methyl-2,4-pentanedione Hydrazine_derivative->Diketone Condensation Precursor 1,5-Dimethyl-3-isopropyl-1H-pyrazole Diketone->Precursor Vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) Precursor->Vilsmeier_reagent Formylation Target_Compound 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Vilsmeier_reagent->Target_Compound

Caption: Synthetic workflow for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-methyl-5-isopropylpyrazole (Precursor)

A plausible route to the precursor involves the condensation of methylhydrazine with a suitable diketone, such as 4-methyl-2,4-pentanedione.

  • Materials: Methylhydrazine, 4-methyl-2,4-pentanedione, ethanol, acetic acid.

  • Procedure:

    • To a solution of 4-methyl-2,4-pentanedione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-methyl-5-isopropylpyrazole.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 1-methyl-5-isopropylpyrazole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 1-methyl-5-isopropylpyrazole (1.0 eq) in anhydrous DCM dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde group of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[3]

G cluster_0 Key Reactions Target 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde Oxidation Oxidation Target->Oxidation [O] Reduction Reduction Target->Reduction [H] Reductive_Amination Reductive Amination Target->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig_Reaction Wittig Reaction Target->Wittig_Reaction Ph₃P=CHR Condensation Condensation Reactions Target->Condensation e.g., with active methylene compounds

Caption: Key reactions of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Application in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole scaffold is a key component of many clinically successful kinase inhibitors.[10] 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a valuable precursor for the synthesis of pyrazole-based kinase inhibitors. For instance, the aldehyde can be converted into an amino group, which can then be further functionalized to build more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, a common core in many Janus Kinase (JAK) inhibitors.

G Start Growth Factor Signal Receptor Receptor Tyrosine Kinase Start->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functional group allow for the creation of diverse molecular libraries. The pyrazole core is a proven pharmacophore, particularly in the context of kinase inhibition, highlighting the potential of this compound in the development of targeted therapies for a range of diseases. This technical guide provides a solid foundation for researchers to explore the potential of this and related pyrazole derivatives in their drug discovery programs.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (URL not available)
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. Santa Cruz Biotechnology. (2014-11-21).
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  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological evalu
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  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
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  • Mass spectral investigation of compounds 1 and 11-15.
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Pyrazole(288-13-1) IR Spectrum. ChemicalBook.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Mass fragmentation pattern for compound 10.
  • United States P
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Buy 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. Smolecule.
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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
  • A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. Benchchem.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound with significant potential in drug discovery. As early-stage assessment of solubility is paramount to de-risk drug development programs, this document outlines the theoretical considerations and practical methodologies for a thorough solubility assessment. We will delve into the protocols for determining both kinetic and thermodynamic solubility, provide a framework for data interpretation, and discuss the underlying physicochemical principles that govern the dissolution of this pyrazole derivative. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of new chemical entities.

Introduction: The Imperative of Solubility in Drug Development

In the landscape of modern drug discovery, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Poor aqueous solubility is a major hurdle that can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of promising drug candidates.[1][2][3] Therefore, a comprehensive understanding of a compound's solubility profile at the earliest stages of development is not merely advantageous, but essential for making informed decisions and mitigating downstream risks.[3][4]

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde belongs to the pyrazole class of compounds, a versatile scaffold frequently encountered in medicinal chemistry. While the pyrazole moiety can contribute to desirable pharmacological activity, it often imparts a degree of lipophilicity that can limit aqueous solubility. This guide will provide the scientific framework and detailed experimental protocols necessary to thoroughly characterize the solubility of this specific molecule, thereby enabling its effective progression through the drug development pipeline.

Physicochemical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

A foundational understanding of the physicochemical properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is crucial for interpreting its solubility behavior. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₉H₁₄N₂O-
Molecular Weight 166.22 g/mol -
Appearance Likely a solid at room temperatureBased on similar pyrazole structures.
pKa Not experimentally determined. The pyrazole ring is weakly basic.The N-2 nitrogen of the pyrazole ring can act as a hydrogen bond acceptor.
LogP Not experimentally determined. Predicted to be moderately lipophilic.The presence of the isopropyl and methyl groups increases lipophilicity.

The moderately lipophilic nature suggested by the isopropyl and methyl substituents, combined with the polar carbaldehyde group and the pyrazole ring, suggests that the solubility of this compound will be highly dependent on the solvent system.

Experimental Determination of Solubility: A Methodological Deep Dive

The assessment of solubility is broadly categorized into two key types: kinetic and thermodynamic solubility. Each provides distinct, yet complementary, insights into the dissolution behavior of a compound.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of the concentration of a compound in solution when it is rapidly prepared from a stock solution, typically in dimethyl sulfoxide (DMSO), and added to an aqueous buffer.[4][5][6][7] This method is not a true equilibrium measurement but rather reflects the rate of dissolution versus the rate of precipitation.[8] Its primary utility lies in its high-throughput nature, making it ideal for screening large numbers of compounds in the early phases of drug discovery.[3]

This protocol describes a common method for determining kinetic solubility using nephelometry, which measures the amount of light scattered by suspended particles.

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader with nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[4][5]

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil transfer Transfer Compound to PBS Plate serial_dil->transfer pbs_plate Prepare PBS Plate pbs_plate->transfer incubation Incubate (2h, 25°C) transfer->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement analysis Determine Highest Non-Precipitating Concentration measurement->analysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Equilibrium Measurement

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[5][6][8] This is a more time- and resource-intensive measurement but provides the true solubility of the compound under specific conditions. It is a critical parameter for later-stage drug development, including formulation and toxicology studies.[4] The shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[9]

This protocol is based on the principles outlined in the OECD Test Guideline 105.[10][11][12][13][14]

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), ethanol, acetone)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Sample Preparation: Add an excess amount of solid 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Diagram 2: Workflow for Shake-Flask Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Shake at Constant Temperature (24-48h) add_solvent->shake separate Separate Solid and Liquid Phases shake->separate quantify Quantify Concentration in Supernatant via HPLC separate->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Expected Solubility Profile

While specific experimental data is pending, we can anticipate the solubility profile of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde based on its structural features.

Table 2: Hypothetical Solubility Data for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Solvent SystemPredicted Solubility (µg/mL)ClassificationRationale
Water< 10Poorly SolubleThe non-polar isopropyl and methyl groups likely dominate, leading to low aqueous solubility.
PBS (pH 7.4)< 10Poorly SolubleAt physiological pH, the compound is expected to be neutral, resulting in low solubility.
SGF (pH 1.2)10 - 50Slightly SolubleThe pyrazole ring may exhibit some basicity, leading to slight protonation and increased solubility in acidic media.
SIF (pH 6.8)< 10Poorly SolubleSimilar to PBS at a neutral pH, low solubility is expected.
Ethanol> 1000Freely SolubleThe compound is expected to be highly soluble in polar organic solvents like ethanol.
Acetone> 1000Freely SolubleGood solubility is also anticipated in other common organic solvents.

Key Considerations for Interpretation:

  • pH-Dependence: The solubility of ionizable compounds is highly dependent on the pH of the medium. Although the pyrazole ring is a weak base, a slight increase in solubility at low pH might be observed.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in thermodynamic solubility studies.

  • Common Ion Effect: If the compound is formulated as a salt, the presence of a common ion in the dissolution medium can suppress its solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for evaluating the solubility profile of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The detailed protocols for kinetic and thermodynamic solubility determination offer a robust approach to generating the critical data needed to guide drug development decisions. While the provided solubility data is hypothetical, it is based on sound physicochemical principles and the known behavior of similar chemical entities.

For the successful development of this compound, it is imperative to perform the described experimental work to obtain accurate and reliable solubility data. Future studies should also investigate strategies to enhance aqueous solubility if required, such as salt formation, co-solvency, or advanced formulation techniques. A thorough understanding of the solubility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde will be instrumental in unlocking its full therapeutic potential.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]10]

  • OECD (1995), Test No. 105: Water Solubility, OECD Publishing.[11]

  • Enamine, Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[5]

  • Situ Biosciences, OECD 105 – Water Solubility.[12]

  • Analytice, OECD 105 – Water Solubility Test at 20°C.[13]

  • Delgado, J.M.P.Q. & da Silva, M.V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 297-301, 1035-1040.[15]

  • Life Chemicals (2022), Compound solubility measurements for early drug discovery.[16]

  • FILAB (2023), Solubility testing in accordance with the OECD 105.[14]

  • WuXi AppTec, Kinetic & Thermodynamic Solubility Testing.[4]

  • Delgado, J.M.P.Q. & da Silva, M.V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate.[17]

  • Nica, A. (2014). Experiment: Solubility of Organic & Inorganic Compounds.[18]

  • Chemistry For Everyone (2025), How To Determine Solubility Of Organic Compounds?. YouTube.[19]

  • Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 435-443.[1]

  • Creative Biolabs, Solubility Assessment Service.[6]

  • BioDuro, ADME Solubility Assay.[7]

  • World Health Organization (2019), Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.[9]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[8]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[2]

  • BMG LABTECH (2023), Drug solubility: why testing early matters in HTS.[3]

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Foundational

An In-depth Technical Guide to 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde: Structure, Synthesis, and Isomeric Landscape

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Recognize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, leading to their integration into numerous FDA-approved therapeutics for oncology, inflammatory conditions, and infectious diseases.[1][2] The compound 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a highly functionalized member of this class. Its specific substitution pattern, featuring a reactive carbaldehyde group, makes it an exceptionally valuable and versatile building block for the synthesis of more complex molecular architectures in drug development programs.[3]

This technical guide provides a comprehensive exploration of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will dissect its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis, and navigate the landscape of its constitutional isomers, offering insights into the strategic importance of substituent placement.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The structure is defined by a central pyrazole ring, which is substituted at three key positions:

  • N1 Position: A methyl group (-CH₃) is attached to the first nitrogen atom.

  • C3 Position: A carbaldehyde group (-CHO), also known as a formyl group, is located at carbon 3. This group is the primary site of reactivity for subsequent synthetic transformations.

  • C5 Position: An isopropyl group (-CH(CH₃)₂) is attached to carbon 5.

Caption: 2D Structure of 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol N/A
CAS Number 154927-04-5[4]
Appearance Solid (predicted)N/A
Polar Surface Area 34.9 ŲN/A
SMILES CC(C)c1cc(n(n1)C)C=ON/A

Synthesis via the Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich heterocyclic ring is most efficiently achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction is the industry-standard method for producing pyrazole-carbaldehydes.[8][9][10] The process involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[5] This electrophilic reagent then attacks the pyrazole ring, leading to formylation.

Causality of Experimental Design:

  • Anhydrous Conditions: The Vilsmeier reagent and POCl₃ are highly moisture-sensitive and react violently with water.[5] All glassware must be oven-dried, and anhydrous solvents must be used to prevent reagent decomposition and ensure reaction efficiency.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[5] The initial reaction is performed at 0°C (ice bath) to control the reaction rate and prevent side reactions. Subsequent heating is often required to drive the formylation of the pyrazole substrate to completion.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure full conversion of the pyrazole starting material.

  • Quenching: The reaction is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide). This must be done slowly and with cooling, as the quenching process is also highly exothermic.

G cluster_start Inputs reagent_prep Reagent Preparation (Anhydrous, 0°C) formylation Formylation Reaction (Add Pyrazole, Heat) reagent_prep->formylation workup Reaction Quench & Work-up (Ice, Base Neutralization) formylation->workup extraction Product Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography) extraction->purification Product Product purification->Product Isolated Product POCl3 POCl₃ POCl3->reagent_prep Formation of Vilsmeier Reagent DMF Anhydrous DMF DMF->reagent_prep Formation of Vilsmeier Reagent Pyrazole 1-Methyl-5-isopropyl-1H-pyrazole Pyrazole->formylation Substrate Addition

Caption: Workflow for Vilsmeier-Haack Synthesis of Pyrazole-3-carbaldehyde.

Experimental Protocol: Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol is a representative example based on established Vilsmeier-Haack procedures for pyrazole formylation and should be adapted and optimized for specific laboratory conditions.[5][11]

Materials:

  • 1-Methyl-5-isopropyl-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (approx. 5-10 volumes relative to the pyrazole). Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous liquid is typically observed.

  • Formylation: Dissolve the starting pyrazole, 1-methyl-5-isopropyl-1H-pyrazole (1.0 eq), in a minimal amount of anhydrous DMF or DCM.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-80°C and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). To prepare a TLC sample, carefully take a small aliquot from the reaction, quench it in a vial with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a silica plate.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and very slowly pour it over a large volume of crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution or cold 2M NaOH until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

The Isomeric Landscape: Positional Isomers and Their Significance

The substitution pattern on the pyrazole ring is critical in defining a molecule's steric and electronic properties, which in turn dictates its biological activity and synthetic utility.[12] 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde has several constitutional (positional) isomers where the three substituents (isopropyl, methyl, and carbaldehyde) occupy different positions on the pyrazole core. Understanding this isomeric landscape is crucial for structure-activity relationship (SAR) studies in drug discovery.

Below are key positional isomers of the target compound:

  • 1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde: The positions of the N-substituent and the C5-substituent are swapped.

  • 5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: The formyl group is moved to the C4 position, which is often the most accessible position for electrophilic substitution on N-substituted pyrazoles.[5]

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde: The isopropyl and carbaldehyde groups have swapped positions.

  • 1-Isopropyl-3-methyl-1H-pyrazole-5-carbaldehyde: A regioisomer with a different arrangement of all three substituents.

Caption: Key Positional Isomers of the Core Molecule.

The synthesis of these different isomers would require distinct starting materials. For instance, to synthesize the C4-carbaldehyde isomer, one would start with 5-isopropyl-1-methyl-1H-pyrazole and subject it to Vilsmeier-Haack conditions. The synthesis of isomers with the isopropyl group at C3 would necessitate starting from a precursor that already contains this arrangement.

Applications in Research and Drug Development

Pyrazole-carbaldehydes are not typically the final bioactive compound but rather crucial intermediates. The aldehyde functionality is a versatile chemical handle for a wide array of synthetic transformations.[13]

  • Condensation Reactions: The aldehyde can react with amines to form Schiff bases or with active methylene compounds (e.g., malononitrile) to build more complex heterocyclic systems like pyranopyrazoles.[2]

  • Reductive Amination: This two-step or one-pot process converts the aldehyde into a diverse range of secondary or tertiary amines, a key transformation for building libraries of drug candidates.[13]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for amide bond formation or esterification.

  • Wittig-type Reactions: These reactions allow for the conversion of the C=O bond into a C=C double bond, enabling carbon chain extension.[13]

A prominent application is in the synthesis of pyrazolo[3,4-d]pyrimidines, which form the core structure of several Janus Kinase (JAK) inhibitors used in the treatment of cancer and autoimmune diseases.[13] In these syntheses, the pyrazole-carbaldehyde is often converted to a nitrile, which is a key precursor for the construction of the fused pyrimidine ring.

Conclusion

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a strategically important molecule, embodying the synthetic versatility of the pyrazole scaffold. Its value is derived from the specific arrangement of its functional groups—the N-methyl and C5-isopropyl groups that can modulate physicochemical properties and the C3-carbaldehyde that serves as a reactive handle for extensive synthetic exploration. A thorough understanding of its structure, its efficient synthesis via the Vilsmeier-Haack reaction, and the broader context of its positional isomers provides researchers with the foundational knowledge required to leverage this and related compounds in the rational design of novel therapeutics.

References

  • Bakr F. et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • BenchChem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support Center.
  • Yadav, D. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27383.
  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Bentama, A. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4251.
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Ambeed. 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.
  • BenchChem. An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support Center.
  • Kumar, S. et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7338.
  • Pathak, T. P. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2029.
  • BenchChem. The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem Application Notes and Protocols.
  • Sharma, S. et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287-6314.

Sources

Exploratory

A Researcher's Guide to 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde: Sourcing, Synthesis, and Application in Drug Discovery

This technical guide provides an in-depth overview of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its procurement, synthesis, and critical role in the creation of novel therapeutics, grounded in established scientific principles and methodologies.

Strategic Sourcing and Procurement

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 154927-04-5) is a specialized chemical intermediate.

Table 1: Verified Suppliers of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

SupplierCAS NumberAvailable Documentation
Ambeed154927-04-5NMR, HPLC, LC-MS, UPLC

Procurement Insights: When sourcing this compound, it is crucial to request and scrutinize the Certificate of Analysis (CoA) to confirm purity and identity. The availability of detailed analytical data, such as NMR and HPLC, from suppliers like Ambeed is a strong indicator of quality control.[1]

The Chemistry of Pyrazole-Carbaldehydes: Synthesis and Reactivity

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its wide range of biological activities.[2] The aldehyde functionality on the pyrazole ring, as seen in our target molecule, serves as a versatile handle for a multitude of chemical transformations.

The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis

The most prevalent and efficient method for the synthesis of 1-substituted-1H-pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an N-substituted pyrazole or the cyclization and formylation of a hydrazone.

Experimental Protocol: General Vilsmeier-Haack Synthesis of a 1-Substituted Pyrazole-Carbaldehyde

This protocol is a representative example for the synthesis of a 1-substituted-1H-pyrazole-carbaldehyde.

Materials:

  • 1-Isopropyl-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.[5]

  • Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching and Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Chemical Reactivity and Downstream Applications

The aldehyde group of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a gateway to a diverse array of chemical transformations crucial for drug development, including:

  • Condensation Reactions: Formation of Schiff bases and chalcones.

  • Reductive Amination: Introduction of diverse amine functionalities.

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Wittig and Related Reactions: Creation of carbon-carbon double bonds.[6]

Application in Drug Discovery: A Focus on Kinase Inhibitors

Substituted pyrazoles are integral to the development of targeted therapies, particularly kinase inhibitors.[2] The pyrazole scaffold is a key feature in several clinically important drugs.

Pyrazolo[3,4-d]pyrimidines as JAK Inhibitors

A significant application of pyrazole-carbaldehydes is in the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is the core of several Janus Kinase (JAK) inhibitors, which are critical in treating autoimmune diseases and cancers.

The workflow from the starting pyrazole-carbaldehyde to a potential kinase inhibitor often involves the conversion of the aldehyde to a nitrile, which is a key step in constructing the pyrazolo[3,4-d]pyrimidine ring system.[6]

G A 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde B Condensation with Hydroxylamine A->B Step 1 C Aldoxime Intermediate B->C D Dehydration C->D Step 2 E 5-Isopropyl-1-methyl-1H- pyrazole-3-carbonitrile D->E F Cyclization with Formamide E->F Step 3 G Pyrazolo[3,4-d]pyrimidine Core F->G H Further Functionalization G->H Step 4 I Potential Kinase Inhibitor H->I

Caption: Synthetic pathway from pyrazole-carbaldehyde to a potential kinase inhibitor.

Conclusion

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is more than just a chemical reagent; it is a critical starting point for the discovery of novel therapeutics. Its strategic sourcing, understanding of its synthesis via robust methods like the Vilsmeier-Haack reaction, and its versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this and related pyrazole derivatives in the development of kinase inhibitors underscores the enduring importance of the pyrazole scaffold in modern drug discovery.

References

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2013(1), 195-243.
  • Kumar, V., & Aggarwal, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032.

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole-containing molecules exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a reactive carbaldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The information herein is synthesized from safety data for structurally related compounds and established principles of laboratory safety. Adherence to these guidelines is crucial for minimizing risks and ensuring the integrity of research outcomes.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

Chemical Reactivity:

The aldehyde functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[6] It is also incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Regulatory Context:

In the context of drug development and commercialization within the European Union, this compound would likely be classified as a "transported isolated intermediate" under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[7] This classification has specific registration requirements that aim to ensure the safe handling of the substance throughout its lifecycle.[8][9][10][11]

Quantitative Safety Data ( extrapolated from analogs )
Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][4][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2][5]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][12][13]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[3][14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][12][14] A face shield may be necessary for operations with a higher risk of splashing.[12][15]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[12] Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory protocols.[12][13]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[13]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] All respirator use must comply with OSHA's Respiratory Protection standard (29 CFR 1910.134).[16]

PPE_Workflow start Handling 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde fume_hood Work in a Chemical Fume Hood start->fume_hood ppe_check Don Appropriate PPE fume_hood->ppe_check eye_protection Chemical Safety Goggles (and Face Shield if needed) ppe_check->eye_protection Yes gloves Nitrile Gloves eye_protection->gloves lab_coat Laboratory Coat gloves->lab_coat proceed Proceed with Handling lab_coat->proceed Solution_Prep_Workflow start Start: Prepare Solution weigh Weigh Compound in Fume Hood start->weigh add_solvent Add Solvent to Flask in Fume Hood weigh->add_solvent add_compound Add Weighed Compound to Solvent add_solvent->add_compound dissolve Dissolve Compound (Swirl/Stir) add_compound->dissolve storage_decision Store Solution? dissolve->storage_decision use_immediately Use Immediately storage_decision->use_immediately No transfer_store Transfer to Amber Vial, Purge with Inert Gas, and Seal storage_decision->transfer_store Yes end End use_immediately->end transfer_store->end

Caption: Workflow for the safe preparation of solutions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][3][12]Seek immediate medical attention. [2][3][12]* Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [12][14][15]Seek medical attention if irritation persists. [2][3][12]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [2][3][12]If not breathing, give artificial respiration. [12]If symptoms persist, call a physician. [2][3]* Ingestion: Do NOT induce vomiting. [2]Clean mouth with water and drink plenty of water afterwards. [2][3]Never give anything by mouth to an unconscious person. [17]Call a physician or poison control center immediately. [2][18]

Spill and Leak Procedures
  • Small Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. * Large Spills: Evacuate the area. [12]Wear appropriate PPE, including respiratory protection. [12]Prevent further leakage or spillage if safe to do so. [12][13]Do not let the product enter drains. [12][13]* Cleanup: Clean the spill area thoroughly with soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. [12]Do not allow the chemical to enter drains or waterways.

Conclusion

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. By understanding its potential hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to safe handling and storage protocols, researchers can work with this compound safely and effectively. This commitment to safety not only protects laboratory personnel but also ensures the reliability and integrity of scientific research.

References

  • CIRS Group. REACH Registration - Intermediates - Regulatory News - Chemicals. 2017-11-15. [Link]

  • Chemicals. ECHA to Revise Definition of Intermediates under REACH - Regulatory News. 2022-03-31. [Link]

  • Fisher Scientific. REACH Transported Isolated Intermediates. [Link]

  • GPC Gateway. Europe Reach Regulation For Various Sectors. [Link]

  • Health and Safety Authority. REACH. [Link]

  • OSHA. Safe Use of Glutaraldehyde in Health Care. [Link]

  • 5 - Safety Data Sheet. [Link]

  • NCBI Bookshelf - NIH. OSHA Formaldehyde Safety - StatPearls. 2023-02-20. [Link]

  • Mercedes Scientific. Formaldehyde: OSHA Regulations. 2024-11-20. [Link]

  • OSHA. ACETALDEHYDE | Occupational Safety and Health Administration. 2024-03-28. [Link]

  • YouTube. OSHA Formaldehyde Training Video - [Standard 1910.1048]. 2019-06-22. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. 2022-01-05. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. 2025-08-06. [Link]

  • Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]

  • PubChem. 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. [Link]

  • Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. 2025-12-21. [Link]

  • PubChem. 1H-pyrazole-3-carbaldehyde. [Link]

Sources

Foundational

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This substituted pyrazole carbaldehyde is a valuable heterocyclic building block, instrumental in the discovery pipelines for novel therapeutic agents and advanced organic materials. The narrative emphasizes the causal reasoning behind strategic synthetic choices and outlines a self-validating characterization workflow. Protocols are presented with the necessary detail to ensure reproducibility by researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1] Specifically, pyrazole-carbaldehydes serve as critical precursors for constructing more complex molecular architectures, such as pyrazolo[3,4-d]pyrimidines, which form the core of several clinically important kinase inhibitors.[2] The title compound, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, combines the stable pyrazole core with a reactive aldehyde functionality, making it a key intermediate for library synthesis in drug discovery campaigns.[2] The specific substitution pattern—a methyl group at N-1 and an isopropyl group at C-5—allows for the fine-tuning of steric and electronic properties, which can be pivotal for optimizing target engagement and pharmacokinetic profiles.

This guide details a robust, three-step synthetic sequence commencing from a readily available β-ketoester. The chosen pathway is designed for clarity, efficiency, and control over regiochemistry, culminating in a rigorous characterization protocol to validate the final product's identity and purity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of pyrazole-carbaldehydes can be approached through various methods, including the direct formylation of a pyrazole ring using the Vilsmeier-Haack reaction.[3][4] However, for 1,5-disubstituted pyrazoles, the Vilsmeier-Haack reaction typically results in formylation at the C-4 position.[5][6] To achieve the desired C-3 carbaldehyde, a more controlled, function-group interconversion strategy is optimal.

Our retrosynthetic approach disconnects the target aldehyde to its corresponding primary alcohol. This alcohol, in turn, arises from the selective reduction of a carboxylate ester. The pyrazole core itself is constructed via the classical Knorr pyrazole synthesis, a reliable condensation reaction between a β-dicarbonyl compound and a hydrazine derivative. This multi-step strategy ensures unambiguous regiochemical control.

G Target 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Alcohol (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol Target->Alcohol Oxidation Ester Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate Alcohol->Ester Reduction Ketoester Ethyl 4-methyl-3-oxopentanoate Ester->Ketoester Knorr Cyclization Hydrazine Methylhydrazine Ester->Hydrazine Knorr Cyclization G Start Purified Final Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC/UPLC) Start->Purity Confirmation Structural Confirmation & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthetic Diversification of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide array of pyrazole derivatives. Its strategic placement of an aldehyde functional group on an electron-rich heterocyclic core allows for a multitude of chemical transformations. This guide provides an in-depth exploration of key synthetic pathways originating from this aldehyde, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis. The methodologies discussed herein focus on robust and reproducible reactions that enable the creation of diverse molecular scaffolds for further investigation.

Core Synthetic Pathways: A Strategic Overview

The aldehyde moiety of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde serves as a versatile chemical handle. The primary synthetic routes leverage this reactivity to form new carbon-carbon bonds, introduce nitrogen-containing functionalities, and interconvert between different oxidation states, thereby generating diverse libraries of pyrazole derivatives.

G Start 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde Knoevenagel α,β-Unsaturated Systems (Knoevenagel Condensation) Start->Knoevenagel Active Methylene Cmpd, Base Reductive Substituted Amines (Reductive Amination) Start->Reductive R₂NH, [H] Wittig Substituted Alkenes (Wittig Reaction) Start->Wittig Ph₃P=CHR Oxidation Carboxylic Acid (Oxidation) Start->Oxidation [O] Reduction Primary Alcohol (Reduction) Start->Reduction NaBH₄

Caption: Key synthetic transformations of the pyrazole-3-carbaldehyde.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[2] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate, and is highly effective for creating electron-deficient alkenes, which are themselves valuable Michael acceptors for further derivatization.[2][3]

Mechanistic Insight

The reaction proceeds via a three-step sequence:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated product.[4]

G Knoevenagel Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Pyrazole Aldehyde & Active Methylene Compound in EtOH B Add Piperidine Catalyst A->B C Reflux Mixture (e.g., 2-4 hours) B->C D Monitor by TLC C->D E Cool to RT, Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of 2-((5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methylene)malononitrile

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Standard glassware for reflux, filtration, and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.66 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • To this stirred solution, add 3-4 drops of piperidine as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[5]

  • After completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold water (2 x 20 mL) to remove any residual catalyst and unreacted materials.

  • Dry the crude product and recrystallize from hot ethanol to afford the pure title compound as a crystalline solid.

Reductive Amination: Introduction of Amino Functionalities

Reductive amination is a powerful and widely used method for forming C-N bonds by converting a carbonyl group into an amine.[6][7] The process involves two key stages in one pot: the formation of an imine (or iminium ion) from the aldehyde and a primary or secondary amine, followed by its immediate reduction by a mild hydride reducing agent.

Expert Rationale for Reagent Selection

The choice of reducing agent is critical for the success of reductive amination.[8] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable as they would reduce the starting aldehyde before it can react with the amine. Mild, chemoselective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal.[6][8] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion), which is more electrophilic. This selectivity ensures high yields of the desired amine product.[8]

G Reductive Amination Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Aldehyde & Amine in Dichloroethane B Stir for 30-60 min at RT A->B C Add NaBH(OAc)₃ Portion-wise B->C D Stir at RT for 3-5 hours (Monitor by TLC) C->D E Quench with aq. NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation In the landscape of modern medicinal chemistry and materials science, pyrazole-containing compounds represent a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation

In the landscape of modern medicinal chemistry and materials science, pyrazole-containing compounds represent a cornerstone of molecular design. Their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, have established them as privileged scaffolds in drug discovery.[1] The functionalization of the pyrazole ring is key to modulating these activities, and the introduction of α,β-unsaturated systems via the Knoevenagel condensation is a powerful strategy to generate novel chemical entities with significant therapeutic potential.[2]

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3][4] This reaction is a cornerstone of organic synthesis, prized for its efficiency in creating substituted olefins, which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[5][6]

This application note provides a detailed protocol for the Knoevenagel condensation of a specific, functionally rich substrate: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. We will delve into the rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

While a variety of substituted pyrazole carbaldehydes are accessible, the specific starting material for this protocol may not be commercially available. A common and effective method for the synthesis of such aldehydes is the Vilsmeier-Haack reaction.[1][7] This reaction facilitates the formylation of electron-rich heterocyclic systems. A plausible synthetic route would involve the Vilsmeier-Haack formylation of 3-isopropyl-1-methyl-1H-pyrazole.

General Protocol for Vilsmeier-Haack Formylation:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring. The mixture is stirred at 0°C for 30-60 minutes to allow for the complete formation of the electrophilic Vilsmeier reagent.[8]

  • Formylation: The precursor, 3-isopropyl-1-methyl-1H-pyrazole, dissolved in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane), is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated (typically between 60-100°C) to drive the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by pouring it onto ice water and neutralized with a base such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Knoevenagel Condensation Protocol

This protocol details the reaction of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with malononitrile, a common and highly reactive active methylene compound. The use of a mild base in an aqueous-ethanolic solvent system represents an environmentally conscious and efficient approach.[9][10]

Reagents and Materials
ReagentMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)Volume/Mass
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde152.20-1.0152.2 mg
Malononitrile66.06-1.066.1 mg
Ammonium Carbonate ((NH₄)₂CO₃)96.09-0.219.2 mg (20 mol%)
Water:Ethanol (1:1 v/v)---10 mL
Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 152.2 mg) and malononitrile (1.0 mmol, 66.1 mg) in 10 mL of a 1:1 water-ethanol mixture.

  • Stirring: Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 19.2 mg, 20 mol%) to the reaction mixture.[10]

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 15-30 minutes.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-((5-isopropyl-1-methyl-1H-pyrazol-3-yl)methylene)malononitrile.

Rationale for Experimental Choices
  • Active Methylene Compound: Malononitrile is chosen due to the high acidity of its methylene protons, which facilitates deprotonation by a mild base and subsequent nucleophilic attack.

  • Catalyst: Ammonium carbonate is a mild, inexpensive, and environmentally benign catalyst that is highly effective for this transformation in aqueous media.[9][10] The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[4]

  • Solvent System: A water-ethanol mixture provides a "green" solvent system that allows for the dissolution of the reactants while facilitating the precipitation of the product upon completion, simplifying the work-up procedure.[9][10][11]

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established three-step mechanism:

  • Deprotonation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.[3][6]

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.[6][12]

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[3][4]

Visualizing the Process

Reaction Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Resonance Stabilized) ActiveMethylene->Enolate Deprotonation Base B: Base->ActiveMethylene ProtonatedBase BH⁺ Aldehyde R-CHO Enolate->Aldehyde AldolAdduct R-CH(O⁻)-CH(Z)(Z') Aldehyde->AldolAdduct Nucleophilic Attack ProtonatedAdduct R-CH(OH)-CH(Z)(Z') AldolAdduct->ProtonatedAdduct Protonation AldolAdduct->ProtonatedAdduct FinalProduct R-CH=C(Z)(Z') ProtonatedAdduct->FinalProduct Elimination Water H₂O

Caption: The generalized mechanism of the Knoevenagel condensation.

Experimental Workflow

Knoevenagel_Workflow Start Start CombineReactants Combine Aldehyde and Malononitrile in Solvent Start->CombineReactants AddCatalyst Add Ammonium Carbonate CombineReactants->AddCatalyst HeatReflux Heat to Reflux AddCatalyst->HeatReflux MonitorTLC Monitor by TLC HeatReflux->MonitorTLC MonitorTLC->HeatReflux Incomplete CoolDown Cool to Room Temperature MonitorTLC->CoolDown Reaction Complete Filter Filter Precipitate CoolDown->Filter Wash Wash Solid with Cold Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize End Pure Product Dry->End Recrystallize->End

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Loss of product during work-up.Ensure complete precipitation before filtration. Use minimal amounts of cold solvent for washing.
Side Product Formation Self-condensation of the aldehyde.Ensure a mild base is used. A strong base can promote self-condensation.[4]
Michael addition of a second active methylene unit.Use a 1:1 stoichiometry of the aldehyde and active methylene compound.[13]
Difficult Purification Catalyst residue in the product.Thoroughly wash the product with water to remove the water-soluble ammonium carbonate.

Conclusion

The Knoevenagel condensation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde provides an efficient route to novel, highly functionalized pyrazole derivatives. These compounds are of significant interest for further elaboration in drug discovery and materials science. The protocol presented here is robust, utilizes environmentally friendly reagents and solvents, and can be readily adapted for the synthesis of a library of related compounds by varying the active methylene partner. This detailed guide serves as a valuable resource for researchers aiming to explore the chemical space of pyrazole-based molecules.

References

  • Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. Pearson+. [Link]

  • Video: Aldol Condensation with β-Diesters. JoVE. [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]

  • Effects of various solvents on Knoevenagel condensation. ResearchGate. [Link]

  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. ResearchGate. [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]

  • Knoevenagel condensation. Chemistry for everyone - WordPress.com. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]

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  • Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. Taylor & Francis Online. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

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Method

The Strategic Utility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents due to its versatile chemical reactivity and its ability to form key interactions with biological targets.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacodynamic profile. This document provides an in-depth guide to the synthesis and application of a particularly valuable, yet underexplored, building block: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde . We will delve into its synthesis, explore its reactivity through detailed protocols, and illustrate its application in the construction of scaffolds for potent kinase inhibitors.

The substitution pattern of this specific aldehyde is of significant medicinal chemistry interest. The N1-methyl group prevents tautomerization and provides a consistent hydrogen bond acceptor at the N2 position.[1] The C5-isopropyl group offers a lipophilic handle that can probe hydrophobic pockets within a target protein's active site, potentially enhancing binding affinity and selectivity. Finally, the C3-carbaldehyde is a versatile functional group, a reactive linchpin for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures.[2]

Part 1: Synthesis of the Building Block

The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde can be strategically approached through a two-step process: the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by the introduction of the aldehyde functionality using the Vilsmeier-Haack reaction. This sequence provides a reliable and scalable route to the desired intermediate.

Logical Workflow for Synthesis

cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Methyl-2,4-pentanedione (Isopropyl-containing 1,3-dicarbonyl) C 1,5-Dimethyl-3-isopropyl-1H-pyrazole A->C Acid Catalyst (e.g., Acetic Acid) B Methylhydrazine B->C D 1,5-Dimethyl-3-isopropyl-1H-pyrazole F 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde D->F Electrophilic Substitution E Vilsmeier Reagent (POCl3/DMF) E->F

Caption: Synthetic workflow for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Protocol 1: Synthesis of 1,5-Dimethyl-3-isopropyl-1H-pyrazole (Knorr Synthesis)

The Knorr pyrazole synthesis is a classic and robust method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[3][4]

  • Rationale: This step efficiently constructs the core heterocyclic scaffold. Using methylhydrazine ensures the desired N1-methylation, and an isopropyl-substituted diketone installs the C5-isopropyl group. The regioselectivity is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the more electrophilic carbonyl.

Materials:

  • 4-Methyl-2,4-pentanedione

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 4-methyl-2,4-pentanedione (1.0 eq) in ethanol in a round-bottom flask, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1,5-dimethyl-3-isopropyl-1H-pyrazole, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6]

  • Rationale: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (a chloroinium salt formed from POCl₃ and DMF). This reaction reliably installs the aldehyde at the C3 position.

Materials:

  • 1,5-Dimethyl-3-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,5-dimethyl-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Part 2: Applications in the Synthesis of Bioactive Scaffolds

The aldehyde functionality of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a gateway to a multitude of complex structures, particularly those relevant to kinase inhibition.

Application 1: Reductive Amination for Library Synthesis

Reductive amination is a cornerstone of medicinal chemistry, enabling the introduction of diverse amine functionalities to build libraries of compounds for structure-activity relationship (SAR) studies.[5]

  • Rationale: This two-step, one-pot reaction first forms an imine intermediate between the pyrazole aldehyde and a primary or secondary amine. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, which is selective for the imine over the aldehyde. This allows for the efficient and controlled synthesis of a wide array of substituted aminomethyl-pyrazoles.

A 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde C Imine Intermediate A->C Imine Formation B Primary/Secondary Amine (R1R2NH) B->C E Substituted Aminomethyl-pyrazole (Library of Compounds) C->E In situ Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E

Caption: Workflow for Reductive Amination.

Protocol 3: General Reductive Amination

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the selected amine (1.1 eq) in DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (monitor by TLC).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The reaction is often mildly exothermic.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Core for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors, including those targeting Janus Kinases (JAKs).[2] The synthesis of this core often proceeds through a pyrazole-carbonitrile intermediate.

  • Rationale: The aldehyde can be converted to a nitrile via a two-step sequence involving oxime formation and subsequent dehydration. The resulting nitrile is then positioned to undergo cyclization with a suitable C1 source, like formamide, to construct the fused pyrimidine ring. This creates the foundational scaffold for a large class of potent inhibitors.

Protocol 4: Conversion of Aldehyde to Nitrile

Step A: Oxime Formation

  • Dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature until TLC indicates complete consumption of the aldehyde.

  • Remove the solvent, add water, and extract the product with ethyl acetate. Dry and concentrate to obtain the oxime.

Step B: Dehydration to Nitrile

  • Suspend the pyrazole oxime (1.0 eq) in a dehydrating agent such as acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 5-Isopropyl-1-methyl-1H-pyrazole-3-carbonitrile .

Protocol 5: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbonitrile (assuming prior synthesis of an amino-nitrile precursor, a common strategy)

  • Formamide

  • High-boiling point solvent (e.g., DMF)

Procedure (Conceptual - requires an amino group at C4): Note: A common synthetic route involves starting with a precursor that leads to a 4-amino-3-cyanopyrazole. The following is an adaptation for illustrative purposes.

  • A 4-amino-5-isopropyl-1-methyl-1H-pyrazole-3-carbonitrile intermediate would be dissolved in an excess of formamide.

  • The reaction mixture would be heated to a high temperature (e.g., 150-180 °C) for several hours.

  • Upon completion (monitored by TLC), the mixture is cooled and poured into water.

  • The precipitated solid, the 5-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , is collected by filtration, washed with water, and dried. This core can then be further functionalized.

Part 3: Data Presentation and SAR Implications

The value of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde lies in its ability to generate diverse libraries of compounds for SAR studies. The isopropyl group at the C5 position is particularly important for exploring hydrophobic interactions.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
IUPAC Name 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)

Structure-Activity Relationship (SAR) Insights:

In the context of kinase inhibitors, the pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at various positions then explore different pockets of the ATP-binding site.

  • N1-Methyl: Occupies a specific vector space and prevents N-H tautomerism, ensuring a consistent binding mode.

  • C3-Derived Substituents: The diverse functionalities introduced from the aldehyde (e.g., via reductive amination) can be tailored to interact with the solvent-exposed region or the ribose-binding pocket.

  • C5-Isopropyl: This group is ideally suited to interact with hydrophobic pockets often found near the "gatekeeper" residue of many kinases. Varying the size and nature of this lipophilic group is a key strategy for modulating potency and selectivity.[7]

Conclusion

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its rational design incorporates features that are highly sought after for interaction with biological targets, particularly protein kinases. The synthetic protocols detailed herein provide a clear pathway for its preparation and subsequent elaboration into diverse chemical scaffolds. The strategic application of this building block, particularly in the synthesis of pyrazolo[3,4-d]pyrimidine cores and in the generation of libraries via reductive amination, underscores its importance for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

References

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  • Tu, G., et al. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Modeling, 28(11), 346.
  • BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(23), 8233.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 915-937.

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Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole for Pharmaceutical Intermediate Synthesis

Abstract This document provides a comprehensive guide for the regioselective formylation of 1-isopropyl-1H-pyrazole at the C4-position to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde, a critical building block in ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective formylation of 1-isopropyl-1H-pyrazole at the C4-position to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde, a critical building block in pharmaceutical and agrochemical research.[1] The Vilsmeier-Haack reaction, a robust and scalable method for the formylation of electron-rich heterocycles, is detailed with in-depth mechanistic insights, a step-by-step experimental protocol, and field-proven troubleshooting advice.[2][3][4] This guide is intended for researchers, chemists, and process development professionals aiming to implement this key transformation efficiently and safely.

Introduction: The Significance of Formylated Pyrazoles

Formylated pyrazoles, particularly 1-alkyl-pyrazole-4-carbaldehydes, are highly versatile intermediates in medicinal chemistry.[3] The pyrazole nucleus is a prominent scaffold in numerous FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[5][6] The aldehyde functionality at the 4-position serves as a synthetic handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the synthesis of further heterocyclic systems, enabling the construction of diverse molecular libraries for drug discovery.[7] The Vilsmeier-Haack reaction offers a direct and industrially viable route to these valuable compounds.[4][8]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[9] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][9][10]

Step 1: Formation of the Vilsmeier Reagent DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[9] This step is highly exothermic and requires careful temperature control.[3][10]

Step 2: Electrophilic Attack The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For N-substituted pyrazoles like 1-isopropyl-1H-pyrazole, the attack occurs regioselectively at the C4 position, which is the most nucleophilic site.[3][11] This selectivity is governed by the electronic properties of the pyrazole ring system.

Step 3: Aromatization and Hydrolysis The resulting intermediate is rearomatized through the loss of a proton. Subsequent hydrolysis of the iminium salt during aqueous work-up yields the final aldehyde product, 1-isopropyl-1H-pyrazole-4-carbaldehyde.[9][12]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-isopropyl-1H-pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Product 1-isopropyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-isopropyl-1H-pyrazole≥95%Commercial-
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%CommercialHighly corrosive and water-reactive. Handle with extreme care.[3][10]
Dichloromethane (DCM)AnhydrousCommercial-
Saturated Sodium Bicarbonate (NaHCO₃)-In-house prep-
Brine (Saturated NaCl)-In-house prep-
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial-
Ethyl AcetateACS GradeCommercialFor extraction & chromatography.
HexanesACS GradeCommercialFor chromatography.

3.2. Equipment

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Reaction Setup and Procedure

Experimental_Workflow cluster_prep Step 1: Vilsmeier Reagent Preparation cluster_formylation Step 2: Formylation cluster_workup Step 3: Work-up & Purification A1 Charge flask with anhydrous DMF (3.0 eq). A2 Cool to 0-5 °C in an ice bath. A1->A2 A3 Add POCl₃ (1.2 eq) dropwise, keeping T < 10 °C. A2->A3 A4 Stir at 0-5 °C for 30 min. A3->A4 B1 Add 1-isopropyl-1H-pyrazole (1.0 eq) dropwise at 0-5 °C. A4->B1 B2 Warm to room temperature, then heat to 60-80 °C. B1->B2 B3 Monitor reaction by TLC (2-4 hours). B2->B3 C1 Cool to RT, pour onto crushed ice. B3->C1 C2 Neutralize with sat. NaHCO₃ solution. C1->C2 C3 Extract with Ethyl Acetate (3x). C2->C3 C4 Wash with brine, dry over MgSO₄. C3->C4 C5 Concentrate in vacuo. C4->C5 C6 Purify by silica gel chromatography. C5->C6

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equivalents). Cool the flask to 0-5 °C using an ice-salt bath.[1] To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1] The mixture will become viscous and may turn yellow or pink. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.[10]

  • Formylation: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[3][13] After the addition is complete, allow the reaction to warm to room temperature, then heat the mixture to 60-80 °C.[1][13]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1][10] To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a saturated solution of sodium bicarbonate and ethyl acetate. Spot the organic layer on the TLC plate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.[1][10] This quenching step is exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume).[13] Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[13]

Product Characterization

While a complete, experimentally verified dataset is not always publicly available, the expected spectroscopic data provides a strong basis for characterization.[14]

Table 1: Predicted Spectroscopic Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde [14]

Technique Expected Values
¹H NMR (CDCl₃, 400 MHz)δ 9.8-10.0 (s, 1H, -CHO), 8.0-8.2 (s, 1H, Pyrazole H-3), 7.8-8.0 (s, 1H, Pyrazole H-5), 4.5-4.8 (sept, 1H, J ≈ 7.0 Hz, Isopropyl CH), 1.4-1.6 (d, 6H, J ≈ 7.0 Hz, Isopropyl CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 185-195 (C=O), 140-145 (C-4), 138-142 (C-3), 130-135 (C-5), 52-56 (Isopropyl CH), 22-24 (Isopropyl CH₃)
IR (neat) ν ~1680 cm⁻¹ (C=O stretch, aldehyde), ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde)
Mass Spec (ESI+) m/z 139.08 [M+H]⁺ (for C₇H₁₀N₂O)

Note: Actual shifts may vary. Data is predictive based on analogous structures.[14]

Safety and Troubleshooting

5.1. Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[3][10] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.[3]

  • Quenching: The work-up procedure involving quenching the reaction mixture with ice/water is highly exothermic. Perform this step slowly and with caution.[10]

5.2. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture.[13]2. Insufficient reaction temperature or time.[13]1. Use anhydrous solvents and flame-dried glassware. Use fresh, high-purity POCl₃.[3]2. Increase reaction temperature (up to 100 °C) or prolong reaction time. Monitor by TLC.[13]
Multiple Products / Side Reactions 1. Di-formylation at other positions.2. Reaction temperature too high leading to decomposition.1. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).[10]2. Optimize the reaction temperature by running small-scale trials at different temperatures.[13]
Difficulty in Product Isolation 1. Product has some water solubility.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the polarity of the aqueous phase.[3]2. Add more brine or break the emulsion by filtration through Celite.

Caption: Troubleshooting workflow for low yield.

Conclusion

The Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole is a reliable and efficient method for the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. By carefully controlling reaction parameters, particularly temperature and moisture, and following a systematic work-up and purification procedure, this valuable intermediate can be obtained in good yield and high purity. The insights and protocols provided in this guide are intended to facilitate the successful application of this important reaction in a research and development setting.

References

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. (n.d.). Retrieved January 16, 2026, from [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (n.d.). Retrieved January 16, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 16, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Reductive Amination of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract: This document provides a detailed protocol and technical guide for the reductive amination of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. Reductive amination is a cornerstone of modern synthetic and medici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and technical guide for the reductive amination of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. Reductive amination is a cornerstone of modern synthetic and medicinal chemistry, enabling the efficient formation of secondary and tertiary amines from carbonyl precursors. The pyrazole scaffold is a well-established pharmacophore present in numerous approved pharmaceuticals. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol using sodium triacetoxyborohydride (STAB), troubleshooting advice, and the scientific rationale behind the procedural choices, aimed at researchers and professionals in drug development.

Introduction and Scientific Context

The synthesis of complex amines is a fundamental objective in the development of new chemical entities for pharmaceuticals and agrochemicals.[1][2] Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and widely used methods for constructing carbon-nitrogen bonds.[2][3] The reaction proceeds through the formation of an intermediate imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[3] This one-pot approach is highly valued for its efficiency and for avoiding the over-alkylation issues often associated with direct alkylation of amines.[4]

The pyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5] Consequently, functionalized pyrazoles like 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde are valuable building blocks for creating libraries of novel compounds for drug discovery. This guide details a robust protocol for the reductive amination of this specific pyrazole aldehyde, providing chemists with a reliable method to synthesize a diverse range of amine derivatives.

The Reaction Mechanism: A Step-by-Step Transformation

The reductive amination process is a cascade of two distinct chemical events occurring in a single pot: iminium ion formation and subsequent hydride reduction.[6][7]

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. This forms a transient hemiaminal (or carbinolamine) intermediate.[8]

  • Dehydration to Iminium Ion: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration, losing a molecule of water to form a resonance-stabilized iminium ion. This step is typically the rate-limiting step and can be catalyzed by a small amount of acid.[6][8]

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride donor selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde.[9][10] This crucial selectivity is what makes the one-pot procedure highly effective, minimizing the formation of the corresponding alcohol as a byproduct.[3][11]

Workflow start Start: Assemble Dry Glassware under N₂ Atmosphere dissolve 1. Dissolve Aldehyde (1.0 eq) and Amine (1.1-1.2 eq) in anhydrous DCE start->dissolve add_stab 2. Add NaBH(OAc)₃ (1.3-1.5 eq) portion-wise at room temp. dissolve->add_stab stir 3. Stir mixture for 2-16 hours. Monitor by TLC/LC-MS add_stab->stir quench 4. Quench reaction with saturated aqueous NaHCO₃ solution stir->quench extract 5. Extract aqueous layer with DCM (3 times) quench->extract combine 6. Combine organic layers extract->combine wash 7. Wash with Brine combine->wash dry 8. Dry over Na₂SO₄ or MgSO₄ wash->dry filter 9. Filter and concentrate under reduced pressure dry->filter purify 10. Purify crude product via Silica Gel Chromatography filter->purify end End: Characterize Pure Product purify->end

Sources

Application

Application Notes and Protocols: Selective Oxidation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract: The conversion of heteroaromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in medicinal chemistry, facilitating the synthesis of key intermediates for drug discovery prog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The conversion of heteroaromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in medicinal chemistry, facilitating the synthesis of key intermediates for drug discovery programs. This document provides a detailed technical guide for the oxidation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde to 5-Isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. We will explore the mechanistic underpinnings of reagent selection, present a robust and field-proven protocol based on the Pinnick oxidation, and offer insights into potential challenges and optimization strategies. A comparative overview of alternative methods is also discussed to provide a comprehensive strategic framework.

Section 1: Theoretical Foundations & Strategic Considerations

The oxidation of an aldehyde to a carboxylic acid appears straightforward, yet for a substrate like 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, several factors demand careful consideration. The pyrazole ring is an electron-rich heteroaromatic system, which can be sensitive to harsh oxidizing conditions. Furthermore, the presence of other functional groups in more complex derivatives necessitates a mild and selective methodology.

Strong, non-selective oxidants such as potassium permanganate or acidic dichromate (Jones reagent) can lead to side reactions, including degradation of the heterocyclic ring.[1][2] Therefore, the method of choice must be powerful enough to oxidize the aldehyde efficiently without compromising the integrity of the pyrazole core.

The Pinnick oxidation has emerged as a superior method for this class of transformation due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[3] It utilizes sodium chlorite (NaClO₂) buffered at a slightly acidic pH. This method is particularly advantageous for aldehydes that are sterically hindered or prone to epimerization, and it is compatible with a wide array of sensitive functionalities.[3][4]

Section 2: The Pinnick Oxidation: A Method of Choice

Reaction Mechanism and the Role of Key Reagents

The efficacy of the Pinnick oxidation lies in its carefully controlled reaction mechanism. The active oxidant is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is generated in situ under weakly acidic conditions, typically maintained by a phosphate buffer.[3][5]

The mechanism proceeds as follows:

  • Formation of Chlorous Acid: The buffer (e.g., NaH₂PO₄) provides a proton source to convert chlorite (ClO₂⁻) into the active oxidant, chlorous acid (HClO₂).[3]

  • Addition to Aldehyde: Chlorous acid adds to the carbonyl of the aldehyde to form a key intermediate.[6]

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl) to yield the desired carboxylic acid.[5][6]

A critical challenge in the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as reacting with the starting chlorite, which reduces overall efficiency.[3] To mitigate this, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is an excellent choice as it readily reacts with HOCl to form a harmless halohydrin, effectively removing it from the reaction pathway without interfering with the primary oxidation.[7][8]

Pinnick_Mechanism cluster_main Pinnick Oxidation Pathway cluster_scavenger Scavenger Pathway Aldehyde Pyrazole-CHO Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ (Active Oxidant) ChlorousAcid->Intermediate CarboxylicAcid Pyrazole-COOH Intermediate->CarboxylicAcid Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl Elimination Trapped Inert Halohydrin HOCl->Trapped Reaction Scavenger 2-Methyl-2-butene Scavenger->Trapped

Caption: Mechanism of the Pinnick Oxidation.

Section 3: Detailed Experimental Protocols

Protocol 1: Pinnick Oxidation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol is optimized for selectivity and high yield, making it the recommended procedure.

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene (≥99%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂, 80% technical grade is acceptable, but should be fresh)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Hydrochloric acid (1 M HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL per 1 mmol of aldehyde).

  • Addition of Reagents: To the stirring solution at room temperature, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 3.0 eq).

  • Initiation of Oxidation: In a separate container, prepare a solution of sodium chlorite (NaClO₂, 2.5 eq) in water (e.g., 2 mL per 1 mmol of NaClO₂). Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, cool the mixture in an ice bath and carefully quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a KI-starch paper test is negative (optional, but good practice).

  • Work-up: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or by flash column chromatography on silica gel to afford the pure 5-Isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Experimental_Workflow Start Dissolve Aldehyde in t-BuOH/H₂O AddReagents Add Buffer (NaH₂PO₄) & Scavenger (2-Methyl-2-butene) Start->AddReagents AddOxidant Add NaClO₂ Solution (Dropwise) AddReagents->AddOxidant Stir Stir at Room Temp (Monitor by TLC) AddOxidant->Stir Quench Quench with Na₂SO₃ Stir->Quench Acidify Acidify to pH 2-3 with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, Concentrate Extract->Purify FinalProduct Purify by Recrystallization or Chromatography Purify->FinalProduct

Caption: General Experimental Workflow for Pinnick Oxidation.

Protocol 2: Jones Oxidation (Comparative Method)

This protocol is provided for comparative purposes. It is effective but uses a hazardous chromium reagent and harsh acidic conditions, making it less suitable for sensitive substrates.

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • Acetone (reagent grade)

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) in acetone and cool the flask to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent dropwise with vigorous stirring. A color change from orange to green/blue indicates the progress of the oxidation.[9] Maintain the temperature at 0 °C.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present.

  • Work-up: Filter the mixture through a pad of celite to remove chromium salts. Concentrate the filtrate, re-dissolve in diethyl ether, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid. Further purification is typically required.

Section 4: Data Summary & Troubleshooting

ParameterPinnick OxidationJones Oxidation
Primary Oxidant Sodium Chlorite (NaClO₂)Chromic Acid (H₂CrO₄)
Solvent t-BuOH / WaterAcetone
Temperature Room Temperature0 °C to Room Temperature
pH Mildly Acidic (buffered)Strongly Acidic
Typical Yield High (>85%)Moderate to High (60-90%)
Pros High selectivity, mild conditions, tolerates sensitive groups.[3][8]Inexpensive, powerful oxidant.[10][11]
Cons Requires a scavenger, slightly more complex setup.Uses carcinogenic Cr(VI), harsh conditions, not selective.[11]

Troubleshooting Guide:

  • Incomplete Reaction (Pinnick):

    • Cause: Inactive sodium chlorite.

    • Solution: Use a fresh bottle of NaClO₂. Technical grade (80%) is often sufficient if fresh.

    • Cause: Insufficient oxidant.

    • Solution: Add an additional portion (0.2-0.5 eq) of NaClO₂ solution.

  • Formation of Side Products:

    • Cause: Insufficient scavenger leading to HOCl-mediated side reactions.

    • Solution: Ensure a sufficient excess of 2-methyl-2-butene is used (5-10 equivalents can be beneficial).

  • Low Yield after Work-up:

    • Cause: Product remains in the aqueous layer as the carboxylate salt.

    • Solution: Ensure the aqueous layer is thoroughly acidified to pH 2-3 before extraction. Perform multiple extractions with ethyl acetate.

Section 5: Conclusion

The oxidation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde to its corresponding carboxylic acid is a critical transformation for the synthesis of advanced chemical intermediates. The Pinnick oxidation stands out as the superior methodology, offering a blend of efficiency, selectivity, and operational simplicity under mild conditions that preserve the integrity of the pyrazole core. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably and safely achieve this conversion in high yield, paving the way for further molecular exploration.

References

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Online] Available at: [Link]

  • Wikipedia. Pinnick oxidation. [Online] Available at: [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Online] Available at: [Link]

  • Grokipedia. Pinnick oxidation. [Online] Available at: [Link]

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  • Sciencemadness Wiki. Jones oxidation. [Online] Available at: [Link]

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Method

Application Notes &amp; Protocols: The Strategic Role of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in Bioactive Molecule Synthesis

Abstract The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous therapeutic agents and crop protection chemicals.[1][2] This guide focuses on a parti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous therapeutic agents and crop protection chemicals.[1][2] This guide focuses on a particularly valuable synthetic intermediate: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde . We will explore its strategic importance as a versatile building block, detailing its synthesis and subsequent elaboration into diverse classes of bioactive molecules. This document provides researchers, synthetic chemists, and drug development professionals with a blend of mechanistic insights and field-tested protocols to leverage this synthon in the discovery of novel fungicides, insecticides, and potential therapeutic agents.

Introduction: Why Pyrazole-3-carbaldehyde?

Heterocyclic aldehydes are powerful tools in organic synthesis, and 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is no exception. Its utility stems from the convergence of two key features:

  • The Privileged Pyrazole Scaffold: The pyrazole ring is a bioisostere for various biological motifs, enabling it to interact with a wide range of enzymes and receptors. Its derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, fungicidal, and insecticidal properties.[3][4][5] The specific substitution pattern (N-methyl and 5-isopropyl) on the core scaffold is crucial for modulating lipophilicity and metabolic stability, often enhancing the potency and bioavailability of the final bioactive compound.

  • The Versatile Aldehyde Handle: The formyl (–CHO) group at the C3 position is a reactive electrophilic site, opening a gateway to a vast array of chemical transformations. It serves as the primary anchor point for molecular elaboration, allowing for the facile introduction of new functional groups and the construction of complex molecular architectures through reactions such as condensation, oxidation, reduction, and cyclization.[3][6]

This combination makes 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde a high-value starting material for building libraries of novel compounds for biological screening.

Synthesis of the Core Synthon

The most direct and widely adopted method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction .[7][8] This reaction formylates electron-rich heterocyclic rings using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9]

The causality behind this choice is the high reactivity of the Vilsmeier reagent towards the electron-rich pyrazole ring, leading to regioselective formylation with good to excellent yields. The starting material for our target molecule is 1-methyl-5-isopropyl-1H-pyrazole.

Start 1-Methyl-5-isopropyl-1H-pyrazole Reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Ice water quench Start->Reagents Vilsmeier-Haack Formylation Product 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde Reagents->Product

Caption: Synthesis of the target pyrazole carbaldehyde via Vilsmeier-Haack reaction.

Protocol 1: Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
  • Principle: This protocol describes the formylation of 1-methyl-5-isopropyl-1H-pyrazole using the Vilsmeier-Haack reaction. Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the pyrazole ring. A subsequent hydrolysis step yields the desired aldehyde.

  • Materials:

    • 1-methyl-5-isopropyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0 °C.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1-methyl-5-isopropyl-1H-pyrazole (1 equivalent) in a small amount of anhydrous DMF to the Vilsmeier reagent.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.[7]

Synthetic Applications & Bioactive Derivatives

The true value of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde lies in its function as a versatile precursor to a wide array of bioactive molecules. The aldehyde group serves as a key branching point for synthetic diversification.

Core 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde R1 Condensation with Primary Amines Core->R1 R2 Claisen-Schmidt Condensation Core->R2 R3 Wittig Reaction Core->R3 R4 Cyclocondensation Reactions Core->R4 P1 Schiff Bases R1->P1 P2 Chalcones R2->P2 P3 Stilbene Analogs R3->P3 P4 Fused Heterocycles (e.g., Pyranopyrazoles) R4->P4 B1 Insecticidal Antimicrobial P1->B1 B2 Anticancer Anti-inflammatory P2->B2 B3 Potential Herbicidal P3->B3 B4 Diverse Pharmacological Properties P4->B4

Caption: Synthetic pathways from the pyrazole carbaldehyde to bioactive molecules.

Application Area 1: Agrochemicals (Insecticides & Fungicides)

The pyrazole scaffold is a well-established pharmacophore in agrochemicals, present in commercial products like the insecticide Fipronil and the fungicide Pyraclostrobin.[4][10] Derivatives synthesized from pyrazole aldehydes often exhibit potent insecticidal and fungicidal activities.[11][12]

A. Synthesis of Pyrazole-based Schiff Bases (Imines)

A primary route to novel agrochemicals is the condensation of the pyrazole aldehyde with various substituted anilines or other primary amines to form Schiff bases. This reaction introduces a new aryl or alkyl group, allowing for systematic exploration of structure-activity relationships (SAR). Certain Schiff bases have shown excellent insecticidal activity, potentially acting as neurotoxins in target pests.[11]

Protocol 2: General Synthesis of a Pyrazole-Schiff Base Derivative
  • Principle: This protocol describes the acid-catalyzed condensation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with a substituted aniline. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields the stable imine product.

  • Materials:

    • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

    • Substituted aniline (e.g., 4-chloroaniline)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the pyrazole aldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add the substituted aniline (1.1 equivalents) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.[11]

Application Area 2: Pharmaceuticals (Antimicrobial & Anticancer Agents)

In medicinal chemistry, pyrazole aldehydes are precursors to compounds with potential therapeutic applications.

B. Synthesis of Pyrazole-based Chalcones

Chalcones are α,β-unsaturated ketones that serve as crucial intermediates for synthesizing various heterocyclic compounds, such as flavonoids and pyrazolines.[13] They are formed via a Claisen-Schmidt condensation between an aldehyde and a ketone (typically an acetophenone). Pyrazole-containing chalcones have been reported to possess significant antimicrobial, anti-inflammatory, and anticancer activities.[9][13]

Protocol 3: Synthesis of a Pyrazole-Chalcone Derivative
  • Principle: This base-catalyzed Claisen-Schmidt condensation involves the deprotonation of the α-carbon of an acetophenone by a base (e.g., NaOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. The resulting aldol adduct readily dehydrates to form the conjugated chalcone.

  • Materials:

    • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

    • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

    • Ice bath, magnetic stirrer

  • Procedure:

    • In a flask, dissolve the pyrazole aldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath with stirring.

    • Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture. Maintain the temperature below 10 °C.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours, then allow it to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to a pH of ~5-6.

    • The precipitated solid chalcone is collected by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product and purify by recrystallization from ethanol to obtain the pure chalcone.

Summary of Bioactive Applications

The versatility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde allows for the generation of diverse molecular scaffolds with a wide range of biological activities.

Class of DerivativeKey Synthetic ReactionReported Biological ActivitiesRepresentative Citations
Schiff Bases Condensation with aminesInsecticidal, Antimicrobial, Antifungal[3][11]
Chalcones Claisen-Schmidt CondensationAnticancer, Anti-inflammatory, Antioxidant[9][13]
Fused Pyrazoles CyclocondensationFungicidal, Diverse Pharmacological Effects[4][14]
Amide Derivatives Oxidation to acid, then amidationHerbicidal, Insecticidal[10][15][16]

Conclusion

As a Senior Application Scientist, it is clear that 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery and agrochemical development. Its well-defined reactivity, combined with the proven biological significance of the pyrazole core, provides a reliable and efficient pathway for synthesizing novel bioactive molecules. The protocols and insights provided in this guide are designed to be a self-validating system, empowering researchers to confidently explore new chemical space and accelerate the development of next-generation therapeutics and crop protection agents.

References

  • Al-Zoubi, R. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available from: [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on the synthesis of pyrazole derivatives and their versatile pharmacological applications. Journal of Advanced Scientific Research. Available from: [Link]

  • Singh, P., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Li, M., et al. (2024). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Singh, S., & Srivastava, A. (2012). Synthesis of Some Thiazino-pyrazoles as Potential Fungicides. International Journal of Pure & Applied Chemistry. Available from: [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Noreen, M., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. Available from: [Link]

  • NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • RSC Publishing. (2018). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available from: [Link]

  • NIH. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • NIH. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available from: [Link]

  • RSC Publishing. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Available from: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. (2019). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • SciSpace. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Available from: [Link]

  • MDPI. (2023). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available from: [Link]

  • ResearchGate. (1998). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available from: [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • JOCPR. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. Available from: [Link]

  • PMC - PubMed Central. (2011). Current status of pyrazole and its biological activities. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. We will explore the prevalent sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. We will explore the prevalent synthetic route, focusing on the Vilsmeier-Haack reaction, and provide detailed troubleshooting strategies to optimize reaction yield and purity.

Overview of the Synthetic Pathway

The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is most effectively achieved via a two-stage process. The first stage involves the synthesis of the pyrazole core, 1-methyl-5-isopropylpyrazole, from appropriate precursors. The second, and often more challenging stage, is the regioselective formylation of this pyrazole core using the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the C3 position. Maximizing the yield requires careful control over both stages of this process.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation cluster_2 Stage 3: Purification A Diketone Precursor + Methylhydrazine B Cyclocondensation Reaction A->B C 1-methyl-5-isopropylpyrazole (Starting Material) B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Pure 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde F->G

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Precursor (1-methyl-5-isopropylpyrazole)

A robust synthesis begins with a high-quality starting material. The precursor, 1-methyl-5-isopropylpyrazole, is typically synthesized via the cyclocondensation of a β-diketone with methylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing the 1-methyl-5-isopropylpyrazole precursor? The most common approach is the reaction of 4-methyl-2,4-pentanedione with methylhydrazine. This reaction proceeds through a cyclocondensation mechanism to form the pyrazole ring.

Q2: My precursor synthesis is giving a mixture of regioisomers. How can I improve selectivity? When using an unsymmetrical β-diketone with methylhydrazine, the formation of two regioisomers (e.g., 1,3- and 1,5-substituted pyrazoles) is possible. Reaction conditions, particularly pH, can influence the regioselectivity. Generally, carrying out the reaction under neutral or slightly acidic conditions favors the desired isomer by controlling the initial nucleophilic attack of the substituted nitrogen of methylhydrazine.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems like pyrazoles.[1] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Reaction Mechanism Overview
  • Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For N-substituted pyrazoles, this attack typically occurs at the C4 position, but substitution at C5 can direct the formylation to the C3 position.[5]

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[6]

Vilsmeier_Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent Reaction POCl3 POCl₃ POCl3->Reagent Attack Electrophilic Aromatic Substitution Reagent->Attack Pyrazole 1-methyl-5-isopropylpyrazole Pyrazole->Attack Iminium Iminium Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of the pyrazole substrate.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

Low or no conversion is a frequent issue stemming from several critical factors. The Vilsmeier reagent is highly sensitive and requires stringent reaction conditions.[2]

  • Cause 1: Inactive Vilsmeier Reagent. The reagent is highly moisture-sensitive. Any water present will rapidly hydrolyze both POCl₃ and the formed reagent, quenching the reaction.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.[2]

  • Cause 2: Suboptimal Temperature. The reaction kinetics are highly temperature-dependent.

    • Solution: The Vilsmeier reagent is typically formed at low temperatures (0-10°C) to control the exothermic reaction.[7] The subsequent formylation step often requires heating (e.g., 60-120°C) to proceed at a reasonable rate.[7][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal heating time and temperature for your specific setup.[2]

  • Cause 3: Incorrect Stoichiometry. The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial.

    • Solution: An excess of the Vilsmeier reagent (typically 1.5 to 4 equivalents of POCl₃ and a larger excess of DMF, which also acts as the solvent) is generally used to drive the reaction to completion.[7][8] Titrate the molar equivalents to find the optimal ratio for your system.

Q2: I've isolated my product, but it's contaminated with significant side products. How can I minimize these?

Side product formation is often a result of the high reactivity of the Vilsmeier reagent or harsh reaction conditions.

  • Cause 1: Di-formylation. Under forcing conditions (high temperature, long reaction times), a second formyl group can be added to the pyrazole ring.

    • Solution: Employ milder reaction conditions. Reduce the reaction temperature and carefully monitor the reaction by TLC to stop it once the starting material is consumed, preventing over-reaction.[7]

  • Cause 2: Chlorinated Byproducts. At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyrazole derivatives.[7] In some cases, hydroxyl groups on the pyrazole or its substituents can be replaced by chlorine.[9]

    • Solution: Maintain strict temperature control. If chlorination is a persistent issue, consider reducing the reaction temperature and extending the reaction time.

  • Cause 3: Polymerization/Decomposition. Dark, tarry residues suggest product or starting material decomposition.

    • Solution: This is often caused by excessive heat. Ensure the initial addition of POCl₃ to DMF is done slowly at 0°C to manage the exotherm. Avoid localized overheating during the reaction heating phase.

Q3: The work-up procedure is difficult, and I'm experiencing product loss. What are the best practices?

A careful work-up is essential for maximizing isolated yield.

  • Problem 1: Emulsion during extraction. The presence of DMF and salts can lead to stubborn emulsions during aqueous/organic extraction.

    • Solution: After quenching the reaction mixture on ice, neutralize it carefully and slowly with a base like saturated sodium bicarbonate solution.[10] To break emulsions, add brine (saturated NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer and helping to separate the phases.[2]

  • Problem 2: Product is partially water-soluble. Formylated pyrazoles can have some aqueous solubility, leading to loss during extraction.

    • Solution: Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers to recover the maximum amount of product.[7]

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution(s)
Low/No Yield Moisture contaminationUse flame-dried glassware, anhydrous solvents, and an inert atmosphere.[2]
Suboptimal temperatureForm reagent at 0-10°C; heat reaction to 60-120°C; monitor by TLC.[7][8]
Incorrect stoichiometryUse an excess of Vilsmeier reagent (1.5-4 eq. POCl₃).[7][8]
Side Products Di-formylationUse milder conditions (lower temperature, shorter time).[7]
ChlorinationMaintain strict temperature control; avoid excessive heat.[7][9]
Tarry residueControl exotherm during reagent formation; avoid overheating.[2]
Work-up Issues Emulsion formationAdd brine to the aqueous layer to break the emulsion.[2]
Product lossPerform multiple extractions with an appropriate organic solvent.[7]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) & Dry Conditions Start->CheckReagents ReagentsOK Reagents & Conditions OK? CheckReagents->ReagentsOK ReagentsOK->Start No, Fix & Retry CheckTemp Review Temperature Profile (Reagent formation at 0-10°C?) (Reaction heated sufficiently?) ReagentsOK->CheckTemp Yes TempOK Temperature Profile Correct? CheckTemp->TempOK TempOK->Start No, Adjust & Retry CheckStoich Check Stoichiometry (Is Vilsmeier reagent in excess?) TempOK->CheckStoich Yes StoichOK Stoichiometry Correct? CheckStoich->StoichOK StoichOK->Start No, Adjust & Retry CheckWorkup Review Work-up & Extraction (Careful neutralization?) (Multiple extractions? Brine used?) StoichOK->CheckWorkup Yes Success Yield Improved CheckWorkup->Success

Caption: Decision-making workflow for troubleshooting low product yield.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on literature precedents and should be optimized for specific laboratory conditions and scales.[2][7]

Materials:

  • 1-methyl-5-isopropylpyrazole (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (2-4 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (sufficient to act as solvent).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (2-4 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Dissolve 1-methyl-5-isopropylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to a temperature between 60-100°C. Monitor the reaction's progress by TLC until the starting material is consumed.[7]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer multiple times (3-5x) with dichloromethane or ethyl acetate.[7]

    • Combine the organic layers, wash with brine to aid separation, and dry over anhydrous sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.[7]

References

  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (2025). BenchChem.
  • Troubleshooting common issues in pyrazole synthesis. (2025). BenchChem.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (2025). BenchChem.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin.
  • Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. (2025). BenchChem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2010). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank.

Sources

Optimization

Technical Support Center: Formylation of 1-isopropyl-1H-pyrazole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the formylation of 1-isopropyl-1H-pyrazole. We will address common side reactions, troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the formylation of 1-isopropyl-1H-pyrazole. We will address common side reactions, troubleshoot experimental challenges, and provide validated protocols to ensure reproducible, high-yield synthesis of the target compound, 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the formylation of 1-isopropyl-1H-pyrazole?

The Vilsmeier-Haack reaction is the predominant and most effective method for introducing a formyl group onto the pyrazole ring.[1] This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The pyrazole, being an electron-rich heterocycle, readily undergoes electrophilic substitution, with the C4 position being the most electronically favored site for attack.[3][4]

Q2: Are there alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?

While the Vilsmeier-Haack reaction is generally superior for pyrazoles, other classical formylation methods exist, such as the Duff or Reimer-Tiemann reactions.[5][6][7][8] However, these methods are often less efficient for pyrazoles. The Duff reaction typically requires strongly activated aromatic rings (like phenols) and can result in lower yields.[6][7] The Reimer-Tiemann reaction, which uses chloroform and a strong base, can also give mixtures of isomers and may not be suitable for all substrates.[8][9]

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The reagents involved are hazardous and demand strict safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[1][10] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Vilsmeier Reagent: The pre-formed reagent is highly moisture-sensitive and its generation is exothermic.[1][2]

  • Quenching: The work-up, which involves quenching the reaction mixture with ice water, is highly exothermic and must be performed slowly and carefully to control the release of heat and prevent splashing.[1]

Q4: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction.[1][5] To prepare a sample for TLC, a small aliquot of the reaction mixture should be carefully withdrawn and quenched in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate). The quenched sample is then extracted with an organic solvent (like ethyl acetate or dichloromethane), and the organic layer is spotted on the TLC plate. The reaction is considered complete upon the disappearance of the starting 1-isopropyl-1H-pyrazole spot.[2]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Issue 1: The reaction yield is significantly low or fails completely.

Several factors can contribute to poor conversion. A systematic approach to troubleshooting is essential.

  • Q: I suspect the Vilsmeier reagent did not form correctly. What are the signs and how can I ensure its proper formation?

    • Causality: The Vilsmeier reagent, [ClCH=N⁺(CH₃)₂]Cl⁻, is the active electrophile. Its formation from POCl₃ and DMF is critical and highly sensitive to conditions.[2][11] Incomplete formation means there is insufficient electrophile to drive the reaction.

    • Solution: Ensure that POCl₃ is added dropwise to anhydrous DMF at a low temperature (typically 0-5 °C) under an inert atmosphere (nitrogen or argon).[1] The formation is exothermic; maintaining a low temperature prevents degradation.[1] After addition, allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the viscous, often colored, complex before adding the pyrazole substrate.[5]

  • Q: My reaction stalls and does not proceed to completion, even after several hours. Could the temperature be the issue?

    • Causality: While the Vilsmeier reagent is formed at low temperatures, the subsequent electrophilic substitution on the pyrazole ring often requires thermal energy to overcome the activation barrier.[10] Excessively low temperatures will result in a sluggish or incomplete reaction.

    • Solution: After the addition of 1-isopropyl-1H-pyrazole at 0 °C, the reaction should be allowed to warm to room temperature and then heated.[5] A temperature range of 60-80 °C is commonly employed.[5] Use TLC to monitor the consumption of the starting material and determine the optimal heating time and temperature for your specific setup.[5]

  • Q: I used standard solvents, but the yield is poor. Could moisture be the culprit?

    • Causality: The Vilsmeier reagent is highly sensitive to moisture and will be rapidly hydrolyzed by water, rendering it inactive.[1][10] This is one of the most common causes of reaction failure.

    • Solution: All glassware must be rigorously flame- or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous grade solvents, particularly for the DMF and any co-solvent like dichloromethane (DCM).[1]

  • Q: How critical is the stoichiometry of the reagents?

    • Causality: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a key parameter. An insufficient amount of the reagent will lead to incomplete conversion.

    • Solution: An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[5] A common starting point is to use 1.2-2.5 equivalents of POCl₃ relative to the pyrazole.[1][5] Optimization may be required, and using a slight excess of the pre-formed reagent can significantly improve yields.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 a1 Re-run experiment: - Flame/oven-dry all glassware. - Use anhydrous solvents. - Maintain inert atmosphere. q1->a1 s1_no q2 Was Vilsmeier reagent pre-formed correctly? (0-5 °C, 30-60 min stir) q1->q2 s1_yes s1_yes Yes s1_no No a2 Optimize reagent formation: - Ensure slow, cold addition of POCl₃. - Allow sufficient time for formation before adding pyrazole. q2->a2 s2_no q3 Was the reaction heated after pyrazole addition? (e.g., 60-80 °C) q2->q3 s2_yes s2_yes Yes s2_no No a3 Introduce heating step: - Warm to RT, then heat to 60-80 °C. - Monitor progress with TLC to find optimal temperature and time. q3->a3 s3_no q4 Was an excess of Vilsmeier reagent used? (1.2-2.5 eq.) q3->q4 s3_yes s3_yes Yes s3_no No a4 Adjust stoichiometry: - Increase equivalents of POCl₃ and DMF relative to the pyrazole substrate. q4->a4 s4_no end_node If issues persist, consider reagent quality and purity. q4->end_node s4_yes s4_yes Yes s4_no No

Caption: Troubleshooting logic for addressing low reaction yield.

Issue 2: My TLC shows multiple product spots and purification is difficult.

The formation of side products is a common challenge that complicates downstream processing.

  • Q: I see a less polar spot on my TLC that I suspect is a di-formylated product. How can I prevent this?

    • Causality: While formylation is strongly favored at the C4 position, harsh reaction conditions (high temperatures, prolonged reaction times, or a large excess of the Vilsmeier reagent) can lead to a second formylation event, likely at the C5 position.[5]

    • Solution: Employ milder conditions. Reduce the reaction temperature and shorten the heating time.[5] Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent over-reaction.[1] Reducing the excess of the Vilsmeier reagent to ~1.1-1.5 equivalents can also minimize this side reaction.[1]

  • Q: My mass spectrometry data suggests the presence of a chlorinated byproduct. How is this possible?

    • Causality: The Vilsmeier reagent, being a chloroiminium salt, can in some cases act as a chlorinating agent, especially at higher temperatures. This can lead to the formation of chloro-pyrazole derivatives.

    • Solution: The primary strategy is to maintain the lowest effective temperature for the formylation.[5] Avoid excessive heating, as this is the main driver for this side reaction. If chlorination persists, exploring alternative formylation methods may be necessary, although they are generally less efficient.[5]

  • Q: The reaction mixture turned dark and I have a significant amount of tar-like material. What causes this and how can it be avoided?

    • Causality: Tar or polymer formation often results from product decomposition or side reactions of impurities under the reaction conditions.[1] Excessively high temperatures can cause the Vilsmeier reagent to react with the DMF solvent or promote polymerization of the pyrazole substrate.[10]

    • Solution:

      • Temperature Control: Do not exceed the optimal reaction temperature. A range of 60-80°C is a good starting point.[5]

      • Purity of Reagents: Ensure high-purity starting materials and solvents are used, as impurities can catalyze polymerization.[1]

      • Work-up Conditions: The product aldehyde may be sensitive to the work-up conditions. Quenching the reaction on crushed ice and performing the neutralization carefully with a mild base like sodium bicarbonate at low temperatures can prevent degradation.[1]

Reaction Mechanism and Common Side Pathways

G cluster_main Desired Vilsmeier-Haack Pathway cluster_side Common Side Reactions pyrazole 1-isopropyl-1H-pyrazole intermediate Iminium Salt Intermediate pyrazole->intermediate Electrophilic Attack (C4) chloro Chlorinated Byproduct pyrazole->chloro Chlorination vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ vilsmeier->intermediate product Product: 1-isopropyl-1H-pyrazole-4-carbaldehyde intermediate->product Hydrolysis hydrolysis H₂O Work-up diformyl Di-formylated Product product->diformyl Further Reaction side_reagent Excess Vilsmeier Reagent + High Temp. side_reagent->diformyl side_reagent->chloro

Caption: Key reaction pathways in the formylation of 1-isopropyl-1H-pyrazole.

Issue 3: I am having difficulty purifying the final product.

  • Q: How can I effectively purify the crude product?

    • Solution: The standard and most effective method for purification is column chromatography on silica gel.[5] A solvent system using a gradient of ethyl acetate in hexane is commonly employed.[5] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity to isolate the desired product. The product aldehyde is typically more polar than the starting pyrazole.

  • Q: My product seems to be degrading on the silica gel column. What can I do?

    • Causality: Some aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking during chromatography.

    • Solution: If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), in the eluent before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) might be beneficial.

Data Summary: Influence of Reaction Parameters

The following table provides a general guide to how different parameters can influence the outcome of the Vilsmeier-Haack formylation of pyrazoles. This is intended for illustrative purposes to guide optimization.[1]

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale & Causality
Temperature Low (0-25 °C)LowerHigherSlower reaction rate, but favors higher regioselectivity and minimizes side reactions.[1]
Moderate (60-80 °C)OptimalGoodProvides sufficient energy for the reaction to proceed to completion in a reasonable time.[5]
High (>100 °C)DecreasedLowerIncreased rates of side reactions like di-formylation, chlorination, and decomposition.[5][10]
POCl₃ Equiv. Low ( < 1.1)LowerHighInsufficient electrophile leads to incomplete conversion of the starting material.
Optimal (1.2-2.5)HigherGoodDrives the reaction to completion without excessive side product formation.[1][5]
High ( > 3.0)VariableLowerPromotes di-formylation and other side reactions, complicating purification.[1]
Reaction Time Too ShortLowerHighIncomplete conversion of starting material.
OptimalHigherGoodAllows for full conversion of the starting material. Determined by TLC monitoring.[5]
Too LongDecreasedLowerIncreases the probability of side reactions and product degradation.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Optimization may be necessary.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring, ensuring the internal temperature remains below 5 °C.[1]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent will form as a viscous complex.[5]

  • Formylation Reaction:

    • Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[5]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).[5][10]

  • Quenching and Work-up:

    • Cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[5]

    • Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[5]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
  • Kim, J. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC, NIH.
  • El-Gharably, A. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • Various Authors. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • de Oliveira, C. H. A. et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Wikipedia. (2024). Duff reaction.
  • H. Wynberg, E. W. Meijer. (1982). The Reimer-Tiemann Reaction. Organic Reactions.
  • Wikipedia. (2024). Reimer–Tiemann reaction.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. It is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate with high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product after the Vilsmeier-Haack synthesis is a dark, viscous oil or tar. What causes this, and how can I proceed with purification?

A1: Tar formation is a common issue in Vilsmeier-Haack reactions, often resulting from several factors.[1] The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and can cause polymerization or degradation if not controlled.[2][3]

  • Causality:

    • Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably during reagent formation or substrate addition, it can lead to decomposition.[4]

    • Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Using anhydrous solvents and fresh, high-quality reagents is critical to prevent decomposition and side reactions.[2][5]

    • Stoichiometry: An incorrect ratio of POCl₃ to DMF or an excessive amount of the Vilsmeier reagent can lead to side product formation.[1]

  • Path Forward: Even if the crude product is oily, the target compound can often be salvaged. The primary method for separating the aldehyde from polymeric material is column chromatography. A preliminary work-up involving a careful aqueous quench and extraction is essential to remove inorganic salts and highly polar impurities before loading onto a silica column.[1][6]

Q2: After column chromatography, I still see multiple spots on my TLC plate. What are these likely impurities?

A2: The presence of multiple spots indicates incomplete separation. For this specific molecule, the impurities are typically related to the synthesis step:

  • Unreacted Starting Material: 1-isopropyl-1-methyl-1H-pyrazole is less polar than the product and should elute first during column chromatography.

  • Oxidized Product: The aldehyde is susceptible to oxidation, forming 5-Isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.[7][8] This impurity is significantly more polar and will have a much lower Rf value on the TLC plate.

  • Isomeric Products: While the formylation of 1-substituted pyrazoles is generally regioselective for the 4-position, trace amounts of other isomers can sometimes form depending on the precise reaction conditions.[9]

  • Hydrolyzed Vilsmeier Adduct: Incomplete hydrolysis of the iminium salt intermediate during work-up can lead to polar impurities.

A well-optimized gradient elution in your column chromatography is key to resolving these different species.[5][10]

Q3: What is the recommended column chromatography setup for this purification?

A3: Silica gel column chromatography is the most effective method.[5] Given the moderate polarity of the target aldehyde, a gradient elution is highly recommended.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexane (or Heptane) is ideal. Start with a low polarity eluent (e.g., 5-10% EtOAc in Hexane) to elute non-polar impurities. Gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your desired product, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. More polar impurities will remain on the column or elute later.[10]

  • Monitoring: Use TLC to track the separation. The ideal solvent system for TLC should give your product an Rf value of approximately 0.3-0.4.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an excellent final purification step, especially if the product is a solid and the impurities are present in small amounts.[4] However, it may be less effective than chromatography for removing impurities with similar solubility profiles or for purifying crude oils.

  • Solvent Selection: A mixed solvent system is often required. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol, or toluene), paired with a non-solvent in which it is insoluble (e.g., hexane or water).

  • Technique: Dissolve the crude material in a minimal amount of the hot solvent, then slowly add the non-solvent until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Acid Addition Salts: For pyrazoles, forming an acid addition salt can sometimes facilitate crystallization and purification.[11]

Q5: My purified 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is turning yellow/brown upon storage. What is happening and how can I prevent it?

A5: The aldehyde functional group is prone to degradation, particularly oxidation.[8]

  • Degradation Pathways:

    • Oxidation: Atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid, which can cause discoloration. This process can be accelerated by light.[7][8]

    • Photodegradation: Aromatic aldehydes can be sensitive to light, which may induce photochemical reactions.[7]

  • Proper Storage Protocol:

    • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

    • Temperature: Keep in a cool, dark place. Refrigeration at 2-8°C is recommended.[8]

    • Container: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.[7]

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Work-Up 1. Incomplete reaction.[1] 2. Product is partially water-soluble. 3. Emulsion formation during extraction.[2]1. Monitor reaction by TLC to ensure completion. Consider increasing reaction time or temperature.[2] 2. Saturate the aqueous layer with brine (NaCl) to decrease product solubility and extract multiple times.[2] 3. Add brine to help break the emulsion.
Product Won't Solidify/Crystallize 1. Presence of residual solvent. 2. Significant impurities are present, causing freezing point depression.1. Dry the product under high vacuum. 2. Re-purify using column chromatography with a shallow gradient to improve separation.
Streaking on TLC Plate 1. Compound is too polar for the chosen eluent. 2. Sample is acidic (e.g., carboxylic acid impurity). 3. Sample is overloaded on the TLC plate.1. Increase the polarity of the TLC eluent (e.g., add more ethyl acetate). 2. Add a trace amount of acetic acid to the eluent to improve the spot shape of acidic compounds. 3. Dilute the sample before spotting it on the plate.
Product Elutes with Non-Polar Impurities During Chromatography 1. Eluent polarity is too high at the start.1. Begin the gradient with a lower percentage of the polar solvent (e.g., start with 2-5% EtOAc in Hexane instead of 10%).
Visualized Workflows

Figure 1: General Purification Workflow A Crude Product (Post-Synthesis & Quench) B Aqueous Work-up (Extraction & Brine Wash) A->B C Dry & Concentrate (Anhydrous Na₂SO₄ & Rotovap) B->C D Assess Crude Purity (TLC Analysis) C->D E Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) D->E Multiple Impurities or Oily Product F Recrystallization (e.g., Isopropanol/Hexane) D->F Solid with Minor Impurities G Combine Pure Fractions & Concentrate E->G H Collect Crystals by Filtration F->H I Final Purity Analysis (TLC, HPLC, NMR) G->I H->I J Store Under Inert Gas (2-8°C, Protect from Light) I->J

Caption: General workflow for purifying 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Figure 2: Troubleshooting Purification cluster_solutions Figure 2: Troubleshooting Purification S1 Product is Pure. Proceed to Storage. S2 Impurity is less polar. Optimize chromatography: - Start with lower polarity eluent. - Use a shallower gradient. S3 Impurity is more polar. Optimize chromatography: - Ensure gradient runs high enough. - Consider a plug of silica to remove baseline impurities. S4 Spots are unresolved. - Try a different solvent system (e.g., DCM/Methanol). - Re-run column carefully. A Single Spot on TLC Post-Purification? A->S1 Yes B Multiple Spots Present? A->B No C Is impurity Rf > product Rf? B->C C->S2 Yes D Is impurity Rf < product Rf? C->D No D->S3 Yes D->S4 No

Caption: Decision tree for troubleshooting multi-spot TLC results after purification.

Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for purifying the crude product obtained from a typical Vilsmeier-Haack synthesis.[5]

  • Prepare the Silica Column:

    • Select a glass column appropriate for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in a minimal amount of dichloromethane (DCM) or the initial eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute the Column:

    • Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

    • Collect fractions and monitor them by TLC. Unreacted starting materials and other non-polar impurities will elute first.

    • Gradually increase the eluent polarity (e.g., to 10%, 15%, 20% EtOAc). The target compound will begin to elute.

    • Maintain the polarity that provides the best separation until the product has been fully collected.

  • Isolate the Product:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[2]

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica-coated TLC plate.

  • Spot the Plate: Dissolve a tiny amount of your sample(s) in a volatile solvent like DCM or Ethyl Acetate. Use a capillary tube to spot the dissolved samples on the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 20% EtOAc in Hexane). The solvent level must be below the origin line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. The retention factor (Rf) can be calculated as (distance traveled by spot) / (distance traveled by solvent front).

References
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
  • Mali, R. K., et al. (2022).
  • Shaikh, A. A., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Sivakumar, B., et al. (2014).
  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Gonda, Z., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Lange, J., et al. (2011). Method for purifying pyrazoles.
  • Sridhar, R., et al. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Reddit User Discussion. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
  • BenchChem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Bruno, G., et al. (2022).
  • BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Ambeed. 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. Ambeed.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
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  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Boc Sciences. 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). Boc Sciences.
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Optimization

Technical Support Center: Optimizing Knoevenagel Condensation with Pyrazole Aldehydes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the Knoevenagel condensation, tailored specifically for researchers, chemists, and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Knoevenagel condensation, tailored specifically for researchers, chemists, and drug development professionals working with pyrazole aldehyde substrates. This guide is designed to provide in-depth, practical solutions to common challenges and to empower you with the scientific rationale behind key experimental decisions. We move beyond simple protocols to offer a self-validating system of troubleshooting and optimization, grounded in established chemical principles.

Introduction: The Unique Challenge of Pyrazole Aldehydes

The Knoevenagel condensation is a cornerstone of C-C bond formation, valued for its reliability in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] These products serve as critical intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[3][4]

When the carbonyl component is a pyrazole aldehyde, unique considerations arise. The pyrazole ring, a key scaffold in medicinal chemistry, introduces specific electronic and steric properties that can influence reaction kinetics and outcomes.[5] Its electron-rich nature and the presence of an acidic N-H proton can impact catalyst behavior and side-product formation. This guide provides the expertise to navigate these subtleties effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the Knoevenagel condensation of pyrazole aldehydes in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and solutions?

Low yields are the most frequent challenge and can stem from several factors. A systematic investigation is the best approach.[6][7]

Potential Cause 1: Inactive or Inappropriate Catalyst The catalyst, typically a weak base, is the engine of the reaction.[7] Its activity can be compromised by age or impurities. Furthermore, the acidic N-H proton of the pyrazole ring can potentially interact with or neutralize a highly basic catalyst, reducing its efficacy.

  • Solution & Rationale:

    • Use a Fresh Catalyst: Always use a fresh or recently purified catalyst. Weak organic bases like piperidine or pyridine are common choices.[7][8]

    • Consider Ammonium Salts: For pyrazole aldehydes, ammonium salts like ammonium carbonate have proven to be mild, cheap, and highly effective, especially in aqueous media.[9] These catalysts are less prone to side reactions and work well with the specific electronics of pyrazole systems.

    • Optimize Catalyst Loading: While catalytic amounts (e.g., 0.1 equivalents) are standard, for sluggish reactions, increasing the loading to 0.2 equivalents might be beneficial.[7][9] However, avoid excessive amounts, which can promote side reactions.[6]

Potential Cause 2: Suboptimal Reaction Conditions The interplay of solvent, temperature, and reaction time is critical and substrate-dependent.

  • Solution & Rationale:

    • Solvent Selection: The solvent's polarity influences reaction rates.[7] Aprotic polar solvents like DMF or acetonitrile often give excellent results and high conversion in short times.[6][10] However, for green chemistry initiatives and ease of workup, protic solvents like ethanol or even water have been used successfully.[6][9][11]

    • Temperature Optimization: While many condensations proceed at room temperature, gentle heating (e.g., 40-80°C or reflux) can significantly increase the rate and drive the reaction to completion.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

    • Ensure Sufficient Reaction Time: Track the consumption of the limiting reactant (the pyrazole aldehyde) via TLC. Incomplete conversion is a primary reason for low yields.[7]

Potential Cause 3: Presence of Water The Knoevenagel condensation produces water as a byproduct. This water can inhibit the reaction equilibrium, effectively stalling the process.[6][7]

  • Solution & Rationale:

    • Azeotropic Removal: If reacting in a non-polar solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium toward the product.

    • Embrace Water (with the right catalyst): Counterintuitively, using water as the solvent with a suitable catalyst like ammonium carbonate can be highly efficient.[9] This "green" approach often simplifies workup, as the product may precipitate directly from the reaction medium.[11]

Troubleshooting Logic for Low Yield

Here is a decision-making workflow to diagnose and solve low-yield issues.

G start Low or No Yield Observed check_tlc Monitor by TLC. Is starting material consumed? start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete No complete Problem: Product Loss or Degradation check_tlc->complete Yes action_time Action: Increase reaction time or gently heat (40-80°C). incomplete->action_time action_catalyst Action: Use fresh catalyst. Consider ammonium carbonate. incomplete->action_catalyst action_water Action: Remove water (Dean-Stark) or switch to an aqueous system. incomplete->action_water action_workup Action: Optimize workup. Check for product solubility in washes. complete->action_workup action_time->check_tlc action_catalyst->check_tlc action_water->check_tlc

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Q2: I'm observing significant side products. How can I improve the selectivity of my reaction?

Side product formation detracts from yield and complicates purification. The most common side reactions are Michael addition and aldehyde self-condensation.[7]

Potential Cause 1: Michael Addition The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the active methylene compound (the nucleophile) can add to this product, leading to a bis-adduct. This is more common with highly reactive methylene compounds and extended reaction times.[7][12]

  • Solution & Rationale:

    • Control Stoichiometry: Use a 1:1 or a slight excess (1:1.1) of the pyrazole aldehyde to the active methylene compound. This ensures the nucleophile is the limiting reagent once the primary reaction is complete.

    • Monitor Reaction Time: Stop the reaction as soon as TLC indicates full consumption of the starting aldehyde. Do not let it stir unnecessarily for extended periods.

Potential Cause 2: Aldehyde Self-Condensation If a base that is too strong is used, it can deprotonate the α-carbon of the aldehyde (if one exists), leading to an aldol-type self-condensation.[7][8]

  • Solution & Rationale:

    • Use a Weak Base: This is the most critical factor. Avoid strong bases like alkoxides or hydroxides. Stick to weakly basic amines (piperidine, pyridine) or ammonium salts, which are basic enough to deprotonate the active methylene compound but not the aldehyde.[8][13]

Q3: My product is difficult to isolate and purify. What are some effective strategies?

Purification can be challenging if the product is an oil, has similar polarity to starting materials, or is thermally unstable.

Potential Cause 1: Product is an Oil or Low-Melting Solid Many Knoevenagel products do not readily crystallize from the reaction mixture.

  • Solution & Rationale:

    • Solvent-Based Precipitation: After cooling the reaction, try adding a non-polar solvent like hexanes or petroleum ether to an ethanol or DMF solution to precipitate the product.

    • Aqueous Workup: Quench the reaction mixture in cold water. The often-hydrophobic product may precipitate and can be collected by filtration.[14] This is a very common and effective workup procedure.

    • Column Chromatography: If precipitation fails, column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is the most reliable method for purification.

Potential Cause 2: Contamination with Starting Materials If the reaction did not go to completion, separating the product from the unreacted pyrazole aldehyde can be difficult due to similar polarities.

  • Solution & Rationale:

    • Drive the Reaction to Completion: The best solution is to optimize the reaction conditions (see Q1) to ensure full conversion.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) can effectively remove small amounts of impurities.[6]

Frequently Asked Questions (FAQs)

What is the general mechanism for the Knoevenagel Condensation?

The reaction proceeds through three key steps:

  • Deprotonation: A basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.[15]

  • Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde.[2][16]

  • Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[8]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Z-CH2-Z' + B: B [Z-CH-Z']⁻ + BH⁺ A->B Deprotonation C [Z-CH-Z']⁻ + Pyr-CHO B->C D Pyr-CH(O⁻)-CH(Z)-Z' C->D Addition E Pyr-CH(O⁻)-CH(Z)-Z' + BH⁺ D->E F Pyr-CH(OH)-CH(Z)-Z' E->F Protonation G Pyr-CH=C(Z)-Z' + H₂O + B: F->G -H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Which active methylene compounds work best with pyrazole aldehydes?

The choice depends on the desired final product. Highly activated compounds react more readily. Good options include:

  • Malononitrile (NC-CH₂-CN): Highly reactive, often giving excellent yields rapidly.[9][17]

  • Ethyl Cyanoacetate (NC-CH₂-COOEt): Also highly reactive and a very common choice.[14]

  • Malonic Acid (HOOC-CH₂-COOH): Used in the Doebner modification, typically in pyridine. The reaction is often followed by decarboxylation to yield a cinnamic acid derivative.[8][13]

  • 1-Phenyl-1H-pyrazol-5(4H)-ones: These heterocyclic active methylene compounds can be condensed with heteroaromatic aldehydes.[18]

How do substituents on the pyrazole ring affect the reaction?

The electronic nature of substituents on the pyrazole ring can influence the reactivity of the aldehyde group.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or halo substituents make the aldehyde's carbonyl carbon more electrophilic, generally leading to faster reaction rates.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction and requiring more forcing conditions (e.g., heating).[11]

What is a standard, reliable protocol to start with?

For a robust starting point, an aqueous-based system with ammonium carbonate is an excellent choice due to its simplicity, green credentials, and proven success with pyrazole aldehydes.[9]

Standard Experimental Protocol

G mix 1. Combine Reactants (1 mmol Pyrazole Aldehyde, 1 mmol Malononitrile) solvent 2. Add Solvent (10 mL Water:Ethanol 1:1) mix->solvent catalyst 3. Add Catalyst (0.2 mmol Ammonium Carbonate) solvent->catalyst react 4. React (Stir at RT or heat to 60°C) catalyst->react monitor 5. Monitor (Check by TLC until aldehyde is gone) react->monitor workup 6. Work-up (Cool in ice bath, filter precipitate) monitor->workup purify 7. Purify (Wash with cold water/ethanol, recrystallize if needed) workup->purify

Caption: General experimental workflow for pyrazole aldehyde Knoevenagel condensation.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, add the pyrazole aldehyde (1.0 mmol, 1.0 equiv) and malononitrile (1.0 mmol, 1.0 equiv).[9]

  • Add a 1:1 mixture of water and ethanol (10 mL) and stir for 2-3 minutes to dissolve or suspend the reactants.[9]

  • Add ammonium carbonate (20 mol%, 0.2 mmol) to the mixture.[9]

  • Stir the reaction at room temperature or heat gently (e.g., to reflux) while monitoring its progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes mobile phase).[9][19]

  • Upon completion (typically 1-3 hours), cool the mixture to room temperature and then place it in an ice bath to encourage precipitation.[6][19]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol or water to remove residual impurities.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[6]

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions used for the Knoevenagel condensation, providing a starting point for optimization.

ParameterTypical Range/OptionsRationale & Notes
Catalyst Piperidine, Pyridine, (NH₄)₂CO₃Weak bases are preferred to prevent side reactions.[7][8] (NH₄)₂CO₃ is excellent for pyrazole aldehydes.[9]
Catalyst Loading 10-20 mol%Sufficient to catalyze the reaction without promoting unwanted pathways.[9][20]
Solvent Ethanol, DMF, Toluene, Water, Solvent-freeChoice impacts reaction rate and workup. Ethanol and aqueous systems are greener options.[6][10][14]
Temperature Room Temp. to 80°C (Reflux)Many reactions proceed at RT, but heating can be necessary for less reactive substrates.[6][7]
Reaction Time 30 minutes - 18 hoursHighly substrate-dependent. Must be monitored by TLC.[7][11]
Active Methylene Malononitrile, Ethyl CyanoacetateHigh reactivity leads to good yields and shorter reaction times.[9][14]

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). RSC Publishing.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. (n.d.). BenchChem.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
  • Troubleshooting low yields in Knoevenagel condens
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry.
  • Recent developments in Knoevenagel condensation reaction: a review. (2025). Journal of Physics: Conference Series.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • Knoevenagel Condens
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society.
  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016).
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Knoevenagel condensation mechanism and applic
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017).
  • Knoevenagel condens
  • General scheme for the Knoevenagel condensation of pyrazole aldehydes with malononitrile and dimedone. (n.d.).
  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. (2016). Indian Journal of Heterocyclic Chemistry.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Process for the purification of pyrazoles. (n.d.).
  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.).

Sources

Troubleshooting

Technical Support Center: Reactions of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during its use in chemical synthesis. The information herein is designed to be a practical resource, grounded in established chemical principles and field-proven insights, to ensure the success of your experiments.

Introduction to the Reactivity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde, a valuable building block in the synthesis of a wide array of biologically active molecules. The pyrazole core is a well-established pharmacophore, and the aldehyde group at the C3 position offers a reactive site for numerous chemical transformations. However, like any chemical reaction, those involving this substrate can sometimes lead to unexpected byproducts. Understanding the potential for these side reactions is crucial for optimizing reaction conditions, simplifying purification, and ultimately achieving higher yields of the desired product.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide & FAQs

I. Issues Related to Starting Material Purity & Synthesis

Question 1: I'm seeing an impurity in my starting material before I even begin my reaction. What could it be?

Answer: Impurities in your 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde could originate from its synthesis, which is commonly achieved via a Vilsmeier-Haack reaction.[1] A potential byproduct of this reaction is a di-formylated pyrazole, especially if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long at elevated temperatures.[1] It is also possible to have minor isomers from formylation at other positions on the pyrazole ring, although formylation at the C4 position is generally favored for N-alkylpyrazoles.[2]

Troubleshooting Steps:

  • Purity Analysis: Before use, confirm the purity of your starting material by techniques such as NMR, GC-MS, or LC-MS.

  • Purification: If significant impurities are detected, purify the aldehyde by column chromatography or recrystallization.

  • Stoichiometry Control: If you are synthesizing the aldehyde yourself, carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) and monitor the reaction progress by TLC to avoid over-reaction.[1]

Diagram: Vilsmeier-Haack Synthesis and Potential Di-formylation Byproduct

Vilsmeier_Haack reactant 1-Isopropyl-1-methyl-1H-pyrazole reagent Vilsmeier Reagent (POCl₃, DMF) reactant->reagent Reaction product 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde (Desired Product) reagent->product Formylation byproduct Di-formylated Pyrazole (Byproduct) reagent->byproduct Excess Reagent/ Prolonged Reaction

Caption: Vilsmeier-Haack formylation can lead to di-formylated byproducts.

II. Byproducts in Common Transformations

Question 2: I'm trying to oxidize the aldehyde to a carboxylic acid using KMnO₄, but my yield is low and I'm getting a complex mixture. What's going wrong?

Answer: While potassium permanganate (KMnO₄) is a strong oxidizing agent capable of converting aldehydes to carboxylic acids, it can also be aggressive and lead to side reactions with a sensitive heterocyclic substrate like a pyrazole. A common byproduct with nitrogen-containing heterocycles is the formation of N-oxides.[3] The isopropyl group could also be susceptible to oxidation under harsh conditions, leading to a more complex mixture of byproducts.

Troubleshooting Steps:

  • Milder Oxidizing Agents: Consider using milder oxidizing agents that are more selective for aldehydes. Options include:

    • Jones Reagent (CrO₃/H₂SO₄/acetone): This is a classic method for oxidizing aldehydes to carboxylic acids.

    • Pinnick Oxidation (NaClO₂ with a scavenger): This is a highly selective method for the oxidation of aldehydes and is often compatible with a wide range of functional groups.

  • Reaction Conditions: If you must use KMnO₄, carefully control the reaction conditions.

    • Temperature: Perform the reaction at low temperatures (e.g., 0-10 °C) to minimize side reactions.

    • pH: Maintain a neutral or slightly basic pH, as highly acidic or basic conditions can promote degradation of the pyrazole ring. The use of aqueous pyridine can sometimes mediate the reaction and prevent the formation of manganese dioxide (MnO₂) in favor of soluble Mn²⁺, simplifying workup.[3]

    • Stoichiometry: Use a stoichiometric amount of KMnO₄ and monitor the reaction closely by TLC to avoid over-oxidation.

Table: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentCommon ConditionsPotential Byproducts/Issues
KMnO₄ Aqueous, often with acid or baseN-oxides, over-oxidation of alkyl groups, complex workup.
Jones Reagent Acetone, H₂SO₄Chromium waste, can be harsh for sensitive substrates.
Pinnick Oxidation t-BuOH/H₂O, NaClO₂, 2-methyl-2-buteneHighly selective, milder conditions, generally cleaner reactions.

Question 3: I'm performing a reduction of the aldehyde to the corresponding alcohol using NaBH₄, but I'm observing incomplete conversion and some unexpected spots on my TLC.

Answer: Sodium borohydride (NaBH₄) is a relatively mild reducing agent and is generally selective for aldehydes and ketones.[4] Incomplete conversion is the most common issue. However, if your starting material contains α,β-unsaturated impurities from a prior Knoevenagel-type condensation, NaBH₄ can sometimes reduce the carbon-carbon double bond in addition to the carbonyl group (1,4-conjugate reduction), leading to a saturated alcohol byproduct.[4]

Troubleshooting Steps:

  • Purity of Starting Material: Ensure your starting aldehyde is free from α,β-unsaturated impurities.

  • Reaction Conditions for Complete Conversion:

    • Solvent: Use a protic solvent like methanol or ethanol.

    • Equivalents of NaBH₄: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents).

    • Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may be necessary.

  • Chemoselectivity: To favor the reduction of the aldehyde over any potential α,β-unsaturated impurities, consider performing the reaction at a lower temperature (e.g., -20 °C to 0 °C).

Diagram: Reduction of Aldehyde and Potential Byproduct from Impurity

Reduction cluster_0 Desired Reaction cluster_1 Side Reaction with Impurity aldehyde 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde alcohol (5-Isopropyl-1-methyl-1H- pyrazol-3-yl)methanol aldehyde->alcohol NaBH₄ impurity α,β-Unsaturated Impurity byproduct Saturated Alcohol Byproduct impurity->byproduct NaBH₄ (1,4-Reduction)

Caption: NaBH₄ reduction can lead to byproducts if α,β-unsaturated impurities are present.

Question 4: I'm attempting a Knoevenagel condensation with an active methylene compound under basic conditions, and I'm getting a messy reaction with multiple products.

Answer: The Knoevenagel condensation is a powerful tool for C-C bond formation, but it can be prone to side reactions, especially with a heterocyclic aldehyde.[5] Potential byproducts include:

  • Michael Addition Products: The initial Knoevenagel product is an α,β-unsaturated compound. Under basic conditions, another molecule of the active methylene compound can add to this product via a Michael addition, leading to a 1,3-dicarbonyl adduct.

  • Cannizzaro Reaction: Since 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions. This would result in a disproportionation to the corresponding alcohol and carboxylic acid.

  • Self-Condensation/Polymerization: Aldehydes can undergo self-condensation or polymerization, especially under harsh basic conditions.

  • Ring Opening: While less common, highly basic conditions could potentially lead to the degradation or ring-opening of the pyrazole nucleus.

Troubleshooting Steps:

  • Choice of Base: Use a mild base. Catalytic amounts of piperidine, pyridine, or ammonium acetate are often sufficient to promote the Knoevenagel condensation without causing significant side reactions. Avoid strong bases like NaOH or KOH.

  • Reaction Temperature: Run the reaction at room temperature or with gentle heating. Elevated temperatures can promote side reactions.

  • Solvent: The choice of solvent can be critical. A water-ethanol mixture has been shown to be effective for Knoevenagel condensations of pyrazole aldehydes.

  • Stoichiometry: Use a 1:1 stoichiometry of the aldehyde and the active methylene compound to minimize Michael addition byproducts.

Diagram: Knoevenagel Condensation and Potential Side Reactions

Knoevenagel cluster_0 Desired Pathway (Mild Base) cluster_1 Side Reactions (Strong Base/Harsh Conditions) start 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde + Active Methylene Compound knoevenagel Knoevenagel Product (α,β-Unsaturated) start->knoevenagel michael Michael Adduct start->michael cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) start->cannizzaro polymer Polymerization/ Degradation start->polymer

Caption: Knoevenagel condensation can have multiple side reactions under harsh conditions.

References

  • PubMed. (2022). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1 H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. [Link]

  • MDPI. (2020). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. [Link]

  • RSC Publishing. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]

  • MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2018). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • KTU ePubl. (2006). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • PubChem. (2024). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • DergiPark. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • RSC Publishing. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [Link]

  • Cambridge University Press. (2010). Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • NIH. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]

  • RSC Publishing. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • ResearchGate. (2022). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Journal of Applicable Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

  • Master Organic Chemistry. (2017). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

  • RSC Publishing. (2016). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]

  • Preprints.org. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Wikipedia. (2023). Azomethine ylide. [Link]

  • MDPI. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]

  • NIH. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. [Link]

  • NIH. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. [Link]

  • Chemical Reviews. (2007). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. [Link]

  • Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • NIH. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

  • Utrecht University - UU Research Portal. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation Doebner Modification. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]

Sources

Optimization

Technical Support Center: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Last Updated: 2026-01-16 Introduction This technical guide provides in-depth information on the stability and storage of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

This technical guide provides in-depth information on the stability and storage of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1][2] Understanding the chemical properties and potential degradation pathways of this compound is critical for ensuring experimental reproducibility and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde?

A1: The primary degradation pathways are related to the aldehyde functional group and the pyrazole ring structure. Key factors include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-Isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions.[3]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in the pyrazole ring, potentially leading to rearrangements or cleavage.[3]

  • Moisture: The presence of water can lead to the formation of hydrates and may facilitate hydrolysis under certain pH conditions.[3][4]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents can react with and degrade the compound.[5][6]

Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to slow oxidation of the aldehyde group upon exposure to air and/or light. Even with the container tightly sealed, residual oxygen can contribute to this process over extended periods. To minimize this, it is crucial to store the compound under an inert atmosphere.

Q3: My solution of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde turned cloudy after preparation. What happened?

A3: Cloudiness or precipitation shortly after dissolution can be attributed to several factors:

  • Poor Solubility: Ensure you are using an appropriate solvent and that the concentration is not exceeding the solubility limit.

  • Reaction with Solvent: Protic solvents may react with the aldehyde group.[4] If possible, use anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile.

  • Hydrolysis: If the solvent is not anhydrous, moisture can cause the formation of less soluble hydrates or hydrolysis products.[4]

Q4: Can I store solutions of this compound for later use?

A4: It is highly recommended to prepare solutions of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde fresh for each experiment. The aldehyde functionality is prone to degradation in solution. If short-term storage is unavoidable, store the solution at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced yield in a reaction Degradation of the starting material.Verify the purity of the aldehyde using a suitable analytical method (e.g., NMR, HPLC) before use. Ensure proper storage conditions have been maintained.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.The most common degradation product is the corresponding carboxylic acid formed by oxidation. Also, consider the possibility of products from reactions with solvents or other reagents.[3][4]
Inconsistent reaction outcomes Variability in the quality of the starting material.Implement a quality control check on each new batch of the compound. A forced degradation study can help identify potential impurities.
Solid material has become clumpy or sticky Absorption of atmospheric moisture.The compound is hygroscopic. Ensure the container is tightly sealed and stored in a desiccator or a dry, well-ventilated place.[5]

Storage and Handling Protocols

To ensure the long-term stability and integrity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, adhere to the following storage and handling procedures.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature Store in a cool, dry place. For long-term storage, 2-8°C is recommended.Minimizes the rate of potential degradation reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Prevents oxidation of the aldehyde group.[3]
Light Protect from light by storing in an opaque or amber container.[3]Pyrazole derivatives can be susceptible to photodegradation.[3]
Moisture Keep container tightly closed in a dry and well-ventilated place.[3][5][6]Prevents hydrolysis and other moisture-mediated degradation.[3]
Incompatible Materials Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5][6]Aldehydes are readily oxidized, and the pyrazole ring can react with strong bases.[3]
Handling Procedure
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

  • Avoid inhalation of dust or vapors.[5]

  • Prevent contact with skin and eyes.[5][7] In case of contact, rinse immediately with plenty of water.[7]

  • After handling, wash hands thoroughly.[5][7]

  • For preparing solutions, use anhydrous solvents and degas the solvent with an inert gas if possible.

Visualizing Potential Degradation

The primary anticipated degradation pathway for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is the oxidation of the aldehyde group.

G cluster_main Potential Degradation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde start 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde end 5-Isopropyl-1-methyl-1H- pyrazole-3-carboxylic acid start->end Oxidation (O₂, light, heat)

Caption: Potential Oxidation Pathway.

Experimental Workflow: Solution Preparation

To minimize degradation during experimental use, follow this recommended workflow for solution preparation.

G start Start: Weigh Compound solvent Select Anhydrous Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) start->solvent purge Purge Solvent with Inert Gas (e.g., Argon, Nitrogen) solvent->purge dissolve Dissolve Compound in Solvent purge->dissolve use Use Solution Immediately dissolve->use end End of Experiment use->end

Caption: Recommended Solution Preparation Workflow.

References

  • CymitQuimica. (2024, December 19).
  • 5 - Safety D
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Sigma-Aldrich. (2024, August 6).
  • Oriental Journal of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazole-5-carbaldehyde | 100305-93-9.
  • RSC Publishing. (2024, December 11).
  • Spectrum Chemical. (2022, March 1).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2023, August 25).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Sources

Troubleshooting

Troubleshooting low yield in pyrazole aldehyde reactions

Welcome to the technical support center for pyrazole aldehyde synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole aldehyde synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing pyrazole aldehydes, particularly when encountering challenges such as low reaction yields. We will delve into the mechanistic underpinnings of common synthetic routes, provide robust troubleshooting frameworks, and offer field-tested protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the most common method for synthesizing pyrazole aldehydes: the Vilsmeier-Haack reaction.

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for pyrazole formylation?

The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1] For pyrazoles, it is the method of choice because it regioselectively installs the aldehyde group at the C4 position, which is the most nucleophilic site on the pyrazole ring due to the electronic influence of the two nitrogen atoms.[2][3] The resulting pyrazole-4-carbaldehydes are highly valuable synthetic intermediates for constructing a diverse range of biologically active molecules.[4][5]

Q2: What is the "Vilsmeier reagent" and how is it formed?

The active electrophile in the reaction is the Vilsmeier reagent, a chloroiminium salt (typically N,N-dimethyl-dichloromethyleniminium chloride).[6] It is prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7] This initial reaction is exothermic and highly sensitive to moisture, requiring strict anhydrous conditions for optimal results.[6]

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

Safety is paramount. Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water.[6] The entire procedure, from reagent preparation to the final quench, must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. The aqueous work-up step, which involves quenching the reactive mixture, is also highly exothermic and must be conducted slowly and with extreme care, typically by pouring the reaction mixture onto crushed ice.[6]

Q4: How can I monitor the reaction's progress?

The reaction progress should be monitored using thin-layer chromatography (TLC).[6] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a mild base (e.g., saturated sodium bicarbonate solution). Extract the quenched sample with an appropriate organic solvent (like ethyl acetate or dichloromethane), spot the organic layer on a TLC plate, and compare it against your starting pyrazole to determine consumption.

In-Depth Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during pyrazole aldehyde synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered only my starting material. What went wrong?

This is the most frequent issue and can be traced back to several key areas: the Vilsmeier reagent itself, the reactivity of your specific pyrazole substrate, or the reaction conditions.

Root Cause Analysis & Solutions
  • Inactive Vilsmeier Reagent: The chloroiminium salt is highly moisture-sensitive. Any water present in your glassware, DMF, or pyrazole starting material will rapidly decompose the reagent, halting the reaction before it can begin.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) immediately before use and allowed to cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Ensure your pyrazole starting material is dry. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used promptly.[6]

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃, its nucleophilicity is significantly reduced, making the electrophilic attack by the Vilsmeier reagent sluggish or impossible under standard conditions.[2][8]

    • Solution: For deactivated substrates, you may need to employ more forcing conditions. This can include increasing the equivalents of the Vilsmeier reagent (from a typical 1.5-3.0 eq. to 5.0 eq. or more) and raising the reaction temperature, sometimes up to 70-80°C or even higher.[6][8] Always increase temperature gradually while monitoring by TLC, as excessive heat can lead to decomposition.

  • Inadequate Reaction Time or Temperature: Some substrates, even without strong EWGs, are simply slow to react.

    • Solution: Do not rely on a fixed reaction time from the literature, as subtle differences in substrate or setup can alter kinetics.[9] Monitor the reaction by TLC every 30-60 minutes until the starting material is fully consumed. If the reaction stalls at room temperature, consider gently heating the mixture.

  • Product Decomposition During Work-up: The intermediate iminium salt generated after the Vilsmeier reagent attacks the pyrazole must be hydrolyzed to the final aldehyde. This hydrolysis is often exothermic and pH-sensitive. Harsh conditions can lead to product degradation.

    • Solution: Always perform the work-up at low temperatures by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice.[6] Neutralize the resulting acidic solution carefully and slowly with a mild base like sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Avoid using strong bases like NaOH unless necessary, as they can sometimes promote side reactions.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

G start Low or No Yield reagent_check Were reagents anhydrous and glassware flame-dried? start->reagent_check substrate_check Does pyrazole have strong EWGs? reagent_check->substrate_check Yes fix_reagents SOLUTION: Use anhydrous solvents. Flame-dry glassware. Use fresh POCl₃. reagent_check->fix_reagents No conditions_check Was reaction monitored to completion by TLC? substrate_check->conditions_check No fix_substrate SOLUTION: Increase equivalents of Vilsmeier reagent. Increase reaction temperature (e.g., 70-80°C). substrate_check->fix_substrate Yes workup_check Was work-up performed by quenching on ice? conditions_check->workup_check Yes fix_conditions SOLUTION: Continue reaction, monitor by TLC. If stalled, gently increase temperature. conditions_check->fix_conditions No fix_workup SOLUTION: Ensure careful, slow quench on ice. Use mild base (e.g., NaHCO₃) for neutralization. workup_check->fix_workup No end_node Yield Improved workup_check->end_node Yes fix_reagents->end_node fix_substrate->end_node fix_conditions->end_node fix_workup->end_node

Caption: A step-by-step decision workflow for troubleshooting low yield.
Problem Area 2: Formation of Dark Tar or Insoluble Residue

Q: My reaction turned into a dark, tarry mess. What causes this and how can I prevent it?

Tar formation is a sign of decomposition or polymerization, typically caused by excessive heat or impurities.

Root Cause Analysis & Solutions
  • Reaction Overheating: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[6] Adding the POCl₃ too quickly or without sufficient cooling can cause a temperature spike. Similarly, the subsequent addition of the pyrazole can also be exothermic. Uncontrolled temperature increases can lead to rapid polymerization and degradation of both starting materials and products.

    • Solution: Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice/salt bath if necessary to keep the temperature below 5°C, and add the POCl₃ dropwise with vigorous stirring. Add the pyrazole solution slowly to the prepared reagent, ensuring the internal temperature does not rise significantly.

  • Presence of Impurities: Impurities in the starting pyrazole or solvents can act as catalysts for unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or chromatograph your starting pyrazole before use. Use high-purity, anhydrous solvents.[10]

Problem Area 3: Product Purification and Isolation

Q: I see the product on TLC, but I'm struggling to isolate it from the work-up. What can I do?

Isolation issues often stem from the physical properties of the formylated pyrazole or from complications during the extraction process.

Root Cause Analysis & Solutions
  • Product is Water-Soluble: The introduction of a polar formyl group can increase the water solubility of your pyrazole derivative, leading to poor recovery during aqueous extraction.

    • Solution: After neutralizing the work-up mixture, saturate the aqueous layer with sodium chloride (brine).[6] This increases the polarity of the aqueous phase and "salts out" your organic product, driving it into the organic layer. Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.

  • Emulsion Formation: The presence of salts and partially soluble materials can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation impossible.

    • Solution: Add brine to help break the emulsion. If that fails, you can try filtering the entire mixture through a pad of Celite® or passing it through a phase separator. In difficult cases, gentle centrifugation can be used to separate the layers.

  • Difficulty with Crystallization: Some pyrazole aldehydes are oils or crystallize poorly, making purification by recrystallization challenging.

    • Solution: If direct crystallization fails, purification via column chromatography is the standard alternative. For larger scales where chromatography is not ideal, consider converting the pyrazole into an acid addition salt (e.g., hydrochloride or sulfate). These salts often have much better crystallization properties.[11] The pure salt can then be isolated, and the free base can be regenerated in a subsequent step if needed.

Data Presentation & Protocols

Table 1: Optimized Conditions for Vilsmeier-Haack Formylation of Pyrazoles

The optimal conditions can vary significantly based on the electronic nature of the substituents on the pyrazole ring. This table provides general guidelines based on reported syntheses.[6][8]

Pyrazole Substituent TypeReagent Equivalents (POCl₃)TemperatureTypical Reaction TimeExpected YieldKey Considerations
Electron-Donating (-CH₃, -OCH₃)1.5 - 2.00°C to RT1 - 4 hoursGood to ExcellentReaction is often fast. Monitor closely to avoid side reactions.
Unsubstituted or Alkyl 2.0 - 3.0RT to 50°C2 - 6 hoursGoodStandard conditions are usually effective.
Aryl/Heteroaryl 2.5 - 4.050°C to 80°C4 - 12 hoursModerate to GoodMay require gentle heating to drive to completion.
Electron-Withdrawing (-Cl, -Br)3.0 - 5.070°C to 100°C6 - 24 hoursLow to ModerateRequires more forcing conditions. Yields can be variable.[8]
Strongly Deactivating (-NO₂)> 5.0> 100°C or Reflux12 - 48 hoursVery Low / FailsV-H is often unsuitable. Consider alternative synthetic routes.[8]
Experimental Protocol: General Procedure for Pyrazole-4-Carbaldehyde Synthesis

This protocol provides a reliable starting point for the formylation of a generic 1,3-disubstituted pyrazole. Always conduct this reaction in a fume hood with appropriate PPE.

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂) inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a pale yellow or white crystalline solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the pyrazole solution dropwise to the stirring Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the consumption of the starting material by TLC. If the reaction is sluggish, gently heat the mixture to 50-70°C.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back down to 0°C.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice. This quench is highly exothermic.

    • Carefully neutralize the acidic solution to pH ~7-8 by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Mechanistic Overview of the Vilsmeier-Haack Reaction

Understanding the mechanism is key to troubleshooting. The process involves three main stages.

G cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Pyrazole Pyrazole (Nucleophile) Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Attacks Vilsmeier Reagent (Electrophile) Final_Aldehyde Pyrazole-4-Carbaldehyde Iminium_Intermediate->Final_Aldehyde + H₂O (Work-up)

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block, the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations. The strategic selection of a catalyst is paramount to achieving high yields, minimizing side products, and ensuring the desired stereochemical or chemoselective outcome.

This guide provides direct answers to common experimental challenges, explains the rationale behind catalyst choices, and offers detailed, field-proven protocols.

Section 1: Reduction of the Aldehyde to an Alcohol

The conversion of the aldehyde to a primary alcohol, (5-isopropyl-1-methyl-1H-pyrazol-3-yl)methanol, is a fundamental transformation. The choice of reducing agent is critical to avoid unwanted side reactions.

Frequently Asked Questions & Troubleshooting (Reduction)

Q1: What are the recommended reducing agents for converting the pyrazole carbaldehyde to its corresponding alcohol?

A1: For this substrate, hydride-based reducing agents are most common.

  • Sodium borohydride (NaBH₄) is the preferred reagent for most applications. It is chemoselective for aldehydes and ketones, easy to handle, and the reaction can be run in alcoholic solvents like methanol or ethanol at room temperature.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is generally unnecessary for this simple transformation. Its high reactivity can lead to the reduction of other functional groups if present and requires anhydrous conditions with a more complex workup.

  • Catalytic Transfer Hydrogenation: For a greener approach, transfer hydrogenation using a catalyst like a ruthenium or manganese complex with a hydrogen donor (e.g., 2-propanol or formic acid) can be highly effective.[1][2] These methods avoid pyrophoric reagents and often proceed under mild conditions.

Q2: My reduction with NaBH₄ is sluggish or incomplete. What could be the cause?

A2: Several factors can lead to incomplete reduction:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a previously well-stored container.

  • Solvent Choice: While methanol and ethanol are standard, ensure they are of sufficient purity. The presence of acidic impurities can quench the hydride reagent.

  • Temperature: While the reaction typically proceeds at room temperature, gentle cooling to 0 °C at the start can help control the initial exothermic reaction, followed by warming to room temperature to ensure completion.

  • Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material before proceeding with the workup.[3]

Data Summary: Common Reducing Agents
Reagent/CatalystTypical SolventTemperatureKey AdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTHigh chemoselectivity, simple procedure, easy workup.Reagent can degrade with age/moisture.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °CVery powerful and fast.Not chemoselective, requires strict anhydrous conditions, hazardous.
H₂ with Pd/C Ethanol, Ethyl AcetateRTClean reaction, high yield.Requires specialized hydrogenation equipment.
Ru/Mn Complexes 2-PropanolRT to 80 °CGreen chemistry, mild conditions.[2]Catalyst may be expensive or require specific ligand synthesis.[1]
Experimental Protocol: Reduction using Sodium Borohydride
  • Dissolve 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quench the reaction by slowly adding water, followed by acidification with dilute HCl (e.g., 1M) to pH ~5-6.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Section 2: Carbon-Carbon Bond Formation

The aldehyde group is an excellent electrophile for forming new carbon-carbon bonds, crucial for building molecular complexity. The Knoevenagel condensation and Wittig reaction are two of the most powerful methods for this purpose.

Subsection 2.1: Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.

Q1: What type of catalyst is best for the Knoevenagel condensation with this pyrazole aldehyde?

A1: The goal is to use a catalyst that is basic enough to deprotonate the active methylene compound without causing side reactions with the aldehyde.

  • Ammonium carbonate ((NH₄)₂CO₃): This is an excellent choice for a mild, efficient, and "green" catalyst, especially when using an aqueous ethanol solvent system.[4]

  • Piperidine/Acetic Acid: This classic combination is highly effective. Piperidine acts as the base, and the acetic acid serves as a co-catalyst.

  • Amino Acids: Simple amino acids like glycine can serve as effective and environmentally benign catalysts, often allowing the reaction to proceed at room temperature.[5]

  • Lewis Acids (e.g., TiCl₄ with a base): For less reactive methylene compounds, a Lewis acid catalyst system like TiCl₄ with pyridine can be employed to activate the aldehyde.[6]

Q2: My Knoevenagel reaction gives a low yield. How can I optimize it?

A2: Low yields often stem from suboptimal reaction conditions.[3]

  • Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. For ammonium carbonate, 20 mol% is often effective.[4]

  • Solvent System: The solubility of both reactants and the catalyst is key. For ammonium carbonate, a 1:1 water:ethanol mixture has proven to be an excellent solvent system.[4]

  • Water Removal: For reactions that produce water (like those using piperidine in toluene), using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product.

  • Reaction Monitoring: Track the reaction by TLC. If the reaction stalls, a small additional charge of catalyst may be beneficial.

Knoevenagel_Workflow start Start: Knoevenagel Condensation of Pyrazole Aldehyde solvent Select Solvent System (e.g., EtOH/H₂O, Toluene) start->solvent catalyst Choose Catalyst (e.g., (NH₄)₂CO₃, Piperidine, Glycine) solvent->catalyst conditions Run Initial Reaction (e.g., 20 mol% catalyst, RT or Reflux) catalyst->conditions monitor Monitor by TLC/LC-MS conditions->monitor complete Reaction Complete? monitor->complete workup Workup and Purify Product complete->workup Yes troubleshoot Troubleshoot Low Yield/Stalled Reaction complete->troubleshoot No end End workup->end check_reagents Verify Reagent Purity troubleshoot->check_reagents adjust_catalyst Adjust Catalyst Loading troubleshoot->adjust_catalyst change_temp Modify Temperature/ Use Dean-Stark troubleshoot->change_temp check_reagents->conditions adjust_catalyst->conditions change_temp->conditions

Caption: Desired pathway and common side reactions in reductive amination.

References

  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. [Link]

  • Connect Journals. (n.d.). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. [Link]

Sources

Troubleshooting

Solvent effects on the reactivity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support resource for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile heterocyclic aldehyde. We will delve into common challenges, provide practical troubleshooting solutions, and explain the critical role of solvent selection in determining reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and reactivity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Question 1: What are the primary stability concerns and recommended storage conditions for this compound?

Answer: The primary stability concerns for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde stem from the reactivity of the aldehyde functional group. To ensure its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] Key degradation pathways to consider are:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can be initiated by atmospheric oxygen.[2] Storing under an inert gas is the most effective preventative measure.

  • Photodegradation: Pyrazole derivatives can be sensitive to light.[2] It is crucial to store the compound in an amber or opaque container to prevent light-induced degradation.

  • Moisture: While the pyrazole ring is generally stable, the compound should be protected from moisture to prevent potential side reactions or clumping. Always handle in a dry environment and keep the container tightly sealed.[1][2]

Question 2: I am experiencing a low yield during the Vilsmeier-Haack synthesis of this aldehyde. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Vilsmeier-Haack formylation are a common issue.[1][3] The problem can typically be traced to one of several factors related to reagents, temperature, or moisture.

Troubleshooting Low Vilsmeier-Haack Yield:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF, is highly moisture-sensitive.[3] Ensure you are using anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared at a low temperature (0-5°C) before the addition of your pyrazole precursor.[1]

  • Reaction Temperature: Formylation of the pyrazole ring is temperature-dependent. If the reaction is too cold, it may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products.[3] An optimal temperature is typically found between 60-80°C. We strongly recommend monitoring the reaction's progress by Thin Layer Chromatography (TLC) to identify the ideal reaction time and temperature.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the starting pyrazole is critical. An insufficient amount of the reagent will result in incomplete conversion. Typically, a slight excess of POCl₃ (e.g., 1.1 to 1.5 equivalents) relative to the pyrazole is employed to drive the reaction to completion.[4]

Part 2: Troubleshooting Solvent Effects in Reactions

The choice of solvent is paramount as it influences reactant solubility, the stability of intermediates, and the intrinsic reactivity of nucleophiles. This section provides guidance on solvent selection for common reactions involving 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Question 3: My nucleophilic addition (e.g., Grignard, organolithium) to the aldehyde is failing or giving low conversion. Could the solvent be the issue?

Answer: Absolutely. For reactions involving highly reactive organometallic reagents, the solvent choice is critical.

Causality: Organometallic reagents like Grignard and organolithiums are powerful bases and nucleophiles. They react instantly and violently with protic solvents (e.g., water, methanol, ethanol) in an acid-base reaction that quenches the reagent.[1]

Solution:

  • Mandatory Solvent Class: You must use anhydrous, aprotic solvents. Ethereal solvents like Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) are standard.

  • Why Ethereal Solvents Work: These solvents possess lone pairs of electrons on the oxygen atom that coordinate with the magnesium or lithium ion. This solvation shell stabilizes the organometallic reagent, prevents it from aggregating, and maintains its nucleophilic character without destroying it.

  • Troubleshooting Tip: If you are using THF and still see issues, ensure it is truly anhydrous. Freshly distilled THF or solvent from a solvent purification system is recommended. Older bottles of "anhydrous" solvent can absorb atmospheric moisture over time.

Question 4: I am performing a Knoevenagel condensation and observing significant side product formation. How can I improve selectivity by modifying the solvent?

Answer: Side product formation in Knoevenagel condensations often arises from conditions that are too harsh, and the solvent plays a key role in moderating reactivity.[1]

Causality: The Knoevenagel condensation involves the deprotonation of an active methylene compound. The choice of solvent can influence the base's strength and the reaction equilibrium.

Solvent-Based Solutions:

  • Reduce Reaction Rate: If the reaction is proceeding too quickly and uncontrollably, switching to a less polar solvent can sometimes slow it down, allowing the desired pathway to dominate. For example, moving from a polar solvent like ethanol to a less polar one like Toluene or DCM can be beneficial.

  • Facilitate Product Removal: In some cases, using a solvent like Toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the reaction equilibrium towards the product and preventing side reactions like Michael additions with the starting material.

  • Consider Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) or with minimal solvent can lead to cleaner product formation, though this requires careful temperature control.[5]

Solvent Selection Guide for Common Reactions
Reaction TypeRecommended SolventsRationale & ConsiderationsProblematic Solvents
Nucleophilic Addition THF, Diethyl Ether, TolueneAprotic, non-reactive with strong nucleophiles. Ethereal solvents stabilize organometallics.[1]Water, Alcohols (Ethanol, Methanol), Acetonitrile
Reductive Amination Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)DCM/DCE are excellent for the imine formation step. MeOH is often used for the reduction step with NaBH₄ or NaBH₃CN.Protic solvents can interfere with some reducing agents.
Wittig Reaction THF, DMSO, Diethyl EtherAprotic solvents are required for ylide formation. DMSO can be useful for less reactive ylides.[1]Water, Alcohols (will protonate the ylide)
Knoevenagel Condensation Ethanol, Toluene, Acetic AcidSolvent choice is highly dependent on the base and substrates. Toluene with a Dean-Stark trap is common.[1]Highly polar aprotic solvents may accelerate undesired side reactions.
Oxidation (e.g., to acid) Acetone, Water, Acetic AcidDependent on the oxidizing agent (e.g., KMnO₄, Jones reagent). Often requires polar solvents to dissolve the reagents.[1]Solvents that can be oxidized (e.g., alcohols with certain oxidants).

Part 3: Mechanistic Insights & Visualization

Understanding why a solvent exerts its effect is key to rational experimental design. The following diagrams illustrate fundamental solvent-reagent interactions.

Solvation of a Nucleophile

The reactivity of a nucleophile is significantly hampered when it is tightly solvated. The choice between a polar protic and a polar aprotic solvent can dramatically alter the outcome of a nucleophilic attack on the aldehyde.

Solvent_Effect cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ Aldehyde_protic R-CHO Nu_protic->Aldehyde_protic Slow Attack MeOH1 H-O-Me MeOH1->Nu_protic H-Bonding MeOH2 H-O-Me MeOH2->Nu_protic H-Bonding MeOH3 H-O-Me MeOH3->Nu_protic H-Bonding caption_protic Strong solvation shell ('cage') lowers nucleophile energy and sterically hinders attack. Nu_aprotic Nu⁻ Aldehyde_aprotic R-CHO Nu_aprotic->Aldehyde_aprotic Fast Attack DMF1 DMF DMF2 DMF caption_aprotic Weak solvation of anion. Nucleophile is 'naked' and highly reactive.

Caption: Solvent effects on nucleophile reactivity.

Troubleshooting Workflow for a Failing Reaction

When a reaction provides a low yield, a systematic approach to troubleshooting is essential. The following workflow demonstrates how to diagnose potential solvent-related issues.

Troubleshooting_Workflow start Low Yield / No Reaction check_solubility Are all reactants fully dissolved at reaction temperature? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes increase_polarity Try a more polar solvent (e.g., DCM -> THF or MeCN). Consider co-solvent system. solubility_no->increase_polarity check_solvent_type Is the solvent class appropriate? (Protic vs. Aprotic) solubility_yes->check_solvent_type other_issues Investigate other parameters: - Temperature - Reagent Quality - Stoichiometry increase_polarity->other_issues solvent_type_no No check_solvent_type->solvent_type_no No solvent_type_yes Yes check_solvent_type->solvent_type_yes Yes change_solvent_class Select appropriate solvent class. (e.g., Switch to THF for Grignard). solvent_type_no->change_solvent_class check_anhydrous Does the reaction require anhydrous conditions? solvent_type_yes->check_anhydrous change_solvent_class->other_issues anhydrous_no No check_anhydrous->anhydrous_no No anhydrous_yes Yes check_anhydrous->anhydrous_yes Yes anhydrous_no->other_issues use_dry_solvent Use freshly dried solvent. Run under inert atmosphere. anhydrous_yes->use_dry_solvent use_dry_solvent->other_issues

Caption: Systematic workflow for troubleshooting solvent-related reaction issues.

Part 4: Experimental Protocol

This section provides a representative, detailed protocol for a reaction where solvent choice is crucial.

Protocol: Reductive Amination with Benzylamine

This two-step, one-pot procedure illustrates the use of different solvent properties to facilitate sequential reactions.

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation (Aprotic, Non-coordinating Solvent):

    • To a flame-dried round-bottom flask under an argon atmosphere, add 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration). The choice of DCM is critical here as it is a good solvent for the reactants but does not interfere with the formation of the imine intermediate.

    • Add benzylamine (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal ~9.8 ppm).

  • Reduction (Solvent Compatibility with Reducing Agent):

    • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild reducing agent that is effective in DCM, unlike sodium borohydride which requires a more polar, protic solvent.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the imine intermediate is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

References

  • BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

  • El-Kashef, H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Link

  • Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Link

  • El-Kashef, H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

  • El-Kashef, H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Link

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Link

  • Request PDF. (n.d.). ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. ResearchGate. Link

  • BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. Link

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Link

  • R Discovery. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Link

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Link

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Link

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. Link

  • Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

  • PubMed. (2022). Solvent effects on the photooxidation of indolepyrazines. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Link

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Link

  • Semantic Scholar. (1982). Solvent effects on chemical reactivity. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

  • BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

Sources

Optimization

Technical Support Center: Monitoring Reactions with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the smooth execution and monitoring of your chemical reactions involving this versatile building block.

Introduction to 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in Synthesis

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of a wide range of heterocyclic compounds, particularly those with applications in medicinal chemistry and agrochemicals. Its pyrazole core is a privileged scaffold in many biologically active molecules, and the aldehyde functionality serves as a versatile handle for various chemical transformations.[1] Common reactions involving this aldehyde include Knoevenagel condensations, Wittig reactions, and reductive aminations, which are fundamental for carbon-carbon and carbon-nitrogen bond formation.

Effective monitoring of these reactions is crucial for optimizing yields, minimizing side products, and ensuring the desired outcome. This guide will address common challenges and provide practical solutions for monitoring reaction progress using standard analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose techniques for monitoring reactions with 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde?

A1: The most common and effective techniques for monitoring the progress of reactions involving this aldehyde are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] TLC is excellent for rapid, qualitative assessment of reaction completion. HPLC provides quantitative data on the consumption of starting materials and the formation of products. NMR spectroscopy offers detailed structural information about all components in the reaction mixture, including intermediates and byproducts.[4]

Q2: How should I store 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde to ensure its stability?

A2: To maintain its integrity, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde should be stored in a cool, dry place, ideally at 2-8°C, under an inert atmosphere such as argon or nitrogen.[5] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light.[6] It is also advisable to protect the compound from moisture to prevent the formation of hydrates.

Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?

A3: If your reaction is stalling, first verify the quality and purity of your starting materials and reagents. Ensure that your solvents are anhydrous, as water can interfere with many reactions involving aldehydes. Re-evaluate your reaction conditions, including temperature, concentration, and catalyst loading. It is also beneficial to monitor the reaction at regular intervals to determine if it has reached equilibrium or if it is proceeding very slowly.

Troubleshooting Guide: Monitoring Specific Reactions

This section provides detailed troubleshooting advice for common reactions involving 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, with a focus on monitoring progress and identifying potential issues.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, typically in the presence of a basic catalyst.[7][8]

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Monitoring Strategy
Low or No Product Formation Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded.Use a fresh batch of catalyst. Monitor the reaction by TLC to see if any product is forming over an extended period.
Steric Hindrance: The isopropyl group on the pyrazole ring may sterically hinder the approach of the active methylene compound.Increase the reaction temperature or use a less sterically hindered base. Monitor the reaction by HPLC to quantify the formation of even small amounts of product.
Formation of Side Products Self-condensation of Aldehyde: This can occur under strongly basic conditions.Use a milder base or a catalytic amount of a weaker base. Analyze the reaction mixture by ¹H NMR to look for signals corresponding to the self-condensation product.
Michael Addition: The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.Use a stoichiometric amount of the active methylene compound. Monitor the reaction by HPLC and look for a new peak with a different retention time than the desired product.

Experimental Protocol: Monitoring by TLC

  • Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the plate: Apply small spots of your starting aldehyde, the active methylene compound, and the reaction mixture on the baseline. It is also helpful to co-spot the starting material and the reaction mixture in one lane to help with identification.[9]

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). A good starting point is a 30:70 mixture of ethyl acetate to hexanes. The polarity can be adjusted to achieve an Rf value for the product between 0.3 and 0.5.[10]

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.[6][11]

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Monitoring Strategy
Low Yield of Alkene Ylide Decomposition: The phosphorus ylide can be unstable, especially if it is not stabilized by an electron-withdrawing group.Prepare the ylide in situ at low temperature and use it immediately. Monitor the formation of the ylide by a color change (often to a deep red or orange) before adding the aldehyde.
Steric Hindrance: The bulky triphenylphosphine oxide byproduct can sometimes hinder the reaction.Use a Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which often gives higher yields and easier purification.
Formation of (E/Z) Isomers Ylide Stability: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[4][12]The ratio of (E) to (Z) isomers can be determined by ¹H NMR spectroscopy by integrating the signals of the vinylic protons. HPLC can also be used to separate and quantify the isomers.
Epoxide Formation Presence of Oxygen: In some cases, the ylide can react with oxygen to form an epoxide.Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).

Experimental Protocol: Monitoring by ¹H NMR

  • Take a sample: Withdraw a small aliquot from the reaction mixture and quench it with a suitable solvent (e.g., deuterated chloroform, CDCl₃).

  • Acquire the spectrum: Obtain a ¹H NMR spectrum of the sample.

  • Analyze the spectrum: Monitor the disappearance of the characteristic aldehyde proton signal of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (expected around δ 9.8-10.0 ppm). Simultaneously, observe the appearance of new signals in the vinylic region (typically δ 5.0-7.5 ppm) corresponding to the alkene product. The coupling constants of the vinylic protons can help determine the stereochemistry of the double bond.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine from an aldehyde and an amine, followed by reduction to the corresponding amine.[3][13]

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Monitoring Strategy
Low Yield of Amine Incomplete Imine Formation: The equilibrium for imine formation may not be favorable.Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Monitor the formation of the imine by ¹H NMR by observing the disappearance of the aldehyde proton and the appearance of a new imine proton signal (typically δ 7.5-8.5 ppm).
Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde before it can form the imine.Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[13]
Formation of a Side-Product Alcohol Hydrolysis of the Imine: The intermediate imine can be hydrolyzed back to the aldehyde and amine in the presence of water.Ensure anhydrous conditions throughout the reaction.
Over-alkylation of the Amine Reaction of the product amine with the starting aldehyde: This is more common with primary amines.Use a slight excess of the amine. Monitor the reaction by HPLC to track the formation of the desired product and any higher molecular weight byproducts.

Experimental Protocol: Monitoring by HPLC

  • Develop a method: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[14]

  • Prepare samples: Dilute aliquots of the reaction mixture at different time points with the mobile phase.

  • Inject and analyze: Inject the samples into the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting aldehyde and the increase in the peak area of the product amine. The retention time of the product will typically be different from that of the starting materials.

Visualization of Monitoring Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate spot_samples Spot Starting Material, Reaction Mixture, & Co-spot prep_plate->spot_samples 1. develop Develop in Solvent Chamber spot_samples->develop 2. visualize Visualize under UV Light develop->visualize 3. analyze Analyze Spot Disappearance/Appearance visualize->analyze 4. Troubleshooting_Flowchart cluster_solutions Potential Solutions start Low Reaction Yield check_reagents Are starting materials and reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions (temp, conc.) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_monitoring Is the reaction truly stalled (confirmed by TLC/HPLC/NMR)? check_conditions->check_monitoring Yes optimize_conditions Adjust temperature, concentration, or catalyst check_conditions->optimize_conditions No extend_time Extend reaction time or re-evaluate equilibrium check_monitoring->extend_time Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Purity Determination of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals. As with any pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals. As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the final product's efficacy, safety, and stability.[1][2] The presence of even trace amounts of impurities—originating from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to adverse toxicological effects or diminished therapeutic outcomes.[3][4]

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under review—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—are the cornerstones of modern analytical chemistry.[2][5] Our objective is to equip you with the knowledge to select and implement the most appropriate technique for your specific analytical challenge, whether it be routine quality control, in-depth impurity profiling, or the certification of reference materials. All methodologies discussed are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control

High-Performance Liquid Chromatography is the predominant technique for purity assessment in the pharmaceutical industry, prized for its high resolving power, robustness, and applicability to a vast range of compounds.[1][5] For a molecule like 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, which possesses a UV-active pyrazole ring, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical and most effective starting point.

Causality Behind the Method

The choice of RP-HPLC is deliberate. The non-polar stationary phase (typically C18) effectively retains the moderately polar pyrazole derivative, while a polar mobile phase allows for the elution and separation of the analyte from both more polar and less polar impurities. UV detection is selected due to the conjugated system of the pyrazole-carbaldehyde structure, which provides a strong chromophore for sensitive detection.[8] Method validation is paramount to ensure the data is reliable and meets regulatory expectations.[9]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde by calculating the area percentage of the main peak relative to all other detected peaks.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB-C18).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Analyte: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and filter them through a 0.45 µm membrane filter, followed by degassing.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the analyte in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm (or an optimized wavelength determined by PDA scan).

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration).

  • Analysis: Inject the standard solution and record the chromatogram.

  • Purity Calculation: Calculate the purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Water/ACN/TFA) A1 Set HPLC Conditions (Gradient, Flow, Temp) P1->A1 P2 Prepare Sample (1 mg/mL in Diluent) A2 Inject Sample P2->A2 A1->A2 A3 Acquire Chromatogram (UV Detection) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC purity determination.

Performance Characteristics (Hypothetical Data)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9996[8][10]
LOD Report0.01 µg/mL
LOQ Report0.03 µg/mL[10]
Precision (%RSD) ≤ 2.0%0.5%[10]
Accuracy (% Recovery) 98.0 - 102.0%99.5%

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] It is the method of choice for analyzing volatile and semi-volatile compounds. Given its structure, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is amenable to GC analysis, making GC-MS an excellent tool for identifying potential volatile impurities that might be missed by HPLC, such as residual solvents or volatile by-products.

Causality Behind the Method

The primary justification for using GC-MS is its dual-functionality. The GC separates components based on their boiling points and interactions with the stationary phase. The MS detector then fragments the eluted components and analyzes the resulting mass-to-charge ratios, providing a unique "fingerprint" that allows for the unambiguous identification of impurities by comparing their mass spectra to library databases.[12] This is invaluable for impurity profiling, a critical step in drug development.[2]

Experimental Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify volatile impurities in the 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde sample.

Instrumentation & Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Sample Solvent: Dichloromethane (DCM).

  • Analyte: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the analyte in 1 mL of DCM.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (ratio 20:1).[11]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

      • Source Temperature: 230 °C.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC).

  • Data Processing:

    • Integrate the TIC to determine the relative percentage of all components.

    • Analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for identification.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample in Volatile Solvent (DCM) A1 Inject Sample into GC P1->A1 A2 Separate Compounds (Temp Program) A1->A2 A3 Detect & Fragment (MS Detector) A2->A3 D1 Generate Total Ion Chromatogram (TIC) A3->D1 D2 Identify Impurities (Mass Spectral Library) D1->D2 D3 Quantify & Report D2->D3

Caption: Workflow for GC-MS impurity profiling.

Performance Characteristics (Hypothetical Data)
ParameterSpecificationResult
Separation Efficiency Baseline resolution of key peaksAchieved
LOD Report~0.1 ppm (Scan mode)
LOQ Report~0.5 ppm (Scan mode)
Impurity Identification Match factor vs. Library> 80% confidence
Thermal Stability No degradation in injectorConfirmed

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) stands apart from chromatographic techniques as it is a primary analytical method.[13] The fundamental principle of NMR dictates that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[14] This allows for the determination of a compound's absolute purity by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without the need for a reference standard of the analyte itself.[15][16]

Causality Behind the Method

The choice of qNMR is driven by the need for an orthogonal, highly accurate method for absolute purity assignment, often used to certify reference materials.[15] Unlike chromatography, where detector response can vary between compounds, the NMR response is universal for a given nucleus (e.g., ¹H).[14] This eliminates systematic errors associated with response factors. The method is non-destructive and provides rich structural information, simultaneously confirming the identity of the analyte while measuring its purity.[13]

Experimental Protocol: ¹H qNMR Purity Determination

Objective: To determine the absolute mass fraction purity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde using an internal standard.

Instrumentation & Materials:

  • NMR Spectrometer (≥ 400 MHz).

  • High-precision analytical balance.

  • Internal Standard (IS): Maleic Anhydride (Certified Purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analyte: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte into a vial.

    • Accurately weigh ~10 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters:

      • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals to be integrated). A value of 30-60 seconds is a safe starting point.

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard (e.g., the two vinyl protons of maleic anhydride).

  • Purity Calculation: Use the following formula:[13]

    • Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std) [%]

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • std = Internal Standard

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing P1 Accurately Weigh Analyte & Internal Std P2 Dissolve in Deuterated Solvent P1->P2 A1 Optimize Parameters (D1 Delay, Scans) P2->A1 A2 Acquire 1H Spectrum A1->A2 D1 Process Spectrum (Phase, Baseline) A2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Absolute Purity D2->D3

Caption: Workflow for qNMR absolute purity determination.

Performance Characteristics (Hypothetical Data)
ParameterSpecificationResult
Accuracy HighTraceable to SI units
Precision (%RSD) ≤ 1.0%0.3%
Specificity High (based on signal resolution)Achieved
Quantification Type AbsoluteMass Fraction Purity

Comparative Summary and Method Selection Guide

The choice of analytical method is dictated by the objective of the analysis. No single method is superior in all aspects; they are complementary tools in the analytical scientist's arsenal.

Head-to-Head Comparison
FeatureRP-HPLCGC-MSqNMR
Principle Chromatographic separation; relative quantification by area %Chromatographic separation; relative quantification and identificationSpectroscopic; absolute quantification via internal standard
Selectivity High; separates non-volatile impuritiesHigh; separates volatile impuritiesHigh; based on chemical shift dispersion
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Precision Excellent (%RSD < 1%)Very Good (%RSD < 5%)Excellent (%RSD < 0.5%)
Impurity ID Limited (requires MS detector)Excellent (via MS library)Excellent (structural elucidation)
Throughput HighModerateLow
Best For Routine QC, stability studiesVolatile impurity profiling, residual solventsReference standard certification, absolute purity
Weakness Requires reference standards for identified impuritiesAnalyte must be volatile and thermally stableLower sensitivity, requires high-purity standard
Decision Logic: Choosing the Right Tool

This logic diagram provides a simplified decision-making framework for selecting the most appropriate analytical method based on your primary goal.

Decision_Tree Start What is your primary analytical goal? Q1 Routine Quality Control (Batch Release)? Start->Q1 High Throughput Q2 Identify Unknown Volatile Impurities? Start->Q2 Impurity ID Q3 Certify a Reference Standard's Absolute Purity? Start->Q3 Metrology Ans1 Use RP-HPLC Q1->Ans1 Ans2 Use GC-MS Q2->Ans2 Ans3 Use qNMR Q3->Ans3

Caption: Decision guide for analytical method selection.

Conclusion

The purity assessment of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a multi-faceted task that requires a strategic application of orthogonal analytical techniques.

  • RP-HPLC is the indispensable tool for routine quality control, offering a robust and high-throughput method for monitoring purity against specifications.

  • GC-MS provides critical insights into the volatile impurity profile, enabling the identification of potentially harmful by-products or residual solvents that could compromise the synthetic process.

  • qNMR serves as the ultimate arbiter of purity, delivering an absolute, unbiased measurement that is essential for the qualification of primary reference materials and for validating the accuracy of chromatographic methods.

A comprehensive quality control strategy should not rely on a single method but should instead leverage the unique strengths of each. By integrating these techniques, researchers and drug development professionals can build a complete and accurate picture of their material's purity, ensuring the integrity and quality of their final products.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024, October 1). Novasol Biotech. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Hollis, L. S. (1966). Quantitative analysis using NMR. Journal of Chemical Education, 43(7), 362. [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Harvard University Department of Chemistry and Chemical Biology. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]

  • Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of pharmaceutical and biomedical analysis, 4(6), 725–732. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

An Objective Comparison for Method Development and Quality Control Introduction In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Method Development and Quality Control

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their versatile scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antidepressant effects.[3][4][5] 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a key building block or intermediate in the synthesis of these complex molecules. Its purity and accurate quantification are paramount, as the presence of impurities or regioisomers can significantly impact the efficacy, safety, and regulatory compliance of the final drug product.[1]

This guide provides a comprehensive, field-proven comparison of two powerful analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, empowering researchers to select the optimal method for their specific analytical challenge, be it routine quality control, impurity profiling, or stability testing.

Choosing the Right Tool: A Fundamental Comparison

The decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the analytical goal. HPLC is exceptionally versatile, ideal for non-volatile or thermally unstable compounds, making it a workhorse for pharmaceuticals.[6][7][8] In contrast, GC-MS is the gold standard for volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectral fragmentation.[1][6][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[9]Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.[9]
Analyte Suitability Wide range, including non-volatile and thermally labile compounds like many APIs and biologics.[6][7]Volatile and thermally stable compounds that can be vaporized without decomposition.[6][10]
Typical Operating Temp. Ambient to moderate (e.g., 20-60 °C).[7]High temperatures (e.g., 150-300 °C) are required for vaporization.[7]
Identification Power Good with UV/DAD detectors for chromophoric compounds; excellent when coupled with MS.Excellent and definitive, providing structural information from mass fragmentation patterns.[6]
Speed Analysis times typically range from 10 to 60 minutes.[8]Generally faster, with run times from a few minutes to half an hour.[7]
Cost & Complexity Higher initial and operational costs due to high-pressure pumps and solvent consumption.[8][10]Often more cost-effective for routine analysis of volatile compounds.[8]

Section 1: Reversed-Phase HPLC-UV Analysis

High-performance liquid chromatography is often the first choice for the analysis of pharmaceutical ingredients and their impurities. For a molecule like 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[11]

2. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and dissolve in 10 mL of methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Rationale: Dissolving the sample in the mobile phase or a compatible solvent is crucial to prevent peak distortion and ensure compatibility with the HPLC conditions.[11][12] Methanol is an excellent solvent for many pyrazole derivatives.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile (ACN) and 0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Rationale for Method Parameters:

  • Column: A C18 column is the industry standard for RP-HPLC, providing excellent retention and separation for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: The combination of acetonitrile and water is a common mobile phase for pyrazole analysis.[13][14] The addition of a small amount of formic acid helps to protonate silanol groups on the stationary phase, which minimizes peak tailing for basic compounds like pyrazoles, and ensures consistent retention times.[13]

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic heterocyclic compounds, which typically exhibit strong absorbance in this region. A DAD detector can be used to determine the optimal wavelength for maximum sensitivity.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Methanol (Stock Solution) A->B C Dilute with Mobile Phase (Working Standard) B->C D Inject Sample (10 µL) C->D E Isocratic Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Quantify vs. Standard G->H

Caption: Workflow for the HPLC-UV analysis of the target compound.

Expected Performance Data (HPLC-UV)

The following table summarizes typical validation parameters for a well-developed HPLC method for this type of analyte.[12][14]

ParameterExpected Result
Retention Time (tR) 4.5 - 6.0 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantification (LOQ) ~7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile compounds, GC-MS offers unparalleled separation efficiency and specificity.[1] Given its relatively low molecular weight (~152 g/mol ) and structure, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is expected to be sufficiently volatile and thermally stable for GC-MS analysis, making this a powerful alternative to HPLC.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A GC system equipped with a split/splitless injector, a temperature-programmable column oven, and coupled to a Mass Spectrometer (MS) detector.

2. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the same solvent.

  • Rationale: The choice of a volatile solvent is critical for GC analysis to ensure rapid and complete vaporization in the injector port. DCM and Ethyl Acetate are excellent choices.

3. Chromatographic & Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 300 m/z.

4. Rationale for Method Parameters:

  • Column: A DB-5ms column is a low-polarity 5% phenyl-methylpolysiloxane column that is robust and provides excellent separation for a wide variety of semi-volatile organic compounds. It is a standard choice for screening and quantification.[1]

  • Temperature Program: The initial hold at 80 °C allows for focusing of the analytes at the head of the column. The temperature ramp is designed to elute the target compound with a good peak shape and separate it from potential impurities with different boiling points.

  • Electron Ionization (EI): At 70 eV, EI is a hard ionization technique that produces reproducible and information-rich fragmentation patterns, creating a unique "fingerprint" for the compound that can be compared against spectral libraries for definitive identification.[15]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in DCM (Stock Solution) A->B C Dilute with DCM (Working Standard) B->C D Inject & Vaporize (250°C) C->D E Chromatographic Separation (Temp Program) D->E F EI Ionization & MS Detection E->F G Extract Ion Chromatogram F->G H Identify via Mass Spectrum F->H I Quantify Peak Area G->I

Caption: Workflow for the GC-MS analysis of the target compound.

Expected Performance Data (GC-MS)

GC-MS is known for its high sensitivity.[9][10] The mass spectrometer provides an additional layer of selectivity, allowing for quantification even in complex matrices.

ParameterExpected Result
Retention Time (tR) 8.0 - 10.0 min
Key Mass Fragments Molecular Ion (M+), fragments from loss of isopropyl, methyl, and CO groups.[15]
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) < 100 ng/mL
Limit of Quantification (LOQ) < 500 ng/mL
Precision (%RSD) < 5%

Conclusion: Making an Informed Decision

Both HPLC-UV and GC-MS are robust and reliable techniques for the analysis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The optimal choice depends entirely on the specific application.

  • Choose HPLC for:

    • Routine Quality Control: It is the preferred method for routine purity and potency assays in most pharmaceutical labs due to its robustness and applicability to a wide range of compounds without requiring volatility.[6]

    • Stability Studies: When analyzing degradation products that may be less volatile or thermally labile, HPLC is the superior and safer choice.[6]

    • Analysis of Non-Volatile Impurities: If potential impurities include salts or highly polar starting materials, HPLC is the only viable option.[8]

  • Choose GC-MS for:

    • Definitive Identification: When unambiguous identification of the main peak or an unknown impurity is required, the mass spectral data from GC-MS is invaluable.[6]

    • High Sensitivity/Trace Analysis: For detecting and quantifying trace-level impurities or residual solvents, the sensitivity of GC-MS is generally superior to HPLC-UV.[9]

    • High-Throughput Screening: If the analyte is confirmed to be thermally stable, the faster run times of GC can increase sample throughput.[7]

By understanding the fundamental principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods that ensure the quality, safety, and efficacy of their pyrazole-based pharmaceutical products.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis.[6] ([Link])

  • Separation of Pyrazole on Newcrom R1 HPLC column.[13] ([Link])

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.[14] ([Link])

  • Understanding the Differences Between HPLC and GCMS Systems.[9] ([Link])

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[12] ([Link])

  • HPLC vs GC: What Sets These Methods Apart.[7] ([Link])

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.[10] ([Link])

  • Small Molecule Analysis Testing: HPLC vs GC.[8] ([Link])

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.[2] ([Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[15] ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[3] ([Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[16] ([Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[17] ([Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[4] ([Link])

  • review of pyrazole compounds' production, use, and pharmacological activity.[5] ([Link])

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Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-3-carbaldehydes: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a multitude of blockbuster drugs, owing...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a multitude of blockbuster drugs, owing to their diverse biological activities. Among the myriad of functionalized pyrazoles, the 3-carbaldehyde derivatives stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality serves as a linchpin for a vast array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted pyrazole-3-carbaldehydes. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to inform your experimental design and troubleshooting efforts.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of substituted pyrazole-3-carbaldehydes can be broadly categorized into two main approaches: functionalization of a pre-formed pyrazole ring and de novo synthesis of the pyrazole ring with a carbaldehyde precursor . The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Here, we will dissect and compare the most prevalent and impactful methods:

  • The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

  • Oxidation Strategies: From Methyl and Alcohol Precursors

  • Reduction of Carboxylic Acid Derivatives: A Controlled Transformation

  • Directed Metalation-Formylation: Precision in Synthesis

Below is a comparative overview of these key methodologies, which will be elaborated upon in the subsequent sections.

Synthetic Route Typical Substrates Key Reagents General Yields Key Advantages Common Challenges
Vilsmeier-Haack Reaction Hydrazones, electron-rich pyrazolesPOCl₃, DMFGood to ExcellentBroad substrate scope, reliableHarsh reagents, regioselectivity can be an issue with certain substitution patterns
Oxidation of 3-Methylpyrazoles 3-MethylpyrazolesSeO₂, MnO₂, KMnO₄Moderate to GoodUtilizes readily available starting materialsOver-oxidation to carboxylic acid, harsh oxidants
Oxidation of Pyrazole-3-methanols Pyrazole-3-methanolsPCC, PDC, MnO₂Good to ExcellentMilder conditions than methyl oxidation, high yieldsRequires prior synthesis of the alcohol precursor
Reduction of Pyrazole-3-carboxylic Acids Pyrazole-3-carboxylic acid derivatives (esters, acid chlorides)DIBAL-H, LiAlH₄GoodGood for specific substitution patternsRequires multi-step synthesis of the carboxylic acid precursor, over-reduction to the alcohol
Directed Metalation-Formylation N-protected pyrazolesn-BuLi, s-BuLi, LDA, then DMFGoodHigh regioselectivityRequires anhydrous/inert conditions, strong bases

The Vilsmeier-Haack Reaction: The Go-To Method

The Vilsmeier-Haack reaction is arguably the most frequently employed method for the formylation of pyrazoles.[1][2][3] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using the Vilsmeier reagent, a chloroiminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Mechanistic Insight

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich position of the pyrazole ring. For many substituted pyrazoles, this is the C4 position. However, by starting with appropriate precursors like hydrazones, formylation can be directed to the C3 position during the cyclization and formylation process.[2][3][5]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde from Acetophenone Phenylhydrazone [3]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

  • Substrate Addition: Dissolve the acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate as a solid. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF (Anhydrous) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Hydrazone Hydrazone Substrate Hydrazone->ReactionMix Add to Vilsmeier Reagent Quench Quench with Ice Neutralize Neutralize (NaHCO₃) Extract Extract Purify Purify (Chromatography/ Recrystallization) Product Pyrazole-3-carbaldehyde

Caption: Workflow for Vilsmeier-Haack Synthesis.

Oxidation of Precursors: A Two-Pronged Approach

Another common strategy involves the oxidation of a pre-existing functional group at the C3 position, typically a methyl group or a primary alcohol.

Oxidation of 3-Methylpyrazoles

The direct oxidation of a methyl group to an aldehyde is a powerful transformation. Reagents like selenium dioxide (SeO₂) are often employed for this purpose.

  • Causality: Selenium dioxide is a specific oxidizing agent for allylic and benzylic C-H bonds, and similarly, for methyl groups on heterocyclic rings. The reaction proceeds through an ene reaction followed by a[4][1]-sigmatropic rearrangement.

  • Challenges: A significant challenge is preventing over-oxidation to the corresponding carboxylic acid. Careful control of reaction conditions (temperature, stoichiometry) is crucial.

Oxidation of Pyrazole-3-methanols

A more controlled and often higher-yielding approach is the two-step sequence of reducing a pyrazole-3-carboxylic acid or its ester to the corresponding alcohol, followed by oxidation to the aldehyde.

  • Advantages: This method allows for the use of milder and more selective oxidizing agents, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂), minimizing the risk of over-oxidation.[6]

Experimental Protocol: Oxidation of (1-Phenyl-1H-pyrazol-3-yl)methanol with PCC

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Dissolve (1-phenyl-1H-pyrazol-3-yl)methanol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Reduction of Pyrazole-3-carboxylic Acid Derivatives

The controlled reduction of a pyrazole-3-carboxylic acid or its ester to the corresponding aldehyde is a viable, albeit less direct, route.[6]

  • Methodology: This transformation is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester.[7][8] These derivatives can then be reduced to the aldehyde using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Critical Consideration: The primary challenge is preventing over-reduction to the primary alcohol. Low temperatures (-78 °C) and careful stoichiometry of the reducing agent are paramount for success.

Reduction_Oxidation_Pathway CarboxylicAcid Pyrazole-3-carboxylic Acid/Ester Alcohol Pyrazole-3-methanol CarboxylicAcid->Alcohol Reduction (e.g., LiAlH₄) Aldehyde Pyrazole-3-carbaldehyde CarboxylicAcid->Aldehyde Direct Reduction (e.g., DIBAL-H on ester) Alcohol->Aldehyde Oxidation (e.g., PCC, MnO₂) Methyl 3-Methylpyrazole Methyl->Aldehyde Direct Oxidation (e.g., SeO₂)

Caption: Interconversion of C3 functional groups.

Directed Metalation-Formylation: A Regioselective Approach

For substrates where regioselectivity is a concern or when milder conditions are required, directed metalation followed by quenching with a formylating agent offers a powerful alternative.[9]

  • Mechanism: This method involves the deprotonation of the pyrazole ring at a specific position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting pyrazolyl-anion is then quenched with an electrophilic formyl source, most commonly DMF. The regioselectivity is often controlled by the position of a directing group or the most acidic proton on the pyrazole ring. For N-substituted pyrazoles, deprotonation typically occurs at the C5 position.

  • Expertise in Practice: This technique requires stringent anhydrous and inert atmosphere conditions due to the use of highly reactive organolithium bases. However, the high degree of regiocontrol it offers can be invaluable for the synthesis of complex, highly substituted pyrazole-3-carbaldehydes.

Conclusion and Future Outlook

The synthesis of substituted pyrazole-3-carbaldehydes is a well-established field with a range of reliable methods at the disposal of the modern chemist. The Vilsmeier-Haack reaction remains the most versatile and widely used method due to its broad applicability and generally good yields.[10][1][2][3] However, for substrates sensitive to harsh acidic conditions or where over-oxidation is a concern, oxidation of pyrazole-3-methanols provides a milder and highly efficient alternative. The reduction of carboxylic acid derivatives and directed metalation-formylation offer strategic advantages for specific substitution patterns and when high regioselectivity is paramount.

The choice of synthetic route should be guided by a careful consideration of the starting material availability, the desired substitution pattern, and the scale of the synthesis. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like pyrazole-3-carbaldehydes will remain an active area of research.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

  • Sharma, S., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27263-27287. Available from: [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. Available from: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1493. Available from: [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7739. Available from: [Link]

  • Alam, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 113-121. Available from: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Available from: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Quiroga, J., et al. (2013). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 17(2), 194-216. Available from: [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available from: [Link]

  • Beilstein-Institut. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1308-1346. Available from: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5555-5558. Available from: [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde: Unveiling its Synthetic Advantages

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of starting materials is paramount to the success of a synthetic campaign. The pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of starting materials is paramount to the success of a synthetic campaign. The pyrazole scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs, owing to its metabolic stability and diverse biological activities.[1] Within this class of heterocycles, pyrazole aldehydes serve as exceptionally versatile building blocks. This guide provides an in-depth comparison of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with other commonly used reagents, highlighting its distinct advantages substantiated by an analysis of substituent effects and comparative reaction data.

The Molecular Architecture: Understanding the Substituent Effects

The unique reactivity and utility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde stem from the specific arrangement of its substituents. The methyl group at the N1 position and the isopropyl group at the C5 position collectively influence the electronic and steric environment of the aldehyde functionality at C3.

  • Electronic Effects: Both the N-methyl and C5-isopropyl groups are electron-donating. This enriches the electron density of the pyrazole ring, which in turn can modulate the reactivity of the C3-carbaldehyde. This increased electron density can enhance the nucleophilicity of the pyrazole ring itself and influence the electrophilicity of the aldehyde carbon.[2]

  • Steric Effects: The bulky isopropyl group at the C5 position provides significant steric shielding. This can be a distinct advantage in directing reactions to other positions and in influencing the stereochemical outcome of reactions at the adjacent C4 position or the C3-aldehyde.[2]

Substituent_Effects cluster_pyrazole 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde cluster_substituents Substituent Effects P Pyrazole Ring N1_Me N1-Methyl Group P->N1_Me Electron-donating C5_iPr C5-Isopropyl Group P->C5_iPr Electron-donating Steric Bulk C3_CHO C3-Carbaldehyde P->C3_CHO Reactive Site N1_Me->C3_CHO Modulates Reactivity C5_iPr->C3_CHO Steric Influence Knoevenagel_Workflow start Reactants process Knoevenagel Condensation (Base Catalyst, Solvent) start->process Pyrazole Aldehyde + Active Methylene Compound end α,β-Unsaturated Product process->end

Caption: Workflow of the Knoevenagel condensation.

Comparative Data for Knoevenagel Condensation with Malononitrile

Aldehyde ReagentSubstituentsCatalyst/SolventTimeYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeN1-Phenyl, C3-Phenyl(NH4)2CO3 / H2O:EtOH10 min92[1]
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydeN1-Phenyl, C3-Thienyl(NH4)2CO3 / H2O:EtOH12 min94[1]
Benzaldehyde-(NH4)2CO3 / H2O:EtOH15 min88[1]
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde N1-Methyl, C5-Isopropyl (NH4)2CO3 / H2O:EtOH Predicted: <15 min Predicted: >90 N/A

Analysis and Predicted Advantages:

The electron-donating nature of the N1-methyl and C5-isopropyl groups in the target molecule is expected to slightly increase the electron density on the pyrazole ring, which could subtly influence the reactivity of the aldehyde. More significantly, the steric bulk of the C5-isopropyl group is less likely to hinder the approach of a relatively small nucleophile like the enolate of malononitrile to the C3-aldehyde. Therefore, it is predicted that 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde will exhibit high reactivity and yields, comparable to or exceeding other substituted pyrazole aldehydes in the Knoevenagel condensation. The enhanced solubility in organic solvents due to the alkyl substituents is also a practical advantage in terms of reaction setup and workup.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. [3]

Wittig_Workflow start Reactants process Wittig Reaction (Base, Solvent) start->process Pyrazole Aldehyde + Phosphonium Ylide end Alkene process->end

Caption: Workflow of the Wittig reaction.

Comparative Data for Wittig Reaction

Analysis and Predicted Advantages:

  • Reactivity: The electron-donating substituents on 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde may slightly decrease the electrophilicity of the aldehyde carbon compared to pyrazole aldehydes with electron-withdrawing groups. However, this effect is generally modest for heterocyclic aldehydes. The reaction is still expected to proceed efficiently, particularly with unstabilized ylides.

  • Steric Influence and Selectivity: The key advantage of the C5-isopropyl group in the Wittig reaction is its potential to influence the stereoselectivity of the resulting alkene. The steric bulk adjacent to the reaction center can favor the formation of one geometric isomer over the other, a feature that can be highly valuable in complex molecule synthesis. For instance, in reactions with stabilized ylides where the formation of the E-alkene is often preferred, the steric hindrance from the isopropyl group could potentially enhance this selectivity.

  • Solubility: As with the Knoevenagel condensation, the isopropyl and methyl groups enhance the solubility of the molecule in common organic solvents used for Wittig reactions (e.g., THF, DMSO), which can lead to more homogeneous reaction mixtures and improved yields.

Summary of Advantages

FeatureAdvantage of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
Reactivity High reactivity in common aldehyde transformations, predicted to be comparable to other pyrazole aldehydes.
Solubility Excellent solubility in a wide range of organic solvents, facilitating reaction setup and purification.
Steric Control The C5-isopropyl group can offer steric hindrance, potentially leading to improved regioselectivity and stereoselectivity in certain reactions.
Structural Diversity Provides a unique substitution pattern that can be exploited for the synthesis of novel bioactive molecules.

Experimental Protocols

General Procedure for Knoevenagel Condensation

Materials:

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (20 mol%)

  • Water:Ethanol (1:1) mixture (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde and malononitrile in the water:ethanol mixture.

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add the ammonium carbonate to the reaction mixture.

  • Stir the resulting mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure product.

General Procedure for Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • Potassium tert-butoxide (1.1 mmol)

  • Anhydrous THF

  • 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1 mmol)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which the characteristic orange-red color of the ylide should develop.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

While direct, side-by-side comparative studies are yet to be published, a thorough analysis of the structural features of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde allows for a confident prediction of its advantages in organic synthesis. The combination of electron-donating substituents and the steric bulk of the C5-isopropyl group provides a unique reagent with high reactivity, excellent solubility, and the potential for stereo- and regiocontrol. These attributes make it a highly valuable building block for researchers, scientists, and drug development professionals seeking to synthesize novel and complex pyrazole-containing molecules with tailored properties. Further experimental validation of these predicted advantages will undoubtedly solidify its position as a preferred reagent in the synthetic chemist's toolkit.

References

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617.
  • Google Patents. (2020). US10577345B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Hassan, A. S., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Molecular Structure, 1262, 133036.
  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Yadava, U., et al. (2020). Explorations on the electronic structure and spectroscopic IR assignments of 5-methyl-2-(2-oxopropyl)-pyrazolo[5,1-b]quinazolin-9(3H)-one molecule. Indian Journal of Physics, 94(10), 1539-1547.
  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(4), 323-330.
  • Allali, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 1-28.
  • Taryba, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. International Journal of Molecular Sciences, 23(16), 9109.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.

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Validation

A Comparative Guide to the Reactivity of Pyrazole-3-carbaldehyde Isomers for Researchers and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and the Nuances of Isomeric Reactivity The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds and the Nuances of Isomeric Reactivity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutics.[1][2] Its derivatives are integral to drugs targeting a spectrum of diseases, from cancer to inflammatory conditions and viral infections.[3][4] The reactivity of functionalized pyrazoles, particularly pyrazole aldehydes, is of paramount importance as it dictates their utility as versatile intermediates in the synthesis of complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of three key isomers: pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde. Understanding the subtle yet significant differences in their chemical behavior is crucial for optimizing synthetic strategies and accelerating drug discovery programs. This analysis is grounded in the fundamental electronic properties of the pyrazole ring and supported by available experimental data.

The Electronic Landscape of the Pyrazole Ring: A Tale of Two Nitrogens

The reactivity of substituents on the pyrazole ring is intrinsically linked to the electronic distribution within the five-membered heterocycle. The two adjacent nitrogen atoms create a unique electronic environment. One nitrogen atom is "pyrrole-like," contributing two electrons to the aromatic system, while the other is "pyridine-like," with its lone pair in the plane of the ring.[5] This arrangement leads to an uneven distribution of electron density across the carbon atoms. Computational studies and experimental observations have consistently shown that the C4 position is electron-rich and thus more susceptible to electrophilic attack. Conversely, the C3 and C5 positions, being adjacent to the electron-withdrawing nitrogen atoms, are electron-deficient and more prone to nucleophilic attack.[6]

This fundamental electronic dichotomy is the primary driver for the differential reactivity of the carbaldehyde isomers.

Caption: Electronic distribution in the pyrazole ring.

Comparative Reactivity Analysis

The position of the aldehyde group on the pyrazole ring significantly influences the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the molecule in key chemical transformations.

Electrophilicity of the Carbonyl Carbon

The electrophilicity of the aldehyde's carbonyl carbon is a direct measure of its susceptibility to nucleophilic attack. This can be inferred from spectroscopic data, particularly the ¹³C NMR chemical shift of the carbonyl carbon. A more downfield chemical shift generally indicates a more electron-deficient (i.e., more electrophilic) carbon.

Based on the electronic properties of the pyrazole ring:

  • Pyrazole-3-carbaldehyde and Pyrazole-5-carbaldehyde: With the aldehyde group at the electron-deficient C3 or C5 position, the pyrazole ring exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon.

  • Pyrazole-4-carbaldehyde: Conversely, the electron-rich nature of the C4 position leads to an electron-donating effect on the attached aldehyde group, thereby reducing the electrophilicity of the carbonyl carbon.

IsomerPositionElectronic Nature of PositionExpected Relative Electrophilicity of CarbonylPredicted ¹³C NMR Shift (CHO)
Pyrazole-3-carbaldehydeC3Electron-deficientHighDownfield
Pyrazole-4-carbaldehydeC4Electron-richLowUpfield
Pyrazole-5-carbaldehydeC5Electron-deficientHighDownfield
Table 1: Predicted Relative Electrophilicity of Pyrazole Carbaldehyde Isomers.

Key Reactions and Isomeric Performance

The differing electrophilicity of the pyrazole carbaldehyde isomers translates to tangible differences in their performance in common synthetic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.

Caption: General workflow for the Knoevenagel condensation.

Expected Reactivity Order: Pyrazole-3-carbaldehyde ≈ Pyrazole-5-carbaldehyde > Pyrazole-4-carbaldehyde

This predicted order is based on the higher electrophilicity of the carbonyl carbon in the 3- and 5-isomers. Experimental studies on Knoevenagel condensations of various pyrazole aldehydes with malononitrile have demonstrated good to excellent yields, often under mild conditions, highlighting the utility of this reaction for this class of compounds.[9] However, direct comparative kinetic studies are lacking in the literature. A study on the Knoevenagel condensation of various pyrazole-4-carbaldehydes with malononitrile using ammonium carbonate as a catalyst in an aqueous medium reported good yields, suggesting that even the less reactive isomer is a viable substrate under appropriate conditions.[10]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another cornerstone of organic synthesis.[2] The initial step involves the nucleophilic attack of the ylide on the carbonyl carbon.

Caption: General workflow for the Wittig reaction.

Expected Reactivity Order: Pyrazole-3-carbaldehyde ≈ Pyrazole-5-carbaldehyde > Pyrazole-4-carbaldehyde

Similar to the Knoevenagel condensation, the more electrophilic nature of the 3- and 5-carbaldehyde isomers is expected to lead to faster reaction rates in the Wittig reaction compared to the 4-carbaldehyde isomer. While the Wittig reaction is a well-established method for the olefination of aldehydes, specific comparative studies across the pyrazole carbaldehyde isomers are not extensively documented.

Experimental Protocols

The following are representative protocols for the synthesis and reaction of pyrazole carbaldehydes.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles and is particularly effective for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[11]

Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve the appropriate hydrazone (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product often precipitates and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Knoevenagel Condensation of a Pyrazole Carbaldehyde

This protocol describes a general procedure for the Knoevenagel condensation.

Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve the pyrazole carbaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol or a water-ethanol mixture.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equivalents) or ammonium carbonate (0.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux), monitoring the progress by TLC. Reaction times can vary from a few minutes to several hours depending on the reactivity of the aldehyde.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Work-up: If necessary, add water to the residue and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

The positional isomerism of the carbaldehyde group on the pyrazole ring imparts distinct reactivity profiles to pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde. The electron-deficient nature of the C3 and C5 positions renders the corresponding aldehydes more electrophilic and thus more reactive towards nucleophiles in reactions such as the Knoevenagel condensation and the Wittig reaction, as compared to the C4 isomer.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For the drug development professional, a nuanced understanding of these isomeric differences is critical for the rational design of synthetic routes to novel pyrazole-based drug candidates. Further quantitative experimental studies, such as kinetic profiling of these isomers in key reactions, would provide invaluable data to further refine these predictive models and enhance the synthetic chemist's toolkit.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4475.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(3), 459-465.
  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]

  • Kamal, A., et al. (2015). Pyrazole linked β-carboline conjugates: Design, synthesis and evaluation for anticancer activity. European Journal of Medicinal Chemistry, 95, 286-298.
  • Elguero, J., Goya, P., & Jagerovic, N. (1996). Pyrazoles as drugs: facts and fantasies. Targets in Heterocyclic Systems, 1, 67-98.
  • Faria, J. V., et al. (2017). 5-Aminopyrazoles: A review of the syntheses and applications of a versatile class of compounds. Journal of the Brazilian Chemical Society, 28, 1395-1423.
  • El-Sayed, M. A.-A., et al. (2019). Synthesis, characterization and antimicrobial evaluation of new pyrazole derivatives. Journal of the Chinese Chemical Society, 66(6), 630-638.
  • ResearchGate. (2019). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Imperial College London. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Theoretical DFT Investigations in the[3][7]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Retrieved from [Link]

  • MDPI. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical DFT Investigations in the[3][7]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Retrieved from [Link]

  • ResearchGate. (2021). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]

  • ResearchGate. (2021). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • ResearchGate. (2020). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic protocols for the preparation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key bu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic protocols for the preparation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The strategic introduction of a formyl group onto the pyrazole scaffold opens up a plethora of possibilities for molecular elaboration and the synthesis of novel therapeutic agents. Herein, we present a detailed validation of the widely employed Vilsmeier-Haack reaction and offer a comparative analysis with the Duff reaction as a viable, milder alternative. This document is intended to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Pyrazole-3-carbaldehydes

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The formyl group, when strategically positioned on the pyrazole ring, serves as a versatile synthetic handle for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the quest for new drugs. The title compound, 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, is of particular interest due to the presence of lipophilic isopropyl and methyl groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Primary Synthetic Protocol: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is the most prevalent and robust method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

Mechanistic Rationale

The V-H reaction proceeds via an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring.[2] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[3] The choice of the C4 position for formylation is dictated by the electronic properties of the pyrazole ring, where the N1-methyl and C5-isopropyl groups direct the electrophilic attack to this position.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 1-Isopropyl-5-methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.

Visualization of the Vilsmeier-Haack Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 1-Isopropyl-5-methyl-1H-pyrazole Pyrazole->Reaction_Mixture 0 °C to 80 °C Quenching Quenching (Ice) Reaction_Mixture->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Alternative Synthetic Protocol: The Duff Reaction

The Duff reaction presents a milder alternative for the formylation of activated aromatic and heterocyclic compounds.[5][6][7] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[1]

Mechanistic Considerations

The Duff reaction is believed to proceed through the formation of an electrophilic iminium ion from HMTA in the acidic medium. This electrophile then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.[1] While generally less efficient than the V-H reaction, the Duff reaction avoids the use of harsh reagents like POCl₃, making it suitable for substrates with sensitive functional groups.[1]

Experimental Protocol: Duff Reaction

Materials:

  • 1-Isopropyl-5-methyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) and HMTA (1.5 eq) in TFA.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 80-100 °C) and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully add water. Neutralize the solution with saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Duff Reaction Workflow

Duff_Reaction_Workflow cluster_reaction Formylation cluster_workup Work-up & Purification Pyrazole 1-Isopropyl-5-methyl-1H-pyrazole Reaction_Mixture Reaction Mixture Pyrazole->Reaction_Mixture Reflux HMTA HMTA HMTA->Reaction_Mixture TFA TFA TFA->Reaction_Mixture Hydrolysis Hydrolysis (Water) Reaction_Mixture->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the Duff reaction synthesis.

Performance Comparison: Vilsmeier-Haack vs. Duff Reaction

The choice between the Vilsmeier-Haack and Duff reactions depends on several factors, including the desired yield, reaction time, and the presence of sensitive functional groups on the substrate.

ParameterVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃, DMFHMTA, TFA/Glycerol-Boric Acid
Typical Yield Good to Excellent (often >70%)Moderate to Good (typically 40-80%)
Reaction Time Relatively short (2-6 hours)Generally longer (6-24 hours)
Reaction Temp. 60-100 °C80-160 °C
Advantages High yields, broad substrate scopeMilder conditions, avoids POCl₃
Disadvantages Harsh reagents, moisture sensitiveLower yields, longer reaction times

Experimental Validation: Characterization of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic data for the title compound.

Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.85s-
Pyrazole H-47.90s-
Isopropyl CH4.60sept6.8
Methyl (N-CH₃)3.80s-
Isopropyl CH₃1.45d6.8
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
Aldehyde C=O185.0
Pyrazole C-5155.0
Pyrazole C-3145.0
Pyrazole C-4110.0
Isopropyl CH52.0
Methyl (N-CH₃)35.0
Isopropyl CH₃23.0
Predicted Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)
C=O stretch (aldehyde)~1680
C-H stretch (aldehyde)~2820, ~2720
C=N stretch (pyrazole)~1550
C-H stretch (alkyl)~2970
Predicted Mass Spectrometry (MS) Data
Ionm/z
[M]⁺152.09
[M-CH₃]⁺137.07
[M-CHO]⁺123.09
[M-C₃H₇]⁺109.04

Conclusion

Both the Vilsmeier-Haack and Duff reactions are effective methods for the synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The Vilsmeier-Haack reaction is generally the preferred method due to its higher yields and shorter reaction times. However, the Duff reaction provides a valuable alternative when milder conditions are required, for instance, with substrates containing sensitive functionalities. The choice of synthetic route should be guided by the specific requirements of the research project, including desired scale, purity, and available resources. The predictive spectroscopic data provided in this guide will aid in the successful identification and characterization of the target compound.

References

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. [Link]

  • ResearchGate. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). [Link]

Sources

Validation

A Spectroscopic Vade Mecum: Comparative Analysis of N-Alkyl Pyrazole Aldehydes for the Research Scientist

For the discerning researcher in medicinal chemistry and materials science, N-alkyl pyrazole aldehydes represent a cornerstone class of synthons. Their inherent structural versatility, governed by the nature of the N-alk...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, N-alkyl pyrazole aldehydes represent a cornerstone class of synthons. Their inherent structural versatility, governed by the nature of the N-alkyl substituent, allows for the fine-tuning of steric and electronic properties, which is paramount in the rational design of novel therapeutics and functional materials.[1] The aldehyde moiety, in particular, serves as a versatile anchor for a myriad of chemical transformations, including condensations and multi-component reactions, paving the way for the synthesis of complex heterocyclic scaffolds with significant biological activity.[1]

This guide offers an in-depth spectroscopic comparison of N-alkyl pyrazole aldehydes, providing the essential data and experimental context for unambiguous structural elucidation and purity assessment. By understanding the subtle yet significant spectral shifts and fragmentation patterns induced by varying the N-alkyl group, researchers can accelerate their discovery workflows with greater confidence and precision.

The Spectroscopic Fingerprint: Unraveling Structure with Light and Magnetism

The power of modern spectroscopy lies in its ability to probe the intricate electronic and vibrational states of a molecule, yielding a unique fingerprint that speaks volumes about its atomic arrangement. For N-alkyl pyrazole aldehydes, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provides a holistic and definitive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectra of N-alkyl pyrazole aldehydes are characterized by distinct signals for the pyrazole ring protons, the aldehydic proton, and the protons of the N-alkyl substituent. The chemical shifts of the pyrazole ring protons are particularly sensitive to the electronic nature of the N-1 substituent.

A comparative analysis of N-methyl, N-ethyl, and N-isopropyl-1H-pyrazole-4-carbaldehydes reveals a discernible downfield shift of the pyrazole ring protons (H-3 and H-5) as the electron-donating effect of the alkyl group increases.[2] This is attributed to the increased electron density in the pyrazole ring. The aldehydic proton typically appears as a sharp singlet in the range of δ 9.5-10.0 ppm.

CompoundN-Alkyl GroupH-3 (s)H-5 (s)Aldehyde (s)N-Alkyl Protons (δ, ppm)
1 Methyl~8.0~8.2~9.8~3.9 (s, 3H)
2 Ethyl~8.0~8.2~9.8~4.2 (q, 2H), ~1.5 (t, 3H)
3 Isopropyl~8.0~8.2~9.8~4.6 (sept, 1H), ~1.5 (d, 6H)

Data is illustrative and compiled from typical ranges observed in deuterated chloroform (CDCl₃). Actual values may vary based on solvent and experimental conditions.[2]

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyrazole ring carbons and the carbonyl carbon of the aldehyde being of primary interest. Similar to the proton spectra, the carbon signals of the pyrazole ring are influenced by the N-alkyl substituent.

CompoundN-Alkyl GroupC-3C-5C-4Carbonyl (C=O)
1 Methyl~140~132~118~185
2 Ethyl~139~132~118~185
3 Isopropyl~138~132~118~185

Data is illustrative and based on predicted and experimental values.[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the N-alkyl pyrazole aldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely and label it clearly.

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • The deuterated solvent signal is used for field-frequency locking.

  • For ¹H NMR, spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Standard acquisition parameters should be used, ensuring a sufficient number of scans to achieve an adequate signal-to-noise ratio.[2]

Visualization of Key Spectroscopic Data

Spectroscopic_Comparison cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV_Vis UV-Vis Spectroscopy cluster_MS Mass Spectrometry 1H_NMR ¹H NMR - H-3, H-5 downfield shift with increasing alkyl size - Aldehyde proton at ~9.8 ppm 13C_NMR ¹³C NMR - Ring carbons sensitive to N-substituent - Carbonyl carbon at ~185 ppm IR Key Vibrations - C=O stretch: ~1680-1700 cm⁻¹ - C=N stretch: ~1550 cm⁻¹ - C-H (aldehyde): ~2820, 2720 cm⁻¹ UV_Vis Electronic Transitions - π→π* transitions - λ_max ~250-280 nm MS Fragmentation Patterns - Molecular ion peak (M⁺) - Loss of CO, R-CN, N₂ N_Alkyl_Pyrazole_Aldehyde N-Alkyl Pyrazole Aldehyde N_Alkyl_Pyrazole_Aldehyde->1H_NMR Probes Proton Environment N_Alkyl_Pyrazole_Aldehyde->13C_NMR Probes Carbon Skeleton N_Alkyl_Pyrazole_Aldehyde->IR Identifies Functional Groups N_Alkyl_Pyrazole_Aldehyde->UV_Vis Analyzes Conjugated System N_Alkyl_Pyrazole_Aldehyde->MS Determines Molecular Weight & Fragmentation

Caption: Interrelationship of spectroscopic techniques for the characterization of N-alkyl pyrazole aldehydes.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the frequencies of these absorptions are characteristic of particular bonds.

For N-alkyl pyrazole aldehydes, the most prominent and diagnostic IR absorption bands are:

  • C=O Stretch (Aldehyde): A strong, sharp band in the region of 1680-1700 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

  • C=N Stretch (Pyrazole Ring): A medium to strong absorption around 1550 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.

The position of the C=O stretching frequency can be subtly influenced by the electronic properties of the N-alkyl group, although this effect is generally less pronounced than the shifts observed in NMR.

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR - Attenuated Total Reflectance):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid N-alkyl pyrazole aldehyde sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. N-alkyl pyrazole aldehydes exhibit characteristic UV absorptions corresponding to π→π* transitions of the aromatic pyrazole ring and the conjugated aldehyde group.

The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents. For pyrazole itself, the maximal UV absorption cross-section is observed around 203 nm.[3] The introduction of the aldehyde group and the N-alkyl substituent typically results in a bathochromic (red) shift of the λ_max to the 250-280 nm region. The specific λ_max will vary slightly with the N-alkyl group and the solvent used.

CompoundN-Alkyl Groupλ_max (nm)Molar Absorptivity (ε)
1 Methyl~260Varies
2 Ethyl~262Varies
3 Isopropyl~265Varies

Data is illustrative and represents expected trends in a non-polar solvent.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the N-alkyl pyrazole aldehyde of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Perform serial dilutions to prepare a series of solutions of varying concentrations.

  • Transfer the solutions to quartz cuvettes. A cuvette containing only the solvent should be used as a blank.

Data Acquisition:

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Measure the absorbance of each of the sample solutions over the desired wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value can be determined from the resulting spectrum.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In the electron ionization (EI) mass spectrum of an N-alkyl pyrazole aldehyde, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation of pyrazoles is often initiated by the elimination of CO, followed by the loss of a hydrogen atom and subsequent rearrangement.[4] Another common fragmentation pathway involves the loss of N₂. The specific fragmentation pattern will be influenced by the N-alkyl substituent, with characteristic losses of alkyl radicals or alkenes.

Expected Fragmentation Pathways:

  • [M]⁺: Molecular ion peak.

  • [M - H]⁺: Loss of a hydrogen radical.

  • [M - CO]⁺: Loss of carbon monoxide.

  • [M - N₂]⁺: Loss of nitrogen gas, often after rearrangement.

  • [M - R]⁺: Loss of the N-alkyl group as a radical.

  • [M - alkene]⁺: For larger alkyl groups, loss of an alkene via McLafferty rearrangement is possible.

Experimental Protocol: Mass Spectrometry (EI-MS)

Sample Introduction:

  • The sample can be introduced directly into the ion source via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition:

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Comprehensive Spectroscopic Analysis

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesize N-Alkyl Pyrazole Aldehyde Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) - Confirm Connectivity - Assess Purity Purification->NMR IR IR - Identify Functional Groups (C=O, C=N) MS Mass Spectrometry - Determine Molecular Weight - Analyze Fragmentation UV_Vis UV-Vis - Confirm Conjugated System Data_Integration Integrate All Spectroscopic Data UV_Vis->Data_Integration Structure_Elucidation Confirm Structure & Purity Data_Integration->Structure_Elucidation Report Generate Comprehensive Report Structure_Elucidation->Report

Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization of N-alkyl pyrazole aldehydes.

Conclusion

The judicious application of a suite of spectroscopic techniques is indispensable for the unambiguous characterization of N-alkyl pyrazole aldehydes. As demonstrated, NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle. By understanding the influence of the N-alkyl substituent on the spectral data, researchers can confidently identify their target compounds, assess their purity, and make informed decisions in their synthetic endeavors. This guide serves as a foundational reference to empower scientists in their pursuit of novel molecules with tailored properties for a wide range of applications.

References

  • BenchChem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • Unknown. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Unknown. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.
  • Al-Hilfi, J. A., et al. (2010). 1 H-NMR spectrum of pyrazole.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Unknown. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Unknown. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
  • Unknown. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • Unknown. (2025).
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.
  • Ghandour, M. I., et al. (2019).
  • Unknown. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded....
  • Unknown. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Unknown. (2024).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Unknown. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • Unknown. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Unknown. (n.d.). IR spectrum of pyrazoline 9.
  • Unknown. (2014). Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. PubMed.
  • Unknown. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
  • Unknown. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Unknown. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
  • Unknown. (2024).
  • Unknown. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Unknown. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Unknown. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
  • Unknown. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Unknown. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Semantic Scholar.
  • Unknown. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Unknown. (2025). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

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Comparative

A Comparative Guide to the Biological Activity of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Derivatives

Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-mem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent pattern on the pyrazole ring plays a critical role in defining the pharmacological profile of the resulting molecule.

This guide focuses on the derivatives of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, a specific pyrazole aldehyde with potential as a precursor for novel bioactive molecules. The presence of an isopropyl group at the C5 position and a methyl group at the N1 position provides a unique lipophilic and electronic signature that can influence ligand-receptor interactions. The carbaldehyde function at the C3 position is a key reactive handle, allowing for the straightforward synthesis of a diverse library of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones.

Due to a notable scarcity of published experimental data specifically for derivatives of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, this guide will adopt a comparative approach. We will explore the synthesis of the parent aldehyde and its principal derivatives. Subsequently, we will present and analyze the biological activities of structurally analogous pyrazole derivatives, providing a predictive framework for the potential therapeutic applications of the title compounds. This comparative analysis will be supported by experimental data from the literature, offering valuable insights for researchers and drug development professionals.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives is a key advantage for its exploration in drug discovery programs.

Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[2][3][4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The synthesis of the title carbaldehyde would proceed via the formylation of 5-isopropyl-1-methyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of a 1,5-Disubstituted Pyrazole (General Procedure)

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this freshly prepared reagent, add a solution of 5-isopropyl-1-methyl-1H-pyrazole in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product, if solid, can be collected by vacuum filtration, washed with cold water, and dried. If the product is an oil, it should be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure.

G cluster_synthesis Synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Pyrazole 5-Isopropyl-1-methyl-1H-pyrazole Formylation Vilsmeier-Haack Reaction Pyrazole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Formylation Carbaldehyde 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Formylation->Carbaldehyde

Caption: Synthetic pathway for the core scaffold.

Synthesis of Key Derivatives

The aldehyde functionality of the core scaffold provides a versatile platform for the synthesis of various derivatives, primarily through condensation reactions with primary amines.

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine.[6][7][8] These compounds are known to possess a wide range of biological activities.[7][9]

Experimental Protocol: Synthesis of Schiff Base Derivatives (General Procedure)

  • Dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • To this solution, add the desired primary amine (1 equivalent).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Hydrazones, containing the -C=N-NH- moiety, are formed by the reaction of an aldehyde with a hydrazine derivative.[10][11][12] They are a class of compounds with significant interest in anticancer drug development.[10][11][12][13][14]

Experimental Protocol: Synthesis of Hydrazone Derivatives (General Procedure)

  • Dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in ethanol or a similar protic solvent.

  • Add the appropriate hydrazide (e.g., isonicotinic hydrazide, benzhydrazide) (1 equivalent) to the solution.

  • A few drops of a catalytic acid (e.g., glacial acetic acid or hydrochloric acid) can be added.

  • The mixture is typically refluxed for 4-8 hours.

  • Upon cooling, the hydrazone product often precipitates out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

Thiosemicarbazones, which feature a -C=N-NH-C(=S)-NH₂ functional group, are synthesized from aldehydes and thiosemicarbazide.[15][16] These compounds are well-documented for their antifungal and antibacterial activities.[15][16][17]

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives (General Procedure)

  • In a round-bottom flask, dissolve 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a warm alcoholic solvent (e.g., ethanol).

  • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in the same solvent, with gentle heating if necessary.

  • Add the thiosemicarbazide solution to the aldehyde solution.

  • Add a catalytic amount of a mineral acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the reaction mixture for 3-6 hours.

  • The thiosemicarbazone product usually precipitates upon cooling the reaction mixture.

  • Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure compound.

G Carbaldehyde 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde Schiff_Base Schiff Base Derivative Carbaldehyde->Schiff_Base Hydrazone Hydrazone Derivative Carbaldehyde->Hydrazone Thiosemicarbazone Thiosemicarbazone Derivative Carbaldehyde->Thiosemicarbazone Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base Hydrazine Hydrazine/Hydrazide (R-NH-NH₂) Hydrazine->Hydrazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone

Caption: General synthetic routes to derivatives.

Comparative Biological Activities

As previously mentioned, direct biological data for derivatives of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is limited. Therefore, we will present data from structurally related pyrazole-3-carbaldehyde derivatives to infer potential activities.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole carbaldehydes, particularly Schiff bases and thiosemicarbazones, have demonstrated significant antimicrobial and antifungal properties. The imine and thione functionalities are often crucial for their mechanism of action, which can involve the chelation of metal ions essential for microbial growth or interference with cellular enzymes.

Table 1: Comparative Antimicrobial and Antifungal Activity of Analogous Pyrazole Derivatives

Derivative TypeCore Aldehyde StructureTest OrganismActivity (MIC in µg/mL)Reference Compound (MIC in µg/mL)
Schiff Base3-phenyl-1H-pyrazole-4-carbaldehydeStaphylococcus aureus6.25Ceftriaxone (6.25)
Schiff Base3-phenyl-1H-pyrazole-4-carbaldehydeBacillus subtilis12.5Ceftriaxone (12.5)
Schiff Base3-phenyl-1H-pyrazole-4-carbaldehydeEscherichia coli12.5Ceftriaxone (12.5)
Schiff Base3-phenyl-1H-pyrazole-4-carbaldehydePseudomonas aeruginosa25Ceftriaxone (12.5)
ThiosemicarbazoneN-pyrazolylmethyleneindole-3-carbaldehydeCurvularia lunata50% inhibition at 50 µg/mL-
ThiosemicarbazoneN-pyrazolylmethyleneindole-3-carbaldehydeValsa mali40.8% inhibition at 50 µg/mL-
ThiosemicarbazoneBenzaldehyde derivativePythium aphanidermatum1.6Azoxystrobin (16.9)
ThiosemicarbazoneBenzaldehyde derivativeRhizoctonia solani2.1-

Note: The data presented are for analogous compounds and are intended for comparative purposes.

The data suggest that Schiff bases derived from pyrazole aldehydes can exhibit potent antibacterial activity, in some cases comparable to standard antibiotics like Ceftriaxone.[6] Thiosemicarbazone derivatives have shown promising antifungal activity against various plant pathogenic fungi.[15][16] The introduction of the 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde moiety into these derivative classes could potentially lead to compounds with enhanced or novel antimicrobial profiles.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to a specific McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydrazone derivatives of various aldehydes, including those with heterocyclic scaffolds, are a well-established class of anticancer agents.[10][11][12][13][14] Their mechanism of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Comparative Anticancer Activity of Analogous Hydrazone Derivatives

Derivative TypeCore Aldehyde StructureCancer Cell LineActivity (IC₅₀ in µM)Reference Compound (IC₅₀ in µM)
HydrazoneSalicylaldehydeHL-60 (Leukemia)< 0.06Melphalan (>100)
HydrazoneSalicylaldehydeK-562 (Leukemia)< 0.06Melphalan (>100)
HydrazoneSalicylaldehydeMCF-7 (Breast Cancer)0.23Melphalan (>100)
HydrazoneQuinoline-3-carbaldehydeSH-SY5Y (Neuroblastoma)Micromolar potency-
HydrazoneQuinoline-3-carbaldehydeKelly (Neuroblastoma)Micromolar potency-

Note: The data presented are for analogous compounds and are intended for comparative purposes.

The presented data for salicylaldehyde and quinoline-based hydrazones demonstrate their potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[10][13] This highlights the significant potential of hydrazone derivatives. The incorporation of the 5-isopropyl-1-methyl-1H-pyrazole-3-yl moiety could lead to novel hydrazones with improved anticancer efficacy and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treat the cells with various concentrations of the test compound (prepared from a stock solution in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).

  • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

G cluster_workflow Biological Activity Screening Workflow Synthesis Synthesis of Derivatives Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT Assay) Synthesis->Anticancer_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC₅₀ Determination Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde derivatives is currently lacking in the public domain, a comparative analysis of structurally related compounds strongly suggests their potential as a promising class of bioactive molecules. The synthetic tractability of the core aldehyde allows for the facile generation of diverse libraries of Schiff bases, hydrazones, and thiosemicarbazones.

Based on the potent antimicrobial and anticancer activities observed for analogous pyrazole derivatives, it is highly probable that derivatives of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde will also exhibit significant biological effects. The unique substitution pattern of this core scaffold may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. Such studies are essential to validate the predicted activities and to establish a clear structure-activity relationship (SAR) for this novel class of compounds. The insights gained from such investigations could pave the way for the development of new and effective therapeutic agents.

References

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-FUNGAL ACTIVITY OF SOME NOVEL THIOSEMICARBAZIDES. (n.d.). IJRPC. Retrieved January 16, 2026, from [Link]

  • Li, T., et al. (n.d.). SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. HETEROCYCLES. Retrieved January 16, 2026, from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. (2011). Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Epidemiology and Infectious Diseases. Retrieved January 16, 2026, from [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 16, 2026, from [Link]

  • Some Heterocyclic Hydrazone Compounds: Synthesis, Spectral Characterization and Anticancer Activity Study. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. (n.d.). Muthayammal College of Arts and Science. Retrieved January 16, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. Retrieved January 16, 2026, from [Link]

  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (2010). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. (2022). Cardiff University. Retrieved January 16, 2026, from [Link]

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Validation

A Comparative Guide to the Characterization of Impurities in 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. As a critical intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). We will objectively compare orthogonal analytical techniques, presenting experimental data and protocols to guide researchers and drug development professionals in establishing a robust impurity control strategy that aligns with global regulatory standards.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Any impurity present at a concentration of 0.10% or higher must typically be structurally characterized, making a well-designed analytical approach indispensable.[3] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating system for impurity profiling.

Part 1: Understanding the Impurity Landscape: Synthesis and Potential Byproducts

The most prevalent method for synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This involves the formylation of an electron-rich pyrazole ring using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] Understanding this pathway is the first step in predicting potential process-related impurities.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Potential Process-Related Impurities cluster_3 Potential Degradation Impurity DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Product 5-Isopropyl-1-methyl-1H- pyrazole-3-carbaldehyde Start_Mat 1-Isopropyl-1-methyl-1H-pyrazole Start_Mat->Product + Vilsmeier Reagent Impurity1 Unreacted Starting Material Start_Mat->Impurity1 Incomplete Reaction Impurity3 Regioisomeric Product Start_Mat->Impurity3 Side Reaction Impurity2 Di-formylated Product Product->Impurity2 Excess Reagent/ High Temp Deg_Impurity Carboxylic Acid Derivative (Oxidation) Product->Deg_Impurity Oxidative Stress

Caption: Synthetic pathway and potential impurity formation.

Common Impurities to Anticipate:

  • Process-Related Impurities: These originate from the manufacturing process.[3]

    • Starting Materials: Incomplete conversion can leave residual 1-isopropyl-1H-pyrazole.

    • Intermediates: Any stable intermediates in the Vilsmeier-Haack reaction could persist.

    • By-products:

      • Di-formylation: Excess Vilsmeier reagent or elevated temperatures can lead to a second formyl group being added to the pyrazole ring.[8]

      • Regioisomers: While formylation is strongly directed to the C4 (or C3/C5 depending on substitution) position, minor isomers from reactions at other positions can occur, a common challenge in pyrazole synthesis.[9]

  • Degradation Products: These form during storage or handling.

    • Oxidation: The aldehyde functional group is susceptible to oxidation, which would form the corresponding carboxylic acid. This is a primary target for forced degradation studies.[10]

Part 2: A Comparative Guide to Analytical Techniques for Detection and Quantification

A robust impurity profiling method relies on the synergy between high-resolution separation techniques and sensitive detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of this effort, often used as orthogonal methods to ensure comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Primary Workhorse

HPLC is the preeminent technique for impurity profiling of APIs and intermediates.[11][12] Its versatility in handling a wide range of compound polarities and molecular weights makes it ideal for analyzing 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and its likely non-volatile impurities.

  • Causality: We choose reverse-phase HPLC (RP-HPLC) because the target molecule possesses moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for excellent resolution between the main component and closely related impurities, which may differ slightly in polarity (e.g., the more polar carboxylic acid degradant).

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[9][13] While the aldehyde product itself may be amenable to GC, its primary utility here is in analyzing volatile starting materials or potential thermally stable, low molecular weight by-products.

  • Causality: GC-MS is chosen to screen for residual starting materials, such as 1-isopropyl-1H-pyrazole, which are typically more volatile than the final aldehyde product. The mass spectrometer detector provides an extra layer of identification, which is invaluable for confirming the identity of known volatile impurities or tentatively identifying new ones based on fragmentation patterns.[14][15]

Table 1: Comparison of HPLC-UV and GC-MS for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds like the target aldehyde and its carboxylic acid degradant.Best for volatile and thermally stable compounds, such as starting materials or low MW by-products.
Primary Application Purity assessment, quantification of known and unknown impurities, stability-indicating assays.Quantification of volatile impurities and residual solvents, confirmation of starting material identity.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.
Detection UV-Vis detector provides excellent quantitative data for chromophoric compounds.Mass spectrometry provides structural information (mass and fragmentation) and high specificity.
Advantages High resolution, robust quantification, non-destructive, suitable for a wide range of compounds.High sensitivity and specificity (with MS), excellent for volatile analysis.[16]
Limitations Requires MS coupling for structural information. Mobile phase compatibility can be a concern for some detectors.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.

Part 3: Advanced Spectroscopic Techniques for Structural Elucidation

Once an unknown impurity is detected above the identification threshold (e.g., >0.10%), its structure must be elucidated.[3] This requires a combination of hyphenated techniques and high-resolution spectroscopy.

G cluster_workflow Impurity Characterization Workflow A Bulk Sample B HPLC-UV Analysis A->B C Impurity Detected (>0.10%) B->C D LC-MS/MS Analysis C->D F Preparative HPLC C->F Isolate for Confirmation E Molecular Weight & Fragmentation Data D->E G Isolated Impurity (mg scale) F->G H NMR Spectroscopy (1D & 2D) G->H I Unambiguous Structure Confirmed H->I

Caption: Integrated workflow for impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The First Clue

LC-MS is a fundamental tool that couples the separation power of HPLC with the detection and structural analysis capabilities of mass spectrometry.[11][17]

  • Expertise: For an unknown impurity peak observed in an HPLC chromatogram, the first logical step is to obtain its mass spectrum. An LC-MS/MS experiment provides the molecular weight of the impurity from the parent ion (MS1) and its fragmentation pattern (MS2).[18] This data allows for the generation of a molecular formula and provides critical clues about the molecule's substructures, often enabling a tentative identification. For example, an impurity showing a mass increase of 16 amu compared to the parent drug likely corresponds to the oxidation product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

While LC-MS provides strong evidence, NMR spectroscopy offers definitive, unambiguous structural elucidation.[13][19] It is the most powerful technique for determining the precise atomic connectivity of a molecule.[20][21] This requires isolating a sufficient quantity (typically >1 mg) of the impurity, usually via preparative HPLC.

  • Trustworthiness: The protocol is self-validating through a suite of experiments:

    • ¹H NMR: Reveals the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR & DEPT: Shows the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[22]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons, establishing the complete molecular framework.[19][23]

Part 4: Validated Experimental Protocols

The following protocols provide a starting point for developing a comprehensive analytical strategy. Methods must be fully validated according to ICH Q2(R1) guidelines.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the main compound from potential process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for detecting the starting material, 1-isopropyl-1H-pyrazole.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 10 mg/mL. Inject 1 µL in split mode (e.g., 20:1 split ratio).

Protocol 3: LC-MS/MS for Impurity Identification

This protocol uses the same chromatographic conditions as the HPLC-UV method to facilitate peak tracking.

  • Instrumentation: HPLC or UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.[24]

  • Chromatography: Use the conditions outlined in Protocol 1. The use of a volatile buffer like formic acid is critical for MS compatibility.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Acquisition:

    • Full Scan (MS1): Acquire data from m/z 100-1000 to determine the molecular weights of all eluting compounds.

    • Data-Dependent MS/MS (MS2): Automatically trigger fragmentation scans on the top 3-5 most intense ions from the full scan, excluding the main peak for the target compound.

Protocol 4: Sample Preparation for NMR

  • Isolation: Using the HPLC method from Protocol 1, scale up to a preparative column to isolate several milligrams of the target impurity.

  • Drying: Completely remove all mobile phase solvents under high vacuum.

  • Dissolution: Dissolve 1-5 mg of the isolated, dried impurity in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Analysis: Acquire a standard suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) on a high-field spectrometer (≥400 MHz).

Conclusion

The characterization of impurities in 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a multi-faceted process that demands an integrated analytical strategy. It begins with a theoretical understanding of the synthesis to predict likely impurities. This is followed by the application of orthogonal chromatographic techniques, primarily HPLC for quantification and GC for volatile analysis, to detect and measure these components. For unknown structures exceeding regulatory thresholds, a workflow combining the high-sensitivity detection of LC-MS/MS with the definitive structural power of NMR spectroscopy is essential. By systematically applying these comparative techniques, researchers and drug developers can ensure the purity, safety, and quality of their intermediates and final APIs, satisfying the stringent requirements of global regulatory bodies.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

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  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

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  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • GC-MS spectrum of impurity II. ResearchGate. [Link]

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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

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  • Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives. ACS Publications. [Link]

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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

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Comparative

The Synthetic Versatility of Substituted Pyrazole-3-carbaldehydes: A Comparative Guide for Drug Discovery

A Literature Review and Application Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Understudied 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde The pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

A Literature Review and Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Understudied 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Within this important class of heterocycles, pyrazole-carbaldehydes are particularly valuable as versatile synthetic intermediates, where the reactive aldehyde group serves as a gateway for constructing more complex molecular architectures.[5][6]

Therefore, to provide a robust and scientifically grounded resource, this guide will broaden its scope to a comparative analysis of substituted pyrazole-carbaldehydes, with a particular focus on isomers that are well-documented in the literature. By examining the synthesis, reactivity, and applications of closely related analogues, we can infer the potential utility of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and provide a framework for its future investigation. We will leverage data from more extensively studied isomers, such as 1-isopropyl-1H-pyrazole-4-carbaldehyde, to illustrate the synthetic power of this class of compounds in drug discovery.[6]

Comparative Synthesis of Pyrazole-Carbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[3][5] This reaction typically involves the formylation of an N-substituted pyrazole or the concomitant cyclization and formylation of a hydrazone. The choice of substituents on the starting materials directly influences the electronic and steric properties of the resulting aldehyde, which can impact reaction yields and the properties of downstream products.[5]

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, followed by hydrolysis to yield the carbaldehyde.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Intermediate Adduct Vilsmeier_reagent->Intermediate Pyrazole N-Substituted Pyrazole Pyrazole->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Pyrazole-Carbaldehyde Hydrolysis->Product Drug_Discovery_Workflow Start 1-isopropyl-1H-pyrazole-4-carbaldehyde Step1 Conversion to Oxime Start->Step1 Step2 Dehydration to Nitrile (3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile) Step1->Step2 Step3 Cyclization with Formamide Step2->Step3 Product Pyrazolo[3,4-d]pyrimidine Core Step3->Product BioAssay Biological Assays (e.g., Kinase Inhibition Assay) Product->BioAssay Lead Lead Compound for JAK Inhibitors BioAssay->Lead

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The information herein is synthesized from authoritative safet...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally similar compounds and general best practices for handling reactive aldehydes and pyrazole derivatives. Your primary responsibility is to conduct a thorough, site-specific risk assessment and always consult the specific SDS provided by the manufacturer before commencing any work.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is not publicly available, an analysis of its functional groups—a pyrazole ring and a reactive aldehyde—provides a strong basis for hazard assessment.

  • Aldehyde Group: Aldehydes are known to be reactive and can be irritating to the skin, eyes, and respiratory system.[1][2] They are powerful electrophiles that can react with cellular proteins, and some are considered cytotoxic.[1] Inhalation of aldehyde vapors may cause airway constriction.[1]

  • Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals and agriculture.[3][4] Structurally similar compounds, such as 1-Methyl-1H-pyrazole-3-carbaldehyde, are classified as causing serious eye irritation and potential respiratory irritation.[2] Harmful if swallowed is another common hazard associated with related pyrazole and aldehyde compounds.[5][6][7][8]

Therefore, we must operate under the assumption that this compound is, at a minimum, a serious eye irritant, a potential skin and respiratory irritant, and harmful if swallowed.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all handling procedures.[9][10]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][5][11]

  • Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Recommended for Splash Risk: When handling larger quantities (>50 mL) or during procedures with a high risk of splashing (e.g., pouring, solution transfers), a full-face shield must be worn in addition to chemical splash goggles.[1][12][13]

Hand Protection

Aldehydes can readily penetrate certain glove materials, making proper selection critical.[12]

  • Recommended Gloves: Use nitrile or butyl rubber gloves.[1] These materials have demonstrated resistance to aldehyde solutions.

  • Gloves to Avoid: Latex gloves are not recommended as they offer poor protection against many aldehydes.[1][12]

  • Best Practices: Always inspect gloves for tears or punctures before use.[14] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal.[7] For prolonged work, consider double-gloving.

Body Protection

Protecting the skin and personal clothing from splashes and spills is crucial.

  • Laboratory Coat: A properly fitting, long-sleeved lab coat is required.[12]

  • Chemical Apron: For pouring operations or when handling significant quantities, wear an impervious chemical-protective apron over the lab coat.[12]

  • Personal Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[12] Do not wear shorts, sandals, or perforated shoes in the laboratory.[14]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Standard Operations: All handling should be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[9][10]

  • Emergency/High-Risk Scenarios: In the event of a large spill, ventilation failure, or when weighing fine powders outside of a containment hood, respiratory protection is required. Use a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges.[1] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134), which includes fit-testing and training.[9][13]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Ensure safety showers and eyewash stations are accessible and unobstructed.[2]

  • PPE: Don all required PPE as outlined in the table below.

  • Manipulation: Conduct all manipulations, including weighing, preparing solutions, and transfers, within the fume hood.[10]

  • Avoidance: Avoid direct contact with skin, eyes, and clothing.[2][7][11] Do not breathe dust or vapors.[6][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][14] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[14]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids Chemical Splash GogglesNitrile or Butyl GlovesLab CoatWork in fume hood or ventilated balance enclosure. Respirator on standby.
Preparing Solutions Goggles & Face ShieldNitrile or Butyl GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Reaction Workup Goggles & Face ShieldNitrile or Butyl GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Small-Scale Transfer Chemical Splash GogglesNitrile or Butyl GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronNIOSH-approved respirator with organic vapor cartridges required.
Emergency & Disposal Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15][16] Collect the material into a suitable, labeled, and sealed container for hazardous waste disposal.[7][15]

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous waste in accordance with all applicable federal, state, and local regulations.[2][15] Do not empty into drains.[2][7]

Visual Workflow: Chemical Spill Response

The following diagram outlines the procedural flow for a safe and effective response to a chemical spill.

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard Level alert->assess don_ppe Don Full PPE: - Respirator - Goggles & Face Shield - Chemical Gloves - Apron/Coveralls assess->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate doff_ppe Doff PPE Correctly & Dispose as Waste decontaminate->doff_ppe report Report Incident to Safety Officer doff_ppe->report end_node Spill Secured report->end_node

Caption: Workflow for a safe chemical spill response.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Acetaldehyde. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care. (n.d.). OSHA. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde. (2025, December 20). Fisher Scientific. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • California Code of Regulations, Title 8, Section 3380. Personal Protective Devices. (n.d.). Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • PART 433, PERSONAL PROTECTIVE EQUIPMENT. (n.d.). State of Michigan. Retrieved from [Link]

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